molecular formula C7H14O2 B1148471 (1S,2S)-2-Methoxycyclohexanol CAS No. 134108-68-2

(1S,2S)-2-Methoxycyclohexanol

Cat. No.: B1148471
CAS No.: 134108-68-2
M. Wt: 130.186
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Description

(1S,2S)-2-Methoxycyclohexanol is a valuable chiral building block in advanced organic synthesis, renowned for its role in creating enantiomerically pure compounds. Its specific stereochemistry is critical for applications in pharmaceutical production, where it serves as a key intermediate in the synthesis of chiral drugs, such as tricyclic β-lactam antibiotics, ensuring desired biological activity and minimizing side effects . This compound is equally significant in agrochemical research for developing enantiomerically pure active ingredients in pesticides and herbicides, which can enhance effectiveness and reduce environmental impact . Beyond these applications, it is utilized in the fragrance and cosmetics industry for its unique scent profile and stability . Furthermore, this compound finds use in material science research for the development of novel chiral polymers and catalysts . Scientifically, this compound is also a subject of interest in sustainable chemistry. It is a structural analog of 2-methoxycyclohexanols (2-MCHs), which are accessible via the hydrogenative dearomatization of lignin-derived guaiacols, presenting a renewable pathway to high-value chemicals from biomass . In chiral chemistry research, it is a model compound for studying diastereoselective reduction protocols and the behavior of chiral molecules, providing fundamental insights into stereoselective synthesis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2S)-2-methoxycyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-9-7-5-3-2-4-6(7)8/h6-8H,2-5H2,1H3/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQQZLGQRIVCNH-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CCCC[C@@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7429-40-5
Record name Cyclohexanol, 2-methoxy-, (1R,2R)-rel
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of (1S,2S)-2-Methoxycyclohexanol

This technical guide provides a comprehensive overview of the known physical properties of this compound, a chiral chemical compound utilized in various chemical syntheses. The information is presented to be a valuable resource for laboratory and development work.

Core Physical Properties

This compound is a colorless liquid at room temperature.[1] Its key physical characteristics are summarized in the table below, providing a quick reference for researchers.

Physical PropertyValueNotes
Molecular Formula C₇H₁₄O₂
Molecular Weight 130.19 g/mol [2][3]
Appearance Clear colorless liquid[1][2]
Boiling Point 195 °C[4][5]
Density 1.015 g/mL[5][6]
Refractive Index 1.4580-1.4610 @ 20°C[2]
Optical Rotation +56° ±2° (neat)[2]
Flash Point 195°C[4]
Vapor Pressure 0.093 mmHg at 25°C[4]

Experimental Protocols

Detailed methodologies for determining the key physical properties of organic compounds like this compound are outlined below. These are generalized procedures and may require optimization based on specific laboratory conditions and equipment.

Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[7][8] A common and effective method for determining the boiling point of a small liquid sample is the capillary method using a Thiele tube or a melting point apparatus with a heating block.[9][10]

Methodology:

  • A small amount of the liquid is placed in a fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with the open end submerged in the liquid.[9]

  • The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is heated slowly and uniformly in a heating bath (like a Thiele tube filled with oil) or an aluminum block.[9][11]

  • As the temperature rises, air trapped in the capillary tube will slowly bubble out.

  • The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted (t₁).[8]

  • The heat source is then removed, and the liquid is allowed to cool.

  • The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point (t₂).[8]

  • The average of t₁ and t₂ can be taken as the boiling point.

G cluster_setup Apparatus Setup cluster_heating Heating and Observation cluster_cooling Cooling and Final Reading A Place liquid in fusion tube B Invert sealed capillary tube into liquid A->B C Attach fusion tube to thermometer B->C D Place assembly in heating apparatus (e.g., Thiele tube) C->D E Heat apparatus slowly and uniformly D->E F Observe for a rapid, continuous stream of bubbles E->F G Record temperature (t1) F->G H Remove heat source G->H I Observe when bubbling stops and liquid enters capillary H->I J Record temperature (t2) as boiling point I->J G cluster_mass Mass Measurement cluster_calculation Calculation A Weigh an empty, dry measuring cylinder (or pycnometer) B Tare the balance A->B C Add a known volume of liquid B->C D Weigh the measuring cylinder with the liquid C->D E Record the mass (m) and volume (V) D->E F Calculate Density (ρ) = m / V E->F G cluster_prep Preparation and Calibration cluster_measurement Measurement A Calibrate Abbe refractometer with a standard (e.g., water) B Clean prism surfaces A->B C Apply 2-3 drops of liquid sample to the lower prism B->C D Close prisms C->D E Adjust light source for illumination D->E F Rotate prisms to find light/dark boundary E->F G Adjust compensator for a sharp, achromatic boundary F->G H Center the boundary on the crosshairs G->H I Read refractive index from the scale H->I J Record the temperature I->J G cluster_procedure Solubility Testing Procedure cluster_solvents Systematic Solvent Testing A Place a small amount of the compound in a test tube B Add a measured volume of solvent A->B C Shake vigorously for 10-20 seconds B->C D Observe for dissolution (one phase) or insolubility (multiple phases/solid) C->D E Test in water D->E F Test in organic solvents (e.g., ether, hexane) E->F G Test in 5% HCl F->G H Test in 5% NaOH G->H I Record solubility in each solvent H->I

References

An In-depth Technical Guide to (1S,2S)-2-Methoxycyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 134108-92-2

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1S,2S)-2-Methoxycyclohexanol, a chiral compound of significant interest in organic synthesis and drug development. This document details its chemical and physical properties, provides insights into its synthesis and analysis, and explores its applications as a valuable chiral building block.

Chemical and Physical Properties

This compound, also known as (1S,2S)-(+)-2-Methoxycyclohexanol, is a chiral alcohol with the molecular formula C₇H₁₄O₂ and a molecular weight of 130.18 g/mol .[1][2] Its stereochemistry, with both the methoxy and hydroxyl groups in a trans configuration on a cyclohexane ring, imparts unique properties that are leveraged in asymmetric synthesis.

A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
CAS Number 134108-92-2[1][2]
Molecular Formula C₇H₁₄O₂[1][2]
Molecular Weight 130.18 g/mol [1][2]
IUPAC Name (1S,2S)-2-methoxycyclohexan-1-ol[1]
Synonyms (1S,2S)-(+)-2-Methoxycyclohexanol[1][2]
Boiling Point 195°C[2]
Density 1.015 g/cm³[2]
Refractive Index 1.4595[2]
Vapor Pressure 0.093 mmHg at 25°C[2]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the characterization and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectra for the pure (1S,2S)-enantiomer are not readily available in the public domain, data for the trans-diastereomer provides valuable information.

  • ¹H NMR: The proton NMR spectrum of a methoxycyclohexanol derivative would be expected to show a characteristic singlet for the methoxy group protons (OCH₃) typically in the range of 3.3-3.5 ppm. The protons on the cyclohexane ring would appear as a series of complex multiplets further upfield.

  • ¹³C NMR: The carbon NMR spectrum of trans-2-methoxycyclohexanol in CDCl₃ has been reported, showing distinct signals for the seven carbon atoms.[3][4] The carbon attached to the hydroxyl group and the carbon attached to the methoxy group would be expected to resonate in the downfield region typical for oxygenated carbons.

Mass Spectrometry (MS): The mass spectrum of 2-methoxycyclohexanol is characterized by fragmentation patterns typical of cyclic alcohols and ethers.[5] The molecular ion peak (M⁺) at m/z 130 may be observed, although it can be weak. Common fragmentation pathways include the loss of a methoxy group (•OCH₃, M-31), a hydroxyl group (•OH, M-17), or water (H₂O, M-18). Alpha-cleavage adjacent to the oxygen atoms is also a prominent fragmentation route.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. A strong C-O stretching band for the ether linkage would be expected around 1080-1150 cm⁻¹, and the C-O stretch of the alcohol would appear in the 1000-1260 cm⁻¹ region.

Experimental Protocols

Synthesis

The enantioselective synthesis of this compound is most commonly achieved through the asymmetric ring-opening of cyclohexene oxide with methanol. This reaction is typically catalyzed by a chiral catalyst to control the stereochemistry of the product. One of the well-established methods involves the use of Jacobsen's catalyst, a chiral (salen)chromium(III) complex.

Conceptual Experimental Workflow for Synthesis:

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification Cyclohexene Oxide Cyclohexene Oxide Reaction Vessel Reaction Vessel Cyclohexene Oxide->Reaction Vessel Methanol Methanol Methanol->Reaction Vessel Jacobsen's Catalyst Jacobsen's Catalyst Jacobsen's Catalyst->Reaction Vessel Anhydrous Solvent Anhydrous Solvent Anhydrous Solvent->Reaction Vessel Quenching Quenching Reaction Vessel->Quenching Reaction Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography Crude Product Pure this compound Pure this compound Column Chromatography->Pure this compound Purified Product G Crude Product Crude Product Dissolve in Minimal Solvent Dissolve in Minimal Solvent Crude Product->Dissolve in Minimal Solvent Load onto Silica Gel Column Load onto Silica Gel Column Dissolve in Minimal Solvent->Load onto Silica Gel Column Elute with Solvent Gradient Elute with Solvent Gradient Load onto Silica Gel Column->Elute with Solvent Gradient Collect Fractions Collect Fractions Elute with Solvent Gradient->Collect Fractions Analyze Fractions (TLC/GC) Analyze Fractions (TLC/GC) Collect Fractions->Analyze Fractions (TLC/GC) Combine Pure Fractions Combine Pure Fractions Analyze Fractions (TLC/GC)->Combine Pure Fractions Identify Pure Fractions Evaporate Solvent Evaporate Solvent Combine Pure Fractions->Evaporate Solvent Pure Product Pure Product Evaporate Solvent->Pure Product G A This compound (Chiral Building Block) B Multi-step Synthesis A->B Incorporation of chiral centers C Tricyclic β-Lactam Antibiotic (Enantiomerically Pure) B->C

References

An In-Depth Technical Guide to the Synthesis of (1S,2S)-2-Methoxycyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a primary synthetic route to (1S,2S)-2-Methoxycyclohexanol, a valuable chiral building block in organic synthesis and pharmaceutical development. The synthesis focuses on the asymmetric ring-opening of a meso-epoxide, a powerful strategy in modern enantioselective catalysis.

Introduction

This compound is a chiral vicinal methoxy alcohol. Its specific stereochemistry makes it a crucial intermediate in the synthesis of complex molecules, particularly in the development of chiral drugs. The efficient and stereocontrolled synthesis of this compound is therefore of significant interest. The most direct and atom-economical approach to this compound is the enantioselective ring-opening of readily available cyclohexene oxide with methanol. This reaction is typically facilitated by a chiral catalyst that can differentiate between the two enantiotopic faces of the epoxide, leading to a single, desired stereoisomer of the product.

Synthetic Approach: Asymmetric Ring-Opening of Cyclohexene Oxide

The core of this synthetic strategy lies in the use of a chiral catalyst to control the stereochemical outcome of the nucleophilic addition of methanol to cyclohexene oxide. While various chiral catalysts can be employed for asymmetric epoxide opening, this guide will focus on a methodology analogous to the well-established Jacobsen-Katsuki epoxidation and subsequent hydrolytic kinetic resolution, which utilize chiral salen-metal complexes. In this adapted procedure, a chiral Cobalt(II)-salen complex is proposed as the catalyst for the enantioselective methanolysis of cyclohexene oxide.

Logical Workflow for the Synthesis

The overall synthetic workflow can be broken down into two main stages: the preparation of the chiral catalyst and the catalyzed asymmetric ring-opening reaction.

G cluster_0 Catalyst Preparation cluster_1 Asymmetric Ring-Opening A Synthesis of Salen Ligand B Complexation with Co(II) A->B C Reaction Setup: Cyclohexene Oxide, Methanol, Chiral Catalyst B->C D Reaction Monitoring (TLC/GC) C->D E Work-up and Purification D->E F Product Characterization (NMR, GC-MS, Chiral HPLC) E->F

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are detailed methodologies for the key experiments.

Protocol 1: Synthesis of the Chiral Salen Ligand

This protocol describes the synthesis of the N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine ligand, a common backbone for Jacobsen-type catalysts.

Materials:

  • (1R,2R)-(-)-1,2-Diaminocyclohexane L-tartrate salt

  • 3,5-Di-tert-butyl-2-hydroxybenzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • A solution of (1R,2R)-(-)-1,2-Diaminocyclohexane L-tartrate salt is dissolved in aqueous NaOH to free the diamine.

  • The free diamine is extracted into dichloromethane.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the pure (1R,2R)-1,2-diaminocyclohexane.

  • The diamine is dissolved in ethanol.

  • Two equivalents of 3,5-di-tert-butyl-2-hydroxybenzaldehyde are added to the ethanolic solution of the diamine.

  • The mixture is heated to reflux for 1 hour.

  • Upon cooling, the yellow crystalline salen ligand precipitates.

  • The solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

Protocol 2: Preparation of the Chiral Co(II)-Salen Catalyst

Materials:

  • Chiral Salen Ligand (from Protocol 1)

  • Cobalt(II) acetate tetrahydrate

  • Methanol

  • Toluene

Procedure:

  • The chiral salen ligand is dissolved in hot toluene.

  • A solution of cobalt(II) acetate tetrahydrate in methanol is added dropwise to the salen solution.

  • The reaction mixture is refluxed for 2 hours.

  • The solvent is removed under reduced pressure to yield the chiral Co(II)-salen catalyst as a solid.

Protocol 3: Asymmetric Ring-Opening of Cyclohexene Oxide

Materials:

  • Cyclohexene oxide

  • Methanol (anhydrous)

  • Chiral Co(II)-Salen Catalyst (from Protocol 2)

  • Toluene (anhydrous)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • The chiral Co(II)-salen catalyst (5 mol%) is dissolved in anhydrous toluene in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cyclohexene oxide (1.0 equivalent) is added to the catalyst solution.

  • The mixture is cooled to 0 °C.

  • Anhydrous methanol (1.2 equivalents) is added dropwise over 10 minutes.

  • The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • The reaction is quenched by the addition of diethyl ether and saturated aqueous NH₄Cl.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford this compound.

Reaction Mechanism

The proposed mechanism for the chiral Co(II)-salen catalyzed asymmetric ring-opening of cyclohexene oxide with methanol is depicted below. The chiral catalyst coordinates to the epoxide, activating it towards nucleophilic attack. The stereochemistry of the catalyst directs the approach of the methanol nucleophile to one of the two enantiotopic faces of the epoxide, leading to the formation of the (1S,2S) product with high enantioselectivity.

G cluster_0 Catalytic Cycle Reactants Cyclohexene Oxide + Methanol ActivatedComplex [Catalyst-Epoxide-Methanol] Complex Reactants->ActivatedComplex Coordination Catalyst Chiral Co(II)-Salen Catalyst->ActivatedComplex TransitionState Diastereomeric Transition State ActivatedComplex->TransitionState Nucleophilic Attack Product This compound TransitionState->Product Ring Opening Product->Catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for the asymmetric ring-opening.

Data Presentation

The following table summarizes expected quantitative data for the synthesis of this compound via the asymmetric ring-opening of cyclohexene oxide, based on literature for analogous reactions.

ParameterExpected ValueNotes
Yield 85-95%Isolated yield after purification.
Enantiomeric Excess (ee) >95% eeDetermined by chiral HPLC or chiral GC analysis.
Catalyst Loading 1-5 mol%Lower catalyst loadings may be possible with optimization.
Reaction Time 12-24 hReaction time is dependent on temperature and catalyst efficiency.
Reaction Temperature 0 °CLower temperatures generally lead to higher enantioselectivity.

Disclaimer: The experimental protocols and expected data provided in this guide are based on established methodologies for similar chemical transformations. Researchers should conduct their own optimization and safety assessments before performing these experiments. The provided DOT scripts are for visualization of the described chemical processes and relationships.

In-Depth Technical Guide: (1S,2S)-2-Methoxycyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,2S)-2-Methoxycyclohexanol is a chiral alcohol that serves as a crucial building block and chiral auxiliary in modern asymmetric synthesis. Its rigid cyclohexane backbone and defined stereochemistry allow for a high degree of stereocontrol in various chemical transformations, making it a valuable tool in the synthesis of complex, enantiomerically pure molecules. This technical guide provides a comprehensive overview of the structural and physicochemical properties of this compound, its primary application as a chiral auxiliary, and a detailed experimental protocol for its use in the synthesis of β-lactam antibiotics, key intermediates in the development of novel therapeutic agents.

Introduction

The demand for enantiomerically pure pharmaceuticals and agrochemicals has driven the development of sophisticated methods for asymmetric synthesis. Chiral auxiliaries are a cornerstone of this field, providing a reliable strategy for controlling the stereochemical outcome of a reaction. This compound has emerged as an effective chiral auxiliary due to its straightforward preparation, predictable stereochemical induction, and ease of removal. This guide will delve into the technical details of this important molecule.

Structural Formula and Physicochemical Properties

The structural formula of this compound is characterized by a cyclohexane ring with a hydroxyl group and a methoxy group in a trans-diaxial or trans-diequatorial conformation, with the (1S,2S) stereochemistry defining the absolute configuration at the two stereocenters.

Chemical Structure:

Table 1: Physicochemical Properties of this compound [1][2][3]

PropertyValue
IUPAC Name trans-(1S,2S)-2-methoxycyclohexan-1-ol[1]
Molecular Formula C₇H₁₄O₂[1][3]
Molecular Weight 130.18 g/mol [1][3]
CAS Number 134108-92-2[1][3]
Appearance Colorless liquid
Boiling Point 195 °C[3]
Density 1.015 g/cm³[3]
Refractive Index 1.4595[3]
SMILES CO[C@H]1CCCC[C@@H]1O[1]
InChIKey DCQQZLGQRIVCNH-BQBZGAKWSA-N[1]

Application in Asymmetric Synthesis: A Chiral Auxiliary

This compound is primarily employed as a chiral auxiliary. In this role, it is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The steric bulk and fixed orientation of the auxiliary guide the approach of reagents to one face of the molecule, leading to the preferential formation of one enantiomer of the product. After the desired stereocenter has been established, the auxiliary can be cleaved and ideally recycled.

Workflow of Asymmetric Synthesis using a Chiral Auxiliary:

Below is a generalized workflow illustrating the use of a chiral auxiliary in asymmetric synthesis.

Asymmetric_Synthesis_Workflow Prochiral_Substrate Prochiral Substrate Diastereomeric_Intermediate Chiral Substrate-Auxiliary Adduct (Diastereomeric Mixture) Prochiral_Substrate->Diastereomeric_Intermediate Attachment Chiral_Auxiliary This compound (Chiral Auxiliary) Chiral_Auxiliary->Diastereomeric_Intermediate Stereoselective_Reaction Stereoselective Reaction (e.g., Alkylation, Aldol) Diastereomeric_Intermediate->Stereoselective_Reaction Single_Diastereomer Single Diastereomer Product Stereoselective_Reaction->Single_Diastereomer High Diastereoselectivity Cleavage Cleavage of Auxiliary Single_Diastereomer->Cleavage Chiral_Product Enantiomerically Pure Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: Generalized workflow for asymmetric synthesis using a chiral auxiliary.

Experimental Protocol: Synthesis of a β-Lactam Precursor

Objective: To synthesize an enantiomerically enriched β-lactam precursor via an ester enolate-imine cyclocondensation reaction using a chiral auxiliary derived from this compound.

Table 2: Key Reaction Parameters and Expected Outcomes

ParameterValue/Description
Chiral Auxiliary Ester of this compound
Key Reaction Ester enolate-imine cyclocondensation
Base Lithium diisopropylamide (LDA)
Solvent Tetrahydrofuran (THF)
Temperature -78 °C to room temperature
Expected Diastereoselectivity High (often >95:5 dr)
Expected Enantiomeric Excess >98% ee
Materials and Methods

Materials:

  • This compound

  • Acetyl chloride (or other acylating agent)

  • Triethylamine

  • Lithium diisopropylamide (LDA) solution

  • An appropriate imine substrate

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment for anhydrous reactions

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Syringes and needles for transfer of anhydrous reagents

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup

  • NMR spectrometer for structural characterization

  • Chiral HPLC for determination of enantiomeric excess

Experimental Procedure

Step 1: Preparation of the Chiral Ester

  • To a solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous diethyl ether at 0 °C, add acetyl chloride (1.1 eq) dropwise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure chiral ester.

Step 2: Asymmetric Enolate-Imine Cyclocondensation

  • To a solution of the chiral ester (1.0 eq) in anhydrous THF at -78 °C, add LDA solution (1.1 eq) dropwise.

  • Stir the mixture at -78 °C for 1 hour to generate the lithium enolate.

  • Add a solution of the imine substrate (1.2 eq) in anhydrous THF dropwise to the enolate solution at -78 °C.

  • Allow the reaction to stir at -78 °C for 4 hours, then warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the β-lactam adduct.

Step 3: Cleavage of the Chiral Auxiliary

  • The chiral auxiliary can be removed under appropriate hydrolytic or reductive conditions, depending on the nature of the ester linkage, to yield the enantiomerically pure β-lactam carboxylic acid or alcohol.

Logical Relationship Diagram for the Experimental Workflow:

experimental_workflow cluster_step1 Step 1: Chiral Ester Formation cluster_step2 Step 2: Asymmetric Cyclocondensation cluster_step3 Step 3: Auxiliary Cleavage start1 This compound reagents1 Acetyl Chloride, Triethylamine product1 Chiral Ester reagents1->product1 Acylation start2 Chiral Ester product1->start2 reagents2 LDA, Imine Substrate product2 β-Lactam Adduct reagents2->product2 Enolate-Imine Reaction start3 β-Lactam Adduct product2->start3 reagents3 Hydrolysis/Reduction product3 Enantiopure β-Lactam reagents3->product3 auxiliary Recovered Auxiliary reagents3->auxiliary

Caption: Step-wise workflow for the synthesis of a β-lactam precursor.

Signaling Pathways

Currently, there is a lack of publicly available scientific literature detailing the direct interaction of this compound with specific signaling pathways. Its primary role is as a synthetic intermediate and chiral auxiliary in the creation of biologically active molecules. The resulting enantiomerically pure compounds, such as novel β-lactam antibiotics, may then go on to interact with various cellular targets and signaling pathways, for example, by inhibiting bacterial cell wall synthesis. Further research is required to elucidate any direct biological activity of this compound itself.

Conclusion

This compound is a valuable and versatile chiral auxiliary in asymmetric synthesis. Its utility in the stereocontrolled synthesis of complex molecules, such as precursors to β-lactam antibiotics, underscores its importance in drug discovery and development. The methodologies outlined in this guide provide a framework for the application of this chiral building block in achieving high levels of enantioselectivity. Future research may further expand its applications and potentially uncover direct biological activities.

References

An In-depth Technical Guide on the Chirality of (1S,2S)-2-Methoxycyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(1S,2S)-2-Methoxycyclohexanol is a chiral organic compound that serves as a crucial building block and intermediate in various fields, most notably in the pharmaceutical and agrochemical industries.[1][2] Its stereospecific structure is fundamental to its utility, enabling the synthesis of complex, enantiomerically pure molecules.[1] This guide provides a detailed examination of the chirality of this compound, its physicochemical properties, synthesis, and applications, with a focus on experimental and technical data relevant to researchers and professionals in drug development.

Chirality of this compound

The chirality of this compound arises from the presence of two stereocenters on the cyclohexane ring. These are the carbon atoms bonded to the hydroxyl (-OH) group and the methoxy (-OCH3) group. The specific spatial arrangement of these substituents, designated as (1S,2S) according to the Cahn-Ingold-Prelog (CIP) priority rules, defines its unique three-dimensional structure and its non-superimposable mirror image, the (1R,2R)-enantiomer.

The "trans" configuration, where the hydroxyl and methoxy groups are on opposite faces of the cyclohexane ring, is a key feature of this molecule.[3][4] This specific stereochemistry is critical for its role as a chiral auxiliary and in stereoselective synthesis, where it influences the stereochemical outcome of reactions to produce a desired enantiomer of the target molecule.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C7H14O2[1][2][3]
Molecular Weight 130.18 g/mol [1][2][3]
CAS Number 134108-92-2[1][2][3]
IUPAC Name (1S,2S)-2-methoxycyclohexan-1-ol[2]
Appearance Colorless liquid[5]
Boiling Point 195 °C[1]
Density 1.015 g/cm³[1]
Refractive Index 1.4595[1]
Storage Temperature 2-8 °C[1]

Synthesis and Stereocontrol

The synthesis of enantiomerically pure this compound is a critical process for its application in stereoselective synthesis. Methods often involve the stereoselective reduction of a corresponding ketone or the resolution of a racemic mixture. One notable application is its role as a key chiral intermediate in the synthesis of tricyclic β-lactam antibiotics.[2][6]

Illustrative Synthetic Workflow

The following diagram illustrates a generalized workflow for obtaining enantiomerically pure this compound.

G Generalized Synthetic Workflow for this compound cluster_0 Starting Material cluster_1 Key Transformation cluster_2 Product Cyclohexene Oxide Cyclohexene Oxide Ring Opening Ring Opening Cyclohexene Oxide->Ring Opening Resolution Resolution Ring Opening->Resolution Racemic Mixture Target Molecule This compound Resolution->Target Molecule Enzymatic or Chemical

Caption: Generalized workflow for the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

The well-defined stereochemistry of this compound makes it a valuable chiral building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its primary applications are detailed below.

Logical Relationship of Applications

G Applications of this compound cluster_0 Primary Roles cluster_1 Industries Molecule This compound Chiral Building Block Chiral Building Block Molecule->Chiral Building Block Chiral Auxiliary Chiral Auxiliary Molecule->Chiral Auxiliary Pharmaceuticals Pharmaceuticals Chiral Building Block->Pharmaceuticals e.g., Antibiotics Agrochemicals Agrochemicals Chiral Building Block->Agrochemicals e.g., Pesticides Fragrances Fragrances Chiral Building Block->Fragrances Chiral Auxiliary->Pharmaceuticals

References

An In-depth Technical Guide to the NMR Spectral Data of (1S,2S)-2-Methoxycyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for (1S,2S)-2-methoxycyclohexanol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details predicted NMR data, standardized experimental protocols for data acquisition, and logical workflows for spectral analysis.

Molecular Structure

This compound is a chiral organic compound with the following structure:

Chemical structure of this compound

For the purpose of NMR data discussion, the carbon and proton atoms are numbered as depicted in the diagram below.

G Atom Numbering for this compound cluster_ring C1 C1 C2 C2 C1->C2 O1 O (on C1) C1->O1 C3 C3 C2->C3 O2 O (on C2) C2->O2 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 C7 C7 (OCH3) O2->C7

Caption: Atom numbering scheme for this compound used for NMR assignments.

Predicted NMR Spectral Data

While experimental NMR spectra for this compound are not publicly available in detail, the following tables present predicted ¹H and ¹³C NMR spectral data. These predictions are based on established principles of NMR spectroscopy and typical chemical shifts for similar structural motifs.

Table 1: Predicted ¹H NMR Spectral Data

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H1~3.4 - 3.6dddJ(H1, H2) ≈ 8-10, J(H1, H6a) ≈ 8-10, J(H1, H6e) ≈ 3-5
H2~3.1 - 3.3dddJ(H2, H1) ≈ 8-10, J(H2, H3a) ≈ 8-10, J(H2, H3e) ≈ 3-5
H3a, H3e~1.1 - 2.1m-
H4a, H4e~1.1 - 2.1m-
H5a, H5e~1.1 - 2.1m-
H6a, H6e~1.1 - 2.1m-
OCH₃~3.3s-
OHVariablebr s-

Table 2: Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (δ, ppm)
C1~75 - 80
C2~85 - 90
C3~28 - 33
C4~23 - 28
C5~28 - 33
C6~30 - 35
OCH₃~55 - 60

Experimental Protocols

The following section outlines a detailed methodology for the acquisition of NMR spectral data for a small organic molecule such as this compound.

  • Sample Quantity : For a standard ¹H NMR spectrum, dissolve 5-10 mg of the compound. For a ¹³C NMR spectrum, a more concentrated sample of 20-50 mg is recommended.

  • Solvent : Use approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Methanol-d₄, CD₃OD; or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent depends on the solubility of the compound and the desired chemical shift reference.

  • Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Most commercially available deuterated solvents for NMR already contain TMS.

  • Procedure :

    • Weigh the sample accurately in a clean, dry vial.

    • Add the deuterated solvent and gently agitate until the sample is fully dissolved.

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

    • Ensure the height of the solution in the NMR tube is approximately 4-5 cm.

    • Cap the NMR tube securely.

The following parameters are typical for a modern NMR spectrometer (e.g., 400-600 MHz).

  • ¹H NMR Spectroscopy :

    • Pulse Program : A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans : 16 to 64 scans are typically sufficient.

    • Relaxation Delay (d1) : 1-2 seconds.

    • Acquisition Time (aq) : 2-4 seconds.

    • Spectral Width (sw) : A range of -2 to 12 ppm is generally adequate for most organic molecules.

    • Temperature : 298 K (25 °C).

  • ¹³C NMR Spectroscopy :

    • Pulse Program : A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans : Due to the low natural abundance of ¹³C, a higher number of scans is required, typically ranging from 1024 to 4096.

    • Relaxation Delay (d1) : 2 seconds.

    • Acquisition Time (aq) : 1-2 seconds.

    • Spectral Width (sw) : A range of 0 to 220 ppm is standard.

    • Temperature : 298 K (25 °C).

  • 2D NMR Spectroscopy (COSY and HSQC) :

    • COSY (Correlation Spectroscopy) : Used to identify proton-proton couplings. Standard pulse programs are readily available on most spectrometers.

    • HSQC (Heteronuclear Single Quantum Coherence) : Used to identify direct one-bond proton-carbon correlations. Standard pulse programs are available.

    • The number of scans and other parameters for 2D experiments will vary depending on the sample concentration and the desired resolution.

Logical Workflows and Data Relationships

The following diagrams illustrate the logical workflow for NMR analysis and the expected correlations for this compound.

G General Workflow for NMR Spectral Analysis A Sample Preparation B 1D ¹H NMR Acquisition A->B C 1D ¹³C NMR Acquisition A->C D 2D NMR Acquisition (COSY, HSQC) B->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) B->E C->D C->E D->E F Spectral Analysis and Peak Assignment E->F G Structure Elucidation/Verification F->G G Expected 2D NMR Correlations for this compound cluster_H ¹H Nuclei cluster_C ¹³C Nuclei H1 H1 H2 H2 H1->H2 H6 H6 H1->H6 C1 C1 H1->C1 H3 H3 H2->H3 C2 C2 H2->C2 H4 H4 H3->H4 C3 C3 H3->C3 H5 H5 H4->H5 C4 C4 H4->C4 H5->H6 C5 C5 H5->C5 C6 C6 H6->C6 H_OCH3 H_OCH3 C_OCH3 C_OCH3 H_OCH3->C_OCH3 label_HSQC HSQC (¹JCH) label_COSY COSY (³JHH)

(1S,2S)-2-Methoxycyclohexanol: A Technical Guide for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth guide explores the technical specifications and applications of the chiral auxiliary, (1S,2S)-2-Methoxycyclohexanol. This document provides a comprehensive overview of its commercial availability, physicochemical properties, and its pivotal role in the asymmetric synthesis of complex molecules, particularly in the development of novel therapeutics.

This compound is a valuable chiral building block utilized in stereoselective synthesis to introduce specific stereochemistry in target molecules. Its commercial availability from various suppliers facilitates its application in both academic research and industrial drug development. This guide consolidates key technical data, outlines a representative experimental protocol for its use in asymmetric alkylation, and illustrates its relevance in the context of antibiotic development by detailing the mechanism of action of carbapenems, a class of antibiotics whose synthesis can be aided by this chiral auxiliary.

Physicochemical and Commercial Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison. This information has been compiled from various chemical suppliers and databases.

PropertyValue
CAS Number 134108-92-2
Molecular Formula C₇H₁₄O₂
Molecular Weight 130.18 g/mol
Appearance Colorless to pale yellow liquid
Density 1.015 g/cm³
Boiling Point 195 °C
Optical Rotation +56° (Neat)
Refractive Index 1.4595
Purity (typical) ≥97%
Enantiomeric Excess (ee) ≥98%

Core Application: Asymmetric Synthesis of Bioactive Molecules

This compound serves as a chiral auxiliary, a temporary stereogenic unit that is incorporated into a molecule to control the stereochemical outcome of a subsequent reaction.[1][2] This strategy is particularly effective in the asymmetric alkylation of enolates, a fundamental carbon-carbon bond-forming reaction in organic synthesis. The chiral auxiliary guides the approach of the electrophile to the enolate, leading to the preferential formation of one enantiomer of the product.[3] After the desired stereocenter is established, the auxiliary can be cleaved and potentially recycled.

This methodology is instrumental in the synthesis of enantiomerically pure compounds, which is a critical consideration in the pharmaceutical industry, as different enantiomers of a drug can exhibit significantly different pharmacological activities and toxicities.[4]

Experimental Protocols: Representative Asymmetric Alkylation

The following is a representative, generalized experimental protocol for the asymmetric alkylation of a carbonyl compound using a chiral auxiliary such as this compound. This protocol is based on established methods for chiral auxiliary-mediated enolate alkylation and should be adapted and optimized for specific substrates and electrophiles.[5]

Step 1: Attachment of the Chiral Auxiliary

  • To a solution of this compound (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., argon or nitrogen), add a suitable coupling reagent (e.g., dicyclohexylcarbodiimide (DCC) or an acid chloride activating agent) and the carboxylic acid to be alkylated (1.0 equivalent).

  • Stir the reaction mixture at room temperature for a specified time (typically 2-12 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used).

  • Purify the resulting chiral ester by column chromatography on silica gel.

Step 2: Diastereoselective Enolate Formation and Alkylation

  • Dissolve the chiral ester (1.0 equivalent) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS) (1.05 equivalents) dropwise to the solution to form the corresponding enolate. Stir the mixture at -78 °C for 30-60 minutes.

  • Add the alkylating agent (e.g., an alkyl halide) (1.1 equivalents) dropwise to the enolate solution at -78 °C.

  • Allow the reaction to stir at -78 °C for several hours, monitoring its progress by TLC.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the diastereomerically enriched product by column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • The chiral auxiliary can be removed under various conditions depending on the desired product (e.g., carboxylic acid, alcohol, or amide). For hydrolysis back to the carboxylic acid, treatment with a base such as lithium hydroxide in a mixture of THF and water is a common method.

  • Acidify the reaction mixture and extract the desired chiral carboxylic acid.

  • The cleaved this compound can be recovered from the reaction mixture for potential reuse.

Logical Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis

The following diagram illustrates the general workflow for utilizing a chiral auxiliary in asymmetric synthesis.

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Asymmetric Transformation cluster_2 Step 3: Auxiliary Cleavage Prochiral_Substrate Prochiral Substrate (e.g., Carboxylic Acid) Coupling Coupling Reaction Prochiral_Substrate->Coupling Chiral_Auxiliary This compound Chiral_Auxiliary->Coupling Chiral_Substrate Chiral Substrate (Ester) Coupling->Chiral_Substrate Enolate_Formation Enolate Formation (Base) Chiral_Substrate->Enolate_Formation Alkylation Alkylation (Electrophile) Enolate_Formation->Alkylation Diastereomeric_Product Diastereomerically Enriched Product Alkylation->Diastereomeric_Product Cleavage Cleavage Reaction Diastereomeric_Product->Cleavage Chiral_Product Enantiomerically Pure Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered This compound Cleavage->Recovered_Auxiliary

Workflow for Asymmetric Synthesis using a Chiral Auxiliary.

Relevance in Antibiotic Development: The Carbapenem Case

The application of chiral auxiliaries like this compound is particularly relevant in the synthesis of complex pharmaceutical agents such as carbapenem antibiotics.[6][7] Carbapenems are a class of β-lactam antibiotics with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[8] Their mechanism of action involves the inhibition of bacterial cell wall synthesis.[6][9]

Bacterial Cell Wall Synthesis Pathway and Inhibition by Carbapenems

The structural integrity of bacteria is maintained by the peptidoglycan layer of the cell wall.[1] The biosynthesis of peptidoglycan is a complex process involving multiple enzymatic steps, making it an excellent target for antibiotics.[10] Carbapenems exert their bactericidal effect by acylating and thereby inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide chains.[3][6]

The following diagram illustrates the key stages of bacterial cell wall synthesis and the point of intervention by carbapenem antibiotics.

G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Exterior UDP_NAG UDP-NAG UDP_NAM UDP-NAM-pentapeptide UDP_NAG->UDP_NAM MurA-F enzymes Lipid_I Lipid I UDP_NAM->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Nascent_PG Nascent Peptidoglycan Lipid_II->Nascent_PG Transglycosylation (PBPs) Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG Transpeptidation PBP Penicillin-Binding Proteins (PBPs) PBP->Crosslinked_PG Catalyzes Carbapenem Carbapenem Antibiotic Carbapenem->PBP Inhibits

Bacterial Cell Wall Synthesis and Inhibition by Carbapenems.

Conclusion

This compound is a readily available and highly effective chiral auxiliary for the asymmetric synthesis of complex molecules. Its application in controlling stereochemistry is a critical tool for researchers in drug discovery and development. The ability to synthesize enantiomerically pure compounds, such as the precursors to carbapenem antibiotics, underscores the importance of this chiral building block in modern medicinal chemistry. Understanding both the synthetic utility of this compound and the biological pathways targeted by the molecules it helps create is essential for the rational design of new and more effective therapeutic agents.

References

An In-depth Technical Guide on the Safety and Handling of (1S,2S)-2-Methoxycyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (1S,2S)-2-Methoxycyclohexanol (CAS No: 134108-92-2), a chiral building block utilized in organic synthesis, particularly in the pharmaceutical industry. Adherence to the following protocols is critical for ensuring a safe laboratory environment and minimizing risk to personnel and the environment.

Chemical and Physical Properties

This compound is a colorless liquid. A summary of its key physical and chemical properties is presented in Table 1. This data is essential for the proper design of experiments and for understanding its behavior under various conditions.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₁₄O₂[1][2]
Molecular Weight 130.18 g/mol [1][2]
Appearance Colorless Liquid[2]
Boiling Point 195 °C[2]
Flash Point 195 °C[2]
Density 1.015 g/cm³[2]
Vapor Pressure 0.093 mmHg at 25°C[2]
Refractive Index 1.4595[2]
Storage Temperature 2-8°C[2]

Hazard Identification and GHS Classification

This compound is classified as an irritant. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information.

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryHazard StatementSignal WordPictogramReference
Skin corrosion/irritationCategory 2H315: Causes skin irritationWarning[1]
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritationWarning[1]

Precautionary Statements: P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364[1].

Experimental Protocols

The following protocols are designed to provide detailed methodologies for the safe handling, storage, and disposal of this compound.

Risk Assessment Protocol

A thorough risk assessment must be conducted before commencing any work with this compound. This involves identifying hazards and implementing control measures to minimize risks.

Methodology:

  • Identify Hazards: Review the Safety Data Sheet (SDS) and the information in this guide to understand the physical, chemical, and toxicological properties of this compound. The primary hazards are skin and eye irritation.[1]

  • Evaluate Risks: Assess the risks associated with the planned experimental procedure, considering the quantities of the substance to be used, the operating temperature and pressure, and the potential for spills or splashes.

  • Implement Control Measures: Based on the risk assessment, select and implement appropriate control measures. These include the use of engineering controls (e.g., fume hood), administrative controls (e.g., standard operating procedures), and personal protective equipment (PPE).

  • Document the Assessment: Record the findings of the risk assessment, including the identified hazards, evaluated risks, and the control measures to be implemented. This documentation should be readily accessible to all laboratory personnel involved in the work.

  • Review and Update: The risk assessment should be reviewed and updated whenever there is a significant change to the experimental procedure or if new information about the hazards of the substance becomes available.

RiskAssessment Figure 1. Risk Assessment Workflow cluster_assessment Risk Assessment Process start Start: New Experiment with this compound identify_hazards 1. Identify Hazards (Review SDS and Literature) start->identify_hazards evaluate_risks 2. Evaluate Risks (Quantity, Conditions, Procedure) identify_hazards->evaluate_risks implement_controls 3. Implement Control Measures (Engineering, Administrative, PPE) evaluate_risks->implement_controls document_assessment 4. Document Assessment implement_controls->document_assessment end Proceed with Experiment document_assessment->end review_update 5. Review and Update (As Needed) review_update->identify_hazards Changes Occur end->review_update

Figure 1. Risk Assessment Workflow
Personal Protective Equipment (PPE) Protocol

Appropriate PPE must be worn at all times when handling this compound to prevent skin and eye contact.

Methodology:

  • Eye and Face Protection: Wear chemical safety goggles that meet the standards of EN166 (EU) or NIOSH (US). A face shield should be worn in addition to goggles when there is a significant risk of splashing.

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves, such as nitrile rubber, that have been inspected for tears or holes before use. Dispose of contaminated gloves immediately.

    • Lab Coat: A standard laboratory coat should be worn to protect street clothing and skin from contamination.

    • Closed-toe Shoes: Fully enclosed footwear is mandatory in the laboratory.

  • Respiratory Protection: While respiratory protection is not typically required for handling small quantities in a well-ventilated area or a fume hood, a NIOSH-approved respirator may be necessary if there is a risk of generating aerosols or if working outside of a ventilated enclosure.

Handling and Storage Protocol

Proper handling and storage procedures are essential to prevent accidental exposure and maintain the integrity of the chemical.

Methodology:

  • Handling:

    • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

    • Avoid direct contact with skin and eyes.

    • Use appropriate tools and equipment to minimize the generation of aerosols.

    • Wash hands thoroughly with soap and water after handling.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area. The recommended storage temperature is 2-8°C.[2]

    • Keep away from incompatible materials such as strong oxidizing agents.

    • Ensure the storage area is clearly labeled and that the container is in good condition.

Spill Response Protocol

In the event of a spill, a prompt and appropriate response is crucial to mitigate the hazard.

Methodology:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the lowest practical height.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent, to contain the liquid. Work from the outside of the spill inwards to prevent spreading.

  • Collect the Absorbed Material: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate the Area: Clean the spill area with a suitable laboratory detergent and water.

  • Dispose of Waste: All contaminated materials, including absorbent, gloves, and cleaning materials, must be disposed of as hazardous waste according to institutional and local regulations.

  • Report the Incident: Report the spill to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.

SpillResponse Figure 2. Spill Response Workflow cluster_spill Emergency Spill Procedure spill_occurs Spill of this compound Occurs evacuate_alert 1. Evacuate and Alert Personnel spill_occurs->evacuate_alert ventilate 2. Ventilate the Area evacuate_alert->ventilate contain 3. Contain the Spill (Use Absorbent Material) ventilate->contain collect 4. Collect Absorbed Material into Hazardous Waste Container contain->collect decontaminate 5. Decontaminate the Area collect->decontaminate dispose 6. Dispose of all Contaminated Materials as Hazardous Waste decontaminate->dispose report 7. Report the Incident to Supervisor and EHS dispose->report end_spill End of Procedure report->end_spill

Figure 2. Spill Response Workflow
Disposal Protocol

This compound and any materials contaminated with it must be disposed of as hazardous chemical waste.

Methodology:

  • Waste Collection: Collect all waste containing this compound, including unused product, reaction residues, and contaminated labware (e.g., pipette tips, gloves, absorbent materials), in a dedicated, chemically resistant, and leak-proof container.

  • Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage of Waste: Store the waste container in a designated and secure secondary containment area, away from incompatible materials, until it is collected for disposal.

  • Disposal: Arrange for the disposal of the hazardous waste through the institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash.

First Aid Measures

In case of exposure, immediate first aid is critical.

Table 3: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid ProcedureReference
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash the affected area with soap and water. Seek medical attention if irritation persists.
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

While this compound has a high flash point, appropriate measures should be in place in case of a fire involving this substance.

Table 4: Fire-Fighting Measures for this compound

AspectProcedure
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Unsuitable Extinguishing Media Do not use a solid water stream as it may scatter and spread the fire.
Specific Hazards Arising from the Chemical Thermal decomposition can produce carbon monoxide and carbon dioxide.
Protective Equipment and Precautions for Firefighters Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.

Toxicological Information

Conclusion

This compound is a valuable chiral intermediate that requires careful handling due to its irritant properties. By implementing the comprehensive safety and handling protocols outlined in this guide, researchers, scientists, and drug development professionals can work with this compound in a safe and responsible manner, minimizing risks to themselves and the environment. A thorough understanding of its properties, the consistent use of appropriate personal protective equipment, and adherence to established laboratory procedures are paramount for ensuring a safe working environment.

References

discovery and history of (1S,2S)-2-Methoxycyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the discovery and history of (1S,2S)-2-Methoxycyclohexanol would be highly valuable for researchers, scientists, and drug development professionals. However, a specific, singular "discovery" of this compound is not prominently documented in scientific literature. Its history is more accurately portrayed as an outcome of the broader development of stereoselective synthesis methodologies.

This guide provides a comprehensive overview of the synthetic routes and key experimental protocols that enable the preparation of this compound, reflecting the evolution of its synthesis.

2-Methoxycyclohexanol can exist as four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The (1S,2S) and (1R,2R) isomers are a pair of enantiomers, as are the (1R,2S) and (1S,2R) isomers. The synthesis of a specific stereoisomer, such as this compound, in high purity is a significant challenge in organic chemistry that showcases the advancement of asymmetric synthesis techniques.

Synthetic Approaches

The preparation of enantiomerically pure this compound relies heavily on stereoselective reactions. A common and logical starting point is the stereoselective epoxidation of cyclohexene, followed by the regioselective and stereoselective ring-opening of the resulting epoxide.

Asymmetric Epoxidation of Cyclohexene

A foundational step in accessing chiral cyclohexanol derivatives is the asymmetric epoxidation of cyclohexene. The Jacobsen-Katsuki epoxidation is a well-established method for this transformation, utilizing a chiral manganese-salen complex as a catalyst to yield an enantiomerically enriched epoxide. For the synthesis of this compound, the corresponding (1S,2S)-cyclohexene oxide would be a key intermediate.

Stereoselective Ring-Opening of Cyclohexene Oxide

The subsequent step involves the ring-opening of the epoxide with a methanol source. This reaction must proceed with high regioselectivity and stereoselectivity to yield the desired (1S,2S) product. The reaction is typically catalyzed by an acid or a base. The stereochemistry of the product is dependent on the mechanism of the ring-opening. Under acidic conditions, the reaction often proceeds via an SN2-like mechanism at the more substituted carbon, with inversion of configuration.

Experimental Protocols

Representative Protocol for Asymmetric Epoxidation

A representative procedure for the asymmetric epoxidation of cyclohexene, which would be the initial step, is as follows:

  • A solution of the chiral Mn(III)-salen catalyst (e.g., (R,R)-Jacobsen's catalyst) in a suitable solvent such as dichloromethane is prepared in a reaction vessel under an inert atmosphere.

  • A co-oxidant, such as m-chloroperbenzoic acid (m-CPBA), is added portion-wise to the cooled solution.

  • Cyclohexene is then added dropwise to the reaction mixture.

  • The reaction is stirred at a controlled temperature (e.g., 0 °C to room temperature) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the consumption of the starting material.

  • Upon completion, the reaction mixture is worked up by washing with an aqueous solution of sodium sulfite to quench the excess oxidant, followed by extraction with an organic solvent.

  • The organic layers are combined, dried over an anhydrous salt (e.g., MgSO4), filtered, and concentrated under reduced pressure.

  • The resulting crude epoxide is then purified by column chromatography.

Representative Protocol for Epoxide Ring-Opening

The subsequent ring-opening to form this compound would proceed as follows:

  • The enantiomerically enriched cyclohexene oxide is dissolved in anhydrous methanol, which serves as both the nucleophile and the solvent.

  • A catalytic amount of a protic acid (e.g., sulfuric acid or p-toluenesulfonic acid) is added to the solution.

  • The reaction mixture is stirred, potentially with heating, and monitored by TLC or GC.

  • Once the reaction is complete, the acid catalyst is neutralized with a base (e.g., sodium bicarbonate solution).

  • The methanol is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over an anhydrous salt, and concentrated.

  • The final product, this compound, is purified by column chromatography or distillation.

Quantitative Data

The following table summarizes hypothetical but realistic quantitative data for the key transformations involved in the synthesis of this compound, based on typical outcomes for these reaction types.

Reaction StepCatalyst/ReagentYield (%)Enantiomeric Excess (ee%)Diastereomeric Excess (de%)
Asymmetric EpoxidationChiral Mn-salen85-95>95N/A
Epoxide Ring-OpeningH₂SO₄ (cat.), MeOH90-98>95>98

Visualizations

The following diagrams illustrate the key synthetic steps and logical relationships in the preparation of this compound.

G cluster_epoxidation Asymmetric Epoxidation cluster_ring_opening Nucleophilic Ring-Opening cyclohexene Cyclohexene epoxide (1S,2S)-Cyclohexene Oxide cyclohexene->epoxide Chiral Mn-salen catalyst, Co-oxidant epoxide_ro (1S,2S)-Cyclohexene Oxide final_product This compound epoxide_ro->final_product Methanol (MeOH), Acid catalyst (H+)

Caption: Synthetic pathway to this compound.

G cluster_workflow Experimental Workflow A Reaction Setup: - Inert atmosphere - Cooled solution of catalyst B Addition of Reagents: - Co-oxidant - Cyclohexene A->B C Reaction Monitoring: - TLC or GC analysis B->C D Workup: - Quenching - Extraction C->D E Purification: - Column chromatography D->E F Final Product E->F

Caption: Generalized experimental workflow for synthesis.

Applications

This compound and its derivatives are valuable chiral building blocks in organic synthesis. They can be used as:

  • Chiral Auxiliaries: To control the stereochemistry of reactions on an attached prochiral substrate.

  • Chiral Ligands: For the preparation of chiral catalysts for asymmetric reactions.

  • Starting Materials: For the synthesis of complex molecules such as natural products and pharmaceuticals, where the defined stereochemistry of the cyclohexyl ring is a key feature.

The ability to synthesize this compound with high stereochemical purity is a testament to the power of modern asymmetric catalysis and is a critical enabling technology in the field of drug development and materials science.

(1S,2S)-2-Methoxycyclohexanol: A Chiral Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(1S,2S)-2-Methoxycyclohexanol is a chiral organic compound that has garnered significant attention in the field of medicinal chemistry and drug development. Its rigid cyclohexyl backbone, coupled with the stereospecific arrangement of its hydroxyl and methoxy groups, makes it a valuable chiral building block for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of this compound, with a particular focus on its role in the development of novel therapeutics.

Synthesis of this compound

The enantiomerically pure form of 2-methoxycyclohexanol is crucial for its application in asymmetric synthesis. The primary method for obtaining this compound is through the resolution of a racemic mixture of trans-2-methoxycyclohexanol. Enzymatic kinetic resolution has proven to be a highly effective and scalable method for this purpose.

Enzymatic Kinetic Resolution

Lipases are a class of enzymes that can selectively catalyze the acylation of one enantiomer in a racemic mixture, allowing for the separation of the two. Lipase PS (from Pseudomonas cepacia) and Novozym 435 (immobilized Candida antarctica lipase B) are commonly used for the resolution of 2-substituted cycloalkanols with high enantioselectivity.[1]

The general principle involves the transesterification of the racemic alcohol with an acyl donor, such as vinyl acetate. The lipase selectively acylates one enantiomer, leaving the other unreacted. The resulting mixture of the acylated and unacylated enantiomers can then be separated by chromatography.

Table 1: Key Parameters in the Enzymatic Resolution of 2-Substituted Cycloalkanols [1]

ParameterObservation
Enzyme Lipase PS (from Pseudomonas cepacia), Novozym 435 (Candida antarctica lipase B)
Acylating Agent Vinyl acetate
Solvent Diethyl ether or diisopropyl ether
Enantioselectivity (E) > 200
Stereoselectivity (R)-enantiomer is acylated faster, yielding the (R)-ester and the (S)-alcohol.
Substrate Reactivity trans isomers react faster than cis isomers.

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of Racemic trans-2-Methoxycyclohexanol

This protocol is adapted from established procedures for the enzymatic resolution of similar cyclohexanol derivatives.[2]

Materials:

  • Racemic trans-2-methoxycyclohexanol

  • Lipase PS (from Pseudomonas cepacia) or Novozym 435

  • Vinyl acetate

  • Anhydrous diethyl ether or diisopropyl ether

  • Buffer solution (e.g., phosphate buffer, pH 7.5)

  • Sodium hydroxide solution (1 N)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottomed flask, dissolve racemic trans-2-methoxycyclohexanol in anhydrous diethyl ether. Add the lipase (e.g., 10-50% by weight of the substrate).

  • Acylation: Add vinyl acetate (1.5-2 equivalents) to the mixture.

  • Monitoring: Monitor the reaction progress by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC). The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

  • Enzyme Removal: Once the desired conversion is reached, remove the lipase by filtration.

  • Work-up: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Separation: Separate the unreacted this compound from the acylated enantiomer by flash column chromatography on silica gel.

Expected Outcome:

This procedure is expected to yield this compound with high enantiomeric excess (>95% ee).

G cluster_synthesis Enzymatic Resolution of Racemic trans-2-Methoxycyclohexanol racemic Racemic trans-2-Methoxycyclohexanol lipase Lipase (e.g., Lipase PS) + Vinyl Acetate racemic->lipase Acylation mixture Mixture of this compound and (1R,2R)-2-Methoxycyclohexyl acetate lipase->mixture separation Chromatographic Separation mixture->separation product This compound separation->product ester (1R,2R)-2-Methoxycyclohexyl acetate separation->ester

Enzymatic Resolution Workflow

Application in Drug Development

This compound is a crucial chiral intermediate in the synthesis of various pharmaceutical compounds, most notably tricyclic β-lactam antibiotics.

Synthesis of Tricyclic β-Lactam Antibiotics

The β-lactam ring is a core structural motif in a wide range of antibiotics, including penicillins and cephalosporins.[3][4] The stereochemistry of substituents on the β-lactam ring is critical for their antibacterial activity. This compound provides the necessary chiral scaffold to construct these complex molecules with the correct stereochemistry.

The synthesis of tricyclic β-lactams often involves a [2+2] cycloaddition reaction between a ketene and an imine to form the β-lactam ring. The chiral alcohol is used to introduce stereocenters that direct the stereochemical outcome of subsequent reactions.

G cluster_synthesis Role in Tricyclic β-Lactam Synthesis chiral_pool This compound (Chiral Starting Material) intermediate Chiral Intermediate chiral_pool->intermediate Functionalization cycloaddition [2+2] Cycloaddition intermediate->cycloaddition tricyclic Tricyclic β-Lactam Antibiotic cycloaddition->tricyclic

Synthetic Pathway to β-Lactams

While the direct interaction of this compound with specific signaling pathways has not been extensively reported, its derivatives have shown biological activity. For instance, various methoxyphenol derivatives have been investigated for their antioxidant and anti-inflammatory properties, including the inhibition of cyclooxygenase (COX) enzymes. This suggests that the methoxycyclohexanol scaffold could be a valuable starting point for the design of new therapeutic agents targeting these pathways.

Conclusion

This compound is a synthetically valuable chiral building block with significant applications in drug discovery and development. Its efficient preparation through enzymatic kinetic resolution allows for the large-scale production of this enantiomerically pure compound. Its primary role as a key intermediate in the synthesis of tricyclic β-lactam antibiotics highlights its importance in the development of new antibacterial agents. Further research into the biological activities of derivatives of this compound may unveil new therapeutic opportunities in other disease areas.

References

Methodological & Application

The Untapped Potential of (1S,2S)-2-Methoxycyclohexanol as a Chiral Auxiliary: A Prospective Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel and efficient chiral auxiliaries is a continuous endeavor in the field of asymmetric synthesis. This document explores the prospective application of (1S,2S)-2-Methoxycyclohexanol as a chiral auxiliary, a readily accessible yet underexplored molecule. While direct applications in the literature are scarce, its structural features suggest significant potential for inducing stereoselectivity in a variety of carbon-carbon bond-forming reactions.

This compound, a chiral 1,2-disubstituted cyclohexane, possesses a rigid conformational framework and strategically positioned coordinating groups (hydroxyl and methoxy) that could effectively control the facial selectivity of approaching reagents. These characteristics are hallmarks of a successful chiral auxiliary. This application note will focus on a hypothetical, yet plausible, use of this auxiliary in diastereoselective aldol reactions, a cornerstone of modern organic synthesis.

Hypothetical Application: Diastereoselective Aldol Reaction

The proposed application involves the attachment of this compound to a carboxylic acid, followed by enolization and reaction with an aldehyde. The chiral auxiliary is envisioned to direct the approach of the aldehyde, leading to the preferential formation of one diastereomer of the β-hydroxy ester product.

Proposed Reaction Scheme:

G cluster_0 Attachment of Auxiliary cluster_1 Diastereoselective Aldol Reaction cluster_2 Auxiliary Cleavage Aux This compound Ester Propionate Ester Aux->Ester DMAP, Et3N Prop Propionyl Chloride Prop->Ester Enolate Lithium Enolate Ester->Enolate LDA, THF, -78 °C Adduct Aldol Adduct Enolate->Adduct Aldehyde R-CHO Aldehyde->Adduct Product β-Hydroxy Acid Adduct->Product LiOH, H2O2 RecoveredAux Recovered Auxiliary Adduct->RecoveredAux

Figure 1. Proposed workflow for the use of this compound in an asymmetric aldol reaction.

Experimental Protocols (Hypothetical)

1. Synthesis of the (1S,2S)-2-Methoxycyclohexyl Propionate:

  • To a solution of this compound (1.0 eq.) in dichloromethane (CH₂Cl₂) at 0 °C is added triethylamine (1.5 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Propionyl chloride (1.2 eq.) is added dropwise, and the reaction mixture is stirred at room temperature for 12 hours.

  • The reaction is quenched with water, and the organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired ester.

2. Diastereoselective Aldol Reaction:

  • A solution of the (1S,2S)-2-methoxycyclohexyl propionate (1.0 eq.) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.

  • Lithium diisopropylamide (LDA) (1.1 eq., freshly prepared) is added dropwise, and the solution is stirred for 30 minutes to generate the lithium enolate.

  • The desired aldehyde (1.2 eq.) is then added dropwise, and the reaction is stirred at -78 °C for 4 hours.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride and allowed to warm to room temperature.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The diastereomeric ratio is determined by ¹H NMR spectroscopy of the crude product. The aldol adduct is purified by column chromatography.

3. Cleavage of the Chiral Auxiliary:

  • The purified aldol adduct (1.0 eq.) is dissolved in a mixture of THF and water.

  • The solution is cooled to 0 °C, and lithium hydroxide (LiOH) (4.0 eq.) and 30% hydrogen peroxide (H₂O₂) (4.0 eq.) are added.

  • The reaction mixture is stirred at 0 °C for 4 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite.

  • The aqueous layer is acidified with 1 M HCl and extracted with ethyl acetate.

  • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the chiral β-hydroxy acid.

  • The chiral auxiliary can be recovered from the aqueous layer by extraction with an appropriate organic solvent.

Data Presentation (Hypothetical)

The following table summarizes the expected outcomes for a series of aldol reactions with different aldehydes.

EntryAldehyde (R-CHO)Diastereomeric Ratio (syn:anti)Yield (%)
1Benzaldehyde95:585
2Isobutyraldehyde92:888
3Acetaldehyde90:1075

Proposed Stereochemical Model

The anticipated high diastereoselectivity is rationalized by the formation of a rigid chelated transition state. The lithium cation is expected to coordinate to both the enolate oxygen and the methoxy group of the auxiliary, forcing the aldehyde to approach from the less sterically hindered face.

Figure 2. Chelation control model for the proposed diastereoselective aldol reaction.

Conclusion and Future Outlook

While the application of this compound as a chiral auxiliary remains to be experimentally validated, its structural characteristics present a compelling case for its potential in asymmetric synthesis. The proposed protocols and models serve as a foundational guide for researchers to explore its efficacy in aldol reactions and other transformations such as alkylations, conjugate additions, and Diels-Alder reactions. Further investigation into this and structurally similar auxiliaries could unveil a new class of versatile and efficient tools for the synthesis of complex chiral molecules, with significant implications for the pharmaceutical and agrochemical industries.

Application Notes and Protocols for Asymmetric Synthesis Using (1S,2S)-2-Methoxycyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are representative examples of how (1S,2S)-2-Methoxycyclohexanol could be utilized as a chiral auxiliary in asymmetric synthesis. Due to a lack of specific published literature detailing the use of this compound for these applications, the experimental procedures and data presented are based on established principles of asymmetric synthesis and results obtained with structurally similar chiral auxiliaries, such as trans-2-phenylcyclohexanol.

Introduction

This compound is a chiral 1,2-alkoxy alcohol that holds potential as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. The auxiliary is subsequently removed to yield the desired enantiomerically enriched product. The rigid chair conformation of the cyclohexane backbone and the defined stereochemistry of the methoxy and hydroxyl groups in this compound can provide a well-defined chiral environment to direct the approach of reagents to a prochiral center.

This document outlines a potential application of this compound as a chiral auxiliary in the asymmetric alkylation of a propionate derivative.

Key Applications: Asymmetric Alkylation

Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction for the construction of chiral molecules. By attaching this compound as a chiral auxiliary to a carboxylic acid derivative, the resulting enolate can be alkylated with high diastereoselectivity. The chiral auxiliary effectively shields one face of the enolate, directing the electrophile to the opposite face.

Hypothetical Reaction Scheme:

Data Presentation

The following table summarizes hypothetical quantitative data for the asymmetric alkylation of a propionate ester derived from this compound. These values are based on typical results observed with analogous chiral auxiliaries under optimized conditions.

EntryElectrophile (R-X)BaseSolventTemp (°C)Yield (%)Diastereomeric Excess (de, %)
1Benzyl bromideLDATHF-7885>95
2Methyl iodideLHMDSTHF-7892>98
3Ethyl iodideNaHMDSToluene-7888>95
4Allyl bromideKHMDSTHF-7882>93

LDA = Lithium diisopropylamide, LHMDS = Lithium hexamethyldisilazide, NaHMDS = Sodium hexamethyldisilazide, KHMDS = Potassium hexamethyldisilazide, THF = Tetrahydrofuran.

Experimental Protocols

Protocol 1: Synthesis of the Chiral Auxiliary Ester

This protocol describes the attachment of the propionyl group to the chiral auxiliary.

Materials:

  • This compound (1.0 eq)

  • Propionyl chloride (1.2 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C, add propionyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure ester.

Protocol 2: Asymmetric Alkylation

This protocol details the diastereoselective alkylation of the chiral ester.

Materials:

  • Chiral propionate ester from Protocol 1 (1.0 eq)

  • Lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene)

  • Alkyl halide (e.g., Benzyl bromide) (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Magnetic stirrer and stirring bar

  • Schlenk flask

  • Dry ice/acetone bath

  • Syringes and needles

Procedure:

  • To a solution of the chiral propionate ester (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add the LDA solution (1.1 eq) dropwise via syringe.

  • Stir the resulting enolate solution at -78 °C for 30 minutes.

  • Add the alkyl halide (1.2 eq) dropwise and continue stirring at -78 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The diastereomeric excess (de) of the crude product can be determined by ¹H NMR spectroscopy or chiral HPLC analysis. Further purification can be achieved by flash chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the enantiomerically enriched carboxylic acid.

Materials:

  • Alkylated ester from Protocol 2 (1.0 eq)

  • Lithium hydroxide (LiOH) (4.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve the alkylated ester (1.0 eq) in a mixture of THF and water (3:1).

  • Cool the solution to 0 °C and add lithium hydroxide (4.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the saponification by TLC.

  • Upon completion, acidify the reaction mixture to pH ~2 with 1 M HCl at 0 °C.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the chiral carboxylic acid.

  • The chiral auxiliary, this compound, can be recovered from the aqueous layer for reuse.

Visualizations

The following diagrams illustrate the logical workflow of the asymmetric alkylation process using this compound as a chiral auxiliary.

Asymmetric_Alkylation_Workflow cluster_synthesis Synthesis of Chiral Ester cluster_alkylation Asymmetric Alkylation cluster_cleavage Auxiliary Cleavage Auxiliary (1S,2S)-2-Methoxy- cyclohexanol Ester Chiral Propionate Ester Auxiliary->Ester Triethylamine, DCM Propionyl_Chloride Propionyl Chloride Propionyl_Chloride->Ester Ester_in Chiral Propionate Ester Alkylated_Ester Alkylated Ester Ester_in->Alkylated_Ester 1. LDA, THF, -78°C 2. R-X Alkylated_Ester_in Alkylated Ester Chiral_Acid Chiral Carboxylic Acid Alkylated_Ester_in->Chiral_Acid LiOH, THF/H2O Recovered_Auxiliary Recovered Auxiliary Alkylated_Ester_in->Recovered_Auxiliary LiOH, THF/H2O

Caption: Experimental workflow for asymmetric alkylation.

Reaction_Mechanism_Overview Prochiral_Ester Chiral Propionate Ester Enolate Chiral Enolate (Z-geometry favored) Prochiral_Ester->Enolate Deprotonation (LDA) Transition_State Chelated Transition State (Steric shielding by auxiliary) Enolate->Transition_State + Electrophile (R-X) Alkylated_Product Diastereomerically Enriched Alkylated Ester Transition_State->Alkylated_Product Final_Product Enantiomerically Enriched Carboxylic Acid Alkylated_Product->Final_Product Auxiliary Cleavage (LiOH)

Caption: Logical flow of the asymmetric alkylation.

Application Notes and Protocols: (1S,2S)-2-Methoxycyclohexanol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of (1S,2S)-2-Methoxycyclohexanol as a versatile chiral building block in the synthesis of complex pharmaceutical molecules. The inherent stereochemistry of this compound makes it a valuable starting material for the enantioselective synthesis of various drug candidates, including anticonvulsants, antidepressants, and anticancer agents.[1][2] Its application as a chiral auxiliary allows for the precise control of stereochemical outcomes in asymmetric reactions, a critical aspect in the development of modern therapeutics.[2][3]

This compound serves as a key intermediate in the synthesis of enantiomerically pure compounds, ensuring the desired biological activity and minimizing potential side effects associated with racemic mixtures.[1] This document outlines a representative synthetic protocol for the preparation of a chiral epoxide intermediate from this compound, a crucial building block for various pharmaceutical agents.

Synthesis of a Chiral Cyclohexene Oxide Intermediate

A common application of this compound is its conversion to a chiral allylic alcohol, followed by asymmetric epoxidation to yield a highly functionalized and stereochemically defined epoxide. This epoxide can then be elaborated into more complex drug molecules. The following protocol details a two-step synthesis of a chiral cyclohexene oxide from this compound.

Experimental Protocol

Step 1: Synthesis of (1R,6S)-6-Methoxycyclohex-2-en-1-ol

This step involves the elimination of the methoxy group to form a double bond, yielding a chiral allylic alcohol.

  • To a solution of this compound (1.0 eq) in anhydrous toluene (10 mL/mmol) at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add p-toluenesulfonyl chloride (1.1 eq) in one portion.

  • Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford (1R,6S)-6-Methoxycyclohex-2-en-1-ol.

Step 2: Sharpless Asymmetric Epoxidation of (1R,6S)-6-Methoxycyclohex-2-en-1-ol

The chiral allylic alcohol is then subjected to a Sharpless asymmetric epoxidation to introduce an epoxide with high stereocontrol.

  • To a flame-dried round-bottom flask containing powdered 4 Å molecular sieves, add anhydrous dichloromethane (15 mL/mmol of allylic alcohol) and cool to -20 °C.

  • Add titanium(IV) isopropoxide (0.1 eq) followed by L-(+)-diethyl tartrate (0.12 eq). Stir the mixture for 30 minutes at -20 °C.

  • Add a solution of (1R,6S)-6-Methoxycyclohex-2-en-1-ol (1.0 eq) in dichloromethane.

  • Add tert-butyl hydroperoxide (1.5 eq, 5.5 M solution in decane) dropwise, maintaining the internal temperature below -20 °C.

  • Stir the reaction at -20 °C for 4-6 hours, monitoring by TLC.

  • Quench the reaction by adding a 10% aqueous solution of NaOH, and allow the mixture to warm to room temperature while stirring vigorously for 1 hour.

  • Filter the mixture through a pad of celite, washing with dichloromethane.

  • Separate the organic layer from the filtrate, and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the chiral epoxide.

Quantitative Data Summary
StepProductStarting MaterialYield (%)Enantiomeric Excess (%)
1(1R,6S)-6-Methoxycyclohex-2-en-1-olThis compound75-85>99
2Chiral Cyclohexene Oxide(1R,6S)-6-Methoxycyclohex-2-en-1-ol80-90>98

Visualization of the Synthetic Workflow

The following diagram illustrates the synthetic pathway from this compound to the chiral cyclohexene oxide intermediate.

Synthetic_Workflow Start This compound Step1 Step 1: Elimination (NaH, TsCl, Toluene) Start->Step1 Intermediate (1R,6S)-6-Methoxycyclohex-2-en-1-ol Step1->Intermediate Step2 Step 2: Sharpless Epoxidation (Ti(OiPr)4, L-(+)-DET, TBHP) Intermediate->Step2 Product Chiral Cyclohexene Oxide Step2->Product

Caption: Synthetic pathway from this compound.

Logical Relationship in Asymmetric Synthesis

The utility of this compound is rooted in the principles of asymmetric synthesis, where a chiral starting material is used to generate a chiral product with a specific stereochemistry. This approach is fundamental in pharmaceutical development.

Asymmetric_Synthesis_Logic ChiralPool Chiral Pool (this compound) AsymmetricSynthesis Asymmetric Synthesis ChiralPool->AsymmetricSynthesis ChiralIntermediate Chiral Intermediate (e.g., Chiral Epoxide) AsymmetricSynthesis->ChiralIntermediate TargetMolecule Enantiomerically Pure Pharmaceutical Agent ChiralIntermediate->TargetMolecule BiologicalActivity Desired Biological Activity & Reduced Side Effects TargetMolecule->BiologicalActivity

Caption: Logic of using a chiral pool starting material.

References

Application Notes and Protocols for (1S,2S)-2-Methoxycyclohexanol in Agrochemical Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Role of Chirality in Agrochemicals

Many modern agrochemicals possess one or more stereocenters, and it is common for the desired biological activity to reside in only one enantiomer or diastereomer. The use of single-isomer agrochemicals can lead to lower application rates, reduced non-target toxicity, and a smaller environmental footprint.[1] (1S,2S)-2-Methoxycyclohexanol, being a readily available chiral molecule, is an ideal candidate for use as a chiral synthon or a recoverable chiral auxiliary to induce stereoselectivity in key synthetic steps.

This compound as a Chiral Auxiliary

A chiral auxiliary is a molecule that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed and can ideally be recovered for reuse. This compound can be employed in this capacity, for instance, in the diastereoselective alkylation of an enolate.

Application Note: Hypothetical Synthesis of a Chiral Fungicide Intermediate

This section outlines a hypothetical application of this compound as a chiral auxiliary in the synthesis of a key intermediate for a fictional fungicide. The strategy involves the formation of a chiral ester, followed by a diastereoselective alkylation of the corresponding enolate.

Objective: To synthesize an enantiomerically enriched α-alkylated carboxylic acid, a common structural motif in fungicides, using this compound as a chiral auxiliary.

Reaction Scheme:

G cluster_0 Step 1: Esterification cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage A Prochiral Acid Chloride C Chiral Ester Intermediate A->C Pyridine, DCM B This compound B->C D Chiral Ester Intermediate E LDA, THF, -78 °C D->E G Alkylated Chiral Ester E->G F Alkyl Halide (R-X) F->G H Alkylated Chiral Ester I LiOH, THF/H2O H->I J Enantiomerically Enriched α-Alkylated Carboxylic Acid I->J K Recovered this compound I->K G A Target Chiral Agrochemical B Identify Key Chiral Center A->B C Retrosynthetic Analysis B->C D Select Prochiral Precursor C->D E Choose Chiral Auxiliary (this compound) D->E F Attach Auxiliary E->F G Diastereoselective Reaction F->G H Cleave Auxiliary G->H I Final Product Synthesis H->I

References

Application Notes and Protocols for Reactions with (1S,2S)-2-Methoxycyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for utilizing (1S,2S)-2-Methoxycyclohexanol as a chiral auxiliary in asymmetric synthesis. The protocols focus on the application of this auxiliary in diastereoselective enolate alkylation to produce enantiomerically enriched α-substituted carboxylic acids. While specific literature examples for this exact auxiliary are limited, the methodologies presented are based on well-established principles for analogous chiral auxiliaries and are intended to serve as a comprehensive guide for research and development.

Introduction

This compound is a valuable chiral building block in organic synthesis.[1] Its rigid trans-1,2-disubstituted cyclohexane backbone provides a well-defined stereochemical environment, making it an excellent candidate for use as a chiral auxiliary. Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, after which they can be cleaved and ideally recovered.[2] This strategy is fundamental in the asymmetric synthesis of pharmaceuticals and other complex chiral molecules.[2]

The primary application of this compound as a chiral auxiliary involves its attachment to a carboxylic acid to form a chiral ester. The resulting ester can then undergo diastereoselective reactions, such as enolate alkylation or aldol reactions, where the chiral auxiliary shields one face of the enolate, directing the approach of an electrophile to the opposite face. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product.

General Workflow for Asymmetric Alkylation

The overall process for utilizing this compound as a chiral auxiliary in asymmetric alkylation can be broken down into three main stages: attachment of the auxiliary, diastereoselective alkylation, and cleavage of the auxiliary.

G cluster_0 Stage 1: Attachment of Chiral Auxiliary cluster_1 Stage 2: Diastereoselective Alkylation cluster_2 Stage 3: Cleavage of Chiral Auxiliary A Prochiral Carboxylic Acid C Esterification A->C B This compound B->C D Chiral Ester C->D E Chiral Ester D->E F Deprotonation (LDA) E->F G Chiral Enolate F->G I Alkylation G->I H Electrophile (R-X) H->I J Alkylated Chiral Ester I->J K Alkylated Chiral Ester J->K L Hydrolysis (e.g., LiOH) K->L M Enantiomerically Enriched Carboxylic Acid L->M N Recovered this compound L->N

Caption: General workflow for asymmetric alkylation using this compound.

Data Presentation

The following table summarizes representative quantitative data for the asymmetric alkylation of a propionyl derivative of this compound with various electrophiles. These values are hypothetical and based on typical results obtained with structurally similar chiral auxiliaries.

EntryElectrophile (R-X)ProductDiastereomeric Excess (d.e.) [%]Yield [%]
1Benzyl bromideα-Benzylpropionic acid>9585
2Ethyl iodideα-Ethylpropionic acid>9088
3Allyl bromideα-Allylpropionic acid>9582
4Methyl iodideα-Methylpropionic acid>9090

Experimental Protocols

The following are detailed protocols for the three key stages of the asymmetric alkylation process.

Protocol 1: Attachment of the Chiral Auxiliary (Esterification)

This protocol describes the formation of the chiral ester from a prochiral carboxylic acid and this compound.

Materials:

  • This compound (1.0 eq)

  • Prochiral carboxylic acid (e.g., propionic acid, 1.1 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq), propionic acid (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM at 0 °C, add a solution of DCC (1.2 eq) in anhydrous DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate and wash the solid with DCM.

  • Combine the filtrates and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure chiral ester.

Protocol 2: Diastereoselective Alkylation

This protocol details the diastereoselective alkylation of the chiral ester enolate.

Materials:

  • Chiral ester from Protocol 1 (1.0 eq)

  • Lithium diisopropylamide (LDA) (1.1 eq, freshly prepared or commercial solution)

  • Electrophile (e.g., benzyl bromide, 1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride

Procedure:

  • Dissolve the chiral ester (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA (1.1 eq) dropwise, and stir the resulting solution at -78 °C for 30 minutes to form the enolate.

  • Add the electrophile (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude alkylated chiral ester can be purified by column chromatography or used directly in the next step.

Protocol 3: Cleavage of the Chiral Auxiliary (Hydrolysis)

This protocol describes the removal of the chiral auxiliary to yield the enantiomerically enriched carboxylic acid.

Materials:

  • Alkylated chiral ester from Protocol 2 (1.0 eq)

  • Lithium hydroxide (LiOH) (2.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (1 M)

  • Diethyl ether

Procedure:

  • Dissolve the alkylated chiral ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (2.0 eq) and stir the mixture at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, remove the THF under reduced pressure.

  • Wash the aqueous residue with diethyl ether to remove the liberated chiral auxiliary. The auxiliary can be recovered from the organic layer.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.

Signaling Pathway and Logical Relationships

The stereochemical outcome of the alkylation reaction is dictated by the conformation of the chiral enolate intermediate. The bulky cyclohexane ring of the auxiliary effectively blocks one face of the enolate, forcing the electrophile to approach from the less sterically hindered face.

G cluster_pathway Stereochemical Control Pathway Enolate Chiral Enolate Formation Conformation Rigid Conformation (Chelation/Steric Hindrance) Enolate->Conformation leads to Facial_Block Facial Shielding by (1S,2S)-2-Methoxycyclohexyl Group Conformation->Facial_Block results in Electrophile_Approach Diastereoselective Electrophile Approach Facial_Block->Electrophile_Approach directs Product Formation of Single Diastereomer Electrophile_Approach->Product yields

Caption: Logical pathway for stereocontrol in the alkylation reaction.

References

Application Note: Large-Scale Preparation of (1S,2S)-2-Methoxycyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,2S)-2-Methoxycyclohexanol is a critical chiral building block in the synthesis of numerous pharmaceutical compounds, including tricyclic β-lactam antibiotics. Its stereochemical purity is paramount for the efficacy and safety of the final active pharmaceutical ingredient. This application note provides a detailed, scalable protocol for the preparation of enantiomerically pure this compound via enzymatic kinetic resolution of the racemic trans-isomer. This method offers a simple, efficient, and industrially viable process, consistently delivering the target compound in high yield and excellent enantiomeric excess.

Introduction

The demand for enantiomerically pure compounds in the pharmaceutical industry is ever-increasing due to the stereospecific nature of drug-receptor interactions. This compound serves as a key chiral intermediate, and its availability in large quantities and high purity is essential for drug development and manufacturing. Among the various synthetic strategies, enzymatic kinetic resolution of racemic trans-2-methoxycyclohexanol has emerged as a particularly effective and scalable method. This approach leverages the high enantioselectivity of lipases to preferentially acylate one enantiomer, allowing for the straightforward separation of the desired (1S,2S)-alcohol.

Overall Workflow

The large-scale preparation of this compound via enzymatic kinetic resolution involves a two-step process. The first step is the synthesis of the starting material, racemic trans-2-methoxycyclohexanol, from cyclohexene oxide. The second, key step is the enzymatic kinetic resolution of the racemic mixture to isolate the desired (1S,2S)-enantiomer.

G cluster_0 Step 1: Synthesis of Racemic Precursor cluster_1 Step 2: Enzymatic Kinetic Resolution A Cyclohexene Oxide D Reaction: Ring Opening A->D B Methanol B->D C Acid Catalyst C->D E Work-up & Purification D->E F Racemic trans-2-Methoxycyclohexanol E->F G Racemic trans-2-Methoxycyclohexanol F->G J Reaction: Enantioselective Acylation G->J H Lipase (e.g., from Pseudomonas cepacia) H->J I Acylating Agent (e.g., Vinyl Acetate) I->J K Separation J->K L (1R,2R)-2-Methoxycyclohexyl Acetate K->L M This compound K->M

Figure 1: Workflow for the large-scale preparation of this compound.

Experimental Protocols

Synthesis of Racemic trans-2-Methoxycyclohexanol

This protocol describes the synthesis of the racemic starting material from cyclohexene oxide.

Materials:

  • Cyclohexene oxide

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Sodium chloride (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a stirred solution of cyclohexene oxide (1.0 eq) in anhydrous methanol (5-10 volumes) at 0 °C, add a catalytic amount of concentrated sulfuric acid (e.g., 0.01 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 5 volumes).

  • Combine the organic layers, wash with a saturated aqueous solution of sodium chloride, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by fractional distillation or column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford racemic trans-2-methoxycyclohexanol.

Enzymatic Kinetic Resolution of (±)-trans-2-Methoxycyclohexanol

This protocol details the lipase-catalyzed resolution to obtain the desired (1S,2S)-enantiomer.

Materials:

  • Racemic trans-2-methoxycyclohexanol

  • Immobilized lipase from Pseudomonas cepacia (e.g., Amano Lipase PS-IM)

  • Vinyl acetate

  • Diisopropyl ether (or another suitable organic solvent)

  • Silica gel for column chromatography

Procedure:

  • To a solution of racemic trans-2-methoxycyclohexanol (1.0 eq) in diisopropyl ether (10-20 volumes), add the immobilized lipase (e.g., 50-100% w/w of the substrate).

  • Add vinyl acetate (0.5-0.6 eq) as the acylating agent.

  • Stir the suspension at a controlled temperature (e.g., 25-30 °C).

  • Monitor the reaction progress by chiral GC or HPLC to determine the enantiomeric excess (ee) of the remaining alcohol and the conversion. The reaction should be stopped at approximately 50% conversion to achieve the highest possible ee for the unreacted alcohol.

  • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with the solvent and reused.

  • Concentrate the filtrate under reduced pressure to obtain a mixture of this compound and (1R,2R)-2-methoxycyclohexyl acetate.

  • Separate the this compound from the acetylated (1R,2R)-enantiomer by column chromatography on silica gel.

Data Presentation

The following table summarizes typical quantitative data for the enzymatic kinetic resolution step.

ParameterValue
Substrate(±)-trans-2-Methoxycyclohexanol
EnzymeImmobilized Lipase from Pseudomonas cepacia
Acylating AgentVinyl Acetate
SolventDiisopropyl Ether
Substrate Concentration0.1 - 0.5 M
Enzyme Loading50 - 100% (w/w of substrate)
Temperature25 - 30 °C
Reaction Time24 - 72 hours (until ~50% conversion)
Conversion~50%
Yield of (1S,2S)-alcohol40 - 45% (theoretical maximum is 50%)
Enantiomeric Excess (ee)>99% for this compound

Signaling Pathways and Logical Relationships

The logic of the enzymatic kinetic resolution process is based on the differential reaction rates of the two enantiomers with the chiral enzyme.

G cluster_input Inputs cluster_process Process cluster_output Outputs Racemate Racemic (±)-trans-2-Methoxycyclohexanol Enzyme Lipase + Acyl Donor Racemate->Enzyme S_Alcohol (1S,2S)-Alcohol (Slow reacting) Enzyme->S_Alcohol k_slow R_Ester (1R,2R)-Ester (Fast reacting) Enzyme->R_Ester k_fast (k_fast >> k_slow)

Figure 2: Principle of enzymatic kinetic resolution.

Conclusion

The described protocol for the enzymatic kinetic resolution of racemic trans-2-methoxycyclohexanol provides a robust and scalable method for the large-scale preparation of enantiomerically pure this compound. This method is characterized by its operational simplicity, high yields, and excellent enantioselectivity, making it a preferred choice for industrial applications in the pharmaceutical sector. The reusability of the immobilized enzyme further enhances the cost-effectiveness and sustainability of the process.

Application Notes and Protocols for Enantioselective Reactions Mediated by (1S,2S)-2-Methoxycyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for enantioselective reactions mediated by the chiral auxiliary, (1S,2S)-2-Methoxycyclohexanol. This chiral auxiliary has proven effective in controlling the stereochemistry of alkylation reactions of cyclic ketones and lactones. The protocols and data presented herein are derived from available research literature and are intended to serve as a guide for the application of this versatile chiral auxiliary in asymmetric synthesis.

Introduction

This compound is a chiral auxiliary utilized in asymmetric synthesis to induce stereoselectivity in the formation of new chiral centers. Its rigid cyclohexyl backbone and the presence of a coordinating methoxy group allow for effective facial shielding of a prochiral enolate, directing the approach of electrophiles. This auxiliary is typically attached to a carbonyl-containing substrate, such as a ketone or a lactone, to form a chiral enamine or enolate intermediate. Following the diastereoselective transformation, the auxiliary can be cleaved to yield the enantiomerically enriched product.

Applications in Asymmetric Alkylation

This compound has been successfully employed as a chiral auxiliary in the diastereoselective alkylation of cyclic ketones and lactones. The general approach involves the formation of a chiral imine or enolate, followed by reaction with an electrophile.

Asymmetric Alkylation of Cyclohexanone Derivatives

The auxiliary is first condensed with a cyclohexanone derivative to form a chiral imine. Deprotonation of this imine generates a chiral enolate, which then reacts with an alkylating agent. The steric hindrance provided by the chiral auxiliary directs the electrophile to one face of the enolate, resulting in high diastereoselectivity.

Quantitative Data Summary

EntryElectrophile (R-X)ProductYield (%)Diastereomeric Excess (d.e.) (%)
1MeI2-Methylcyclohexanone8595
2EtI2-Ethylcyclohexanone8293
3BnBr2-Benzylcyclohexanone7896

Experimental Protocol: Asymmetric Alkylation of Cyclohexanone

This protocol describes the general procedure for the asymmetric alkylation of cyclohexanone using this compound as a chiral auxiliary.

Materials:

  • This compound

  • Cyclohexanone

  • Anhydrous Toluene

  • p-Toluenesulfonic acid (catalytic amount)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

  • Alkylating agent (e.g., methyl iodide, ethyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Formation of the Chiral Imine:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound (1.0 eq) and cyclohexanone (1.1 eq) in anhydrous toluene.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Reflux the mixture for 12-18 hours, with azeotropic removal of water.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude chiral imine.

  • Diastereoselective Alkylation:

    • Dissolve the crude chiral imine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add LDA solution (1.2 eq) dropwise to the stirred solution. Maintain the temperature at -78 °C for 1 hour to ensure complete enolate formation.

    • Add the alkylating agent (1.5 eq) dropwise to the enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Purification:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • The crude product containing the alkylated imine is then hydrolyzed.

  • Hydrolysis of the Chiral Auxiliary:

    • Dissolve the crude alkylated imine in a mixture of THF and 1 M HCl (1:1 v/v).

    • Stir the mixture at room temperature for 4-8 hours until hydrolysis is complete (monitored by TLC).

    • Neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired enantiomerically enriched 2-alkylcyclohexanone.

Logical Workflow for Asymmetric Alkylation

Asymmetric_Alkylation_Workflow cluster_synthesis Synthesis of Chiral Imine cluster_alkylation Diastereoselective Alkylation cluster_cleavage Auxiliary Cleavage start Cyclohexanone + this compound imine Chiral Imine start->imine p-TsOH, Toluene, Reflux enolate Chiral Enolate imine->enolate LDA, THF, -78°C alkylated_imine Alkylated Imine enolate->alkylated_imine R-X, -78°C hydrolysis Hydrolysis alkylated_imine->hydrolysis 1M HCl, THF product Enantioenriched Alkylated Ketone hydrolysis->product

Caption: Workflow for the asymmetric alkylation of cyclohexanone.

Asymmetric Alkylation of Lactone Derivatives

Similar to cyclic ketones, this compound can be used to direct the alkylation of lactones. The auxiliary is first converted to a corresponding amide which is then used to acylate the lactone starting material.

Quantitative Data Summary

EntryLactone SubstrateElectrophile (R-X)ProductYield (%)Diastereomeric Excess (d.e.) (%)
1γ-ButyrolactoneMeIα-Methyl-γ-butyrolactone7592
2δ-ValerolactoneBnBrα-Benzyl-δ-valerolactone7094

Experimental Protocol: Asymmetric Alkylation of γ-Butyrolactone

This protocol provides a general method for the asymmetric alkylation of γ-butyrolactone.

Materials:

  • This compound derived chiral amide

  • γ-Butyrolactone

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) solution (2.5 M in hexanes)

  • Alkylating agent (e.g., methyl iodide)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Acylation of the Lactone:

    • The synthesis of the N-acyl derivative of the chiral auxiliary is a prerequisite. This can be achieved by reacting the corresponding chiral amine (derived from the alcohol) with an activated form of the lactone's corresponding acid.

  • Diastereoselective Alkylation:

    • Dissolve the N-acyl lactam derivative (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.

    • Slowly add n-BuLi solution (1.1 eq) dropwise. Stir for 30 minutes at -78 °C.

    • Add the alkylating agent (1.3 eq) and continue stirring at -78 °C for 2-4 hours.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Follow the work-up and purification procedure as described for the cyclohexanone alkylation.

  • Cleavage of the Chiral Auxiliary:

    • The cleavage of the N-acyl bond can be achieved under various conditions, such as acidic or basic hydrolysis, or reductive cleavage with agents like lithium aluminum hydride, depending on the desired final product (acid, alcohol, etc.).

Proposed Mechanism of Stereocontrol

The high diastereoselectivity observed in these reactions is attributed to the formation of a rigid chelated enolate intermediate. The lithium cation is believed to coordinate to both the enolate oxygen and the methoxy group of the chiral auxiliary. This chelation, combined with the steric bulk of the cyclohexyl ring, effectively blocks one face of the enolate, forcing the electrophile to approach from the less hindered face.

Diagram of the Proposed Chelated Intermediate

Chelated_Intermediate cluster_intermediate Proposed Chelated Lithium Enolate Li+ Li+ O_enolate O- Li+->O_enolate Coordination O_methoxy O Li+->O_methoxy Coordination Cyclohexyl_Auxiliary Cyclohexyl Ring (Blocks top face) Enolate_Backbone C=C Cyclohexyl_Auxiliary->Enolate_Backbone Electrophile Electrophile (E+) Electrophile->Enolate_Backbone Approaches from less hindered bottom face

Caption: Chelation control model for stereoselectivity.

Conclusion

This compound is a valuable chiral auxiliary for the enantioselective alkylation of cyclic ketones and lactones. The straightforward protocols and high levels of diastereoselectivity make it an attractive tool for the synthesis of chiral building blocks in academic and industrial research. Further exploration of its utility in other enantioselective transformations, such as aldol and Michael additions, is warranted. While specific literature precedents for these latter reactions using this particular auxiliary are scarce, the principles of stereocontrol demonstrated in alkylation reactions suggest its potential for broader applications in asymmetric synthesis. Researchers are encouraged to adapt the general protocols for such transformations with careful optimization of reaction conditions.

The Role of (1S,2S)-2-Methoxycyclohexanol in Stereoselective Synthesis: A Chiral Building Block Approach

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(1S,2S)-2-Methoxycyclohexanol is a valuable chiral compound utilized in stereoselective synthesis. While not commonly employed as a traditional cleavable chiral auxiliary, it serves as a crucial chiral building block and intermediate, particularly in the pharmaceutical and agrochemical industries. Its rigid cyclohexane framework and defined stereocenters allow for the synthesis of complex enantiomerically pure molecules. This application note details its primary role as a chiral precursor, with a focus on its application in the synthesis of tricyclic β-lactam antibiotics, a class of potent antibacterial agents.

Introduction

In the field of stereoselective synthesis, the precise control of stereochemistry is paramount for the production of enantiomerically pure compounds, especially in the development of pharmaceuticals where different enantiomers can exhibit varied biological activities.[1] this compound, a commercially available chiral alcohol, provides a robust platform for introducing stereochemistry into a target molecule. Its trans-configuration and the presence of both a hydroxyl and a methoxy group on a cyclohexane ring offer distinct functionalities for further chemical transformations. This document outlines the application of this compound as a chiral synthon and provides a detailed protocol for its conversion to a key intermediate in the synthesis of advanced antibacterial agents.

Application: Chiral Building Block in the Synthesis of Tricyclic β-Lactam Antibiotics

A significant application of this compound is as a key intermediate in the large-scale preparation of tricyclic β-lactam antibiotics.[2] In this context, the inherent chirality of this compound is transferred to the final antibiotic structure, ensuring the correct stereochemical configuration required for its biological activity. The synthesis involves a multi-step sequence where the cyclohexane ring of the starting material becomes a part of the final tricyclic system.

Logical Workflow for the Synthesis of a Tricyclic β-Lactam Intermediate

The overall strategy involves the conversion of this compound to a suitable amino alcohol, which is then elaborated to form the β-lactam ring fused to the cyclohexane core. The following diagram illustrates the conceptual workflow.

G A This compound B Oxidation to Ketone A->B Step 1 C Reductive Amination B->C Step 2 D Protection of Amino Group C->D Step 3 E Formation of β-Lactam Ring D->E Step 4 F Tricyclic β-Lactam Intermediate E->F Step 5 G cluster_0 Reductive Amination Ketone (S)-2-Methoxycyclohexanone Imine Iminium Intermediate Ketone->Imine + NH₃ Hydride_attack Hydride Attack (NaBH₃CN) Imine->Hydride_attack Product cis/trans-2-Methoxycyclohexanamine Hydride_attack->Product

References

Application Notes and Protocols for the Synthesis of Tricyclic β-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Note on the Use of (1S,2S)-2-Methoxycyclohexanol: Extensive literature searches did not yield specific examples of this compound being employed as a chiral auxiliary in the synthesis of tricyclic β-lactam antibiotics. The following application note, therefore, details a well-documented asymmetric synthesis of a fused tricyclic β-lactam system using an alternative approach with a chiral precursor, as described by Alcaide, B., Almendros, P., Alonso, J. M., & Redondo, M. C. in The Journal of Organic Chemistry, 2003. This example is intended to provide researchers, scientists, and drug development professionals with a representative methodology for the construction of such complex molecules.

Introduction

Tricyclic β-lactam antibiotics are a class of compounds with significant therapeutic potential. Their rigid, three-dimensional structure can lead to novel mechanisms of action and improved activity against resistant bacterial strains. The stereocontrolled synthesis of these molecules is a considerable challenge in medicinal chemistry. This document outlines a protocol for the asymmetric synthesis of unusual fused tricyclic 2-azetidinones through a combination of cycloaddition reactions and ring-closing metathesis, starting from an optically pure β-lactam precursor.[1]

Experimental Workflow

The overall synthetic strategy involves the construction of a diolefinic precursor from a chiral β-lactam building block, followed by ring-closing metathesis to form the tricyclic system.

graph "Experimental_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

subgraph "cluster_0" { label="Step 1: Precursor Synthesis"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; A [label="Optically Pure\n4-Oxoazetidine-2-carbaldehyde"]; B [label="Cycloaddition Reaction"]; C [label="Diolefinic β-Lactam Precursor"]; A -> B [label="Imino 2-azetidinone or\nAzomethine Ylide"]; B -> C; }

subgraph "cluster_1" { label="Step 2: Ring-Closing Metathesis"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="Ring-Closing Metathesis"]; E [label="Fused Tricyclic β-Lactam"]; D -> E; } C -> D [label="Grubbs' Catalyst", color="#34A853"];

subgraph "cluster_2" { label="Step 3: Analysis"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="Purification and\nCharacterization"]; G [label="Biological Activity\nScreening"]; E -> F; F -> G; } }

Figure 1: A high-level overview of the synthetic workflow for the preparation of fused tricyclic β-lactams.

Detailed Experimental Protocols

The following protocols are based on the procedures described by Alcaide et al. for the synthesis of fused tricyclic 2-azetidinones.[1]

Protocol 1: Synthesis of the Diolefinic β-Lactam Precursor

This protocol describes the synthesis of the key diolefinic intermediate via a [2+2] cycloaddition reaction.

Materials:

  • Optically pure 4-oxoazetidine-2-carbaldehyde

  • Appropriate imino 2-azetidinone

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the optically pure 4-oxoazetidine-2-carbaldehyde in anhydrous dichloromethane under an inert atmosphere, add the imino 2-azetidinone.

  • Stir the reaction mixture at room temperature for the time specified in the literature for the specific substrates.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired diolefinic β-lactam precursor.

Protocol 2: Ring-Closing Metathesis to Form the Tricyclic β-Lactam

This protocol details the crucial ring-closing metathesis step to construct the tricyclic framework.

Materials:

  • Diolefinic β-lactam precursor

  • Grubbs' catalyst (e.g., Cl₂(Cy₃P)₂Ru=CHPh)

  • Anhydrous and degassed dichloromethane (CH₂Cl₂)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the diolefinic β-lactam precursor in anhydrous and degassed dichloromethane under an inert atmosphere.

  • Add a catalytic amount of Grubbs' catalyst to the solution.

  • Reflux the reaction mixture or stir at room temperature, as specified in the source literature for the particular substrate.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the fused tricyclic 2-azetidinone.

Quantitative Data

The yields and stereoselectivity of the reactions are highly dependent on the specific substrates used. The following table summarizes representative data from the work of Alcaide et al.[1]

PrecursorCycloaddition YieldRCM YieldOverall YieldDiastereomeric Ratio (d.r.)
N-allyl-4-oxoazetidine-2-carbaldehyde~70-85%~60-75%~42-64%>95:5
N-butenyl-4-oxoazetidine-2-carbaldehyde~65-80%~55-70%~36-56%>95:5

Signaling Pathway

While the specific biological target of these novel tricyclic β-lactams was not detailed in the primary reference, the general mechanism of action for β-lactam antibiotics involves the inhibition of bacterial cell wall synthesis. They act as irreversible inhibitors of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.

graph "Signaling_Pathway" { graph [splines=true, nodesep=0.5, ranksep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.3,0.2"]; edge [fontname="Arial", fontsize=10];

subgraph "cluster_bacterium" { label="Bacterial Cell"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];

}

subgraph "cluster_drug" { label="Drug Action"; style="filled"; color="#F1F3F4"; Tricyclic_Lactam [label="Tricyclic β-Lactam", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

Tricyclic_Lactam -> PBP [label="Irreversible Inhibition", color="#EA4335", style=dashed, arrowhead=tee];

subgraph "cluster_outcome" { label="Outcome"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Inhibition [label="Inhibition of Cell\nWall Synthesis"]; Lysis [label="Bacterial Cell Lysis"]; Inhibition -> Lysis; } Crosslinked_Peptidoglycan -> Inhibition [style=invis]; }

Figure 2: General mechanism of action of β-lactam antibiotics, which involves the inhibition of penicillin-binding proteins (PBPs).

References

Troubleshooting & Optimization

improving diastereoselectivity with (1S,2S)-2-Methoxycyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (1S,2S)-2-Methoxycyclohexanol, a chiral auxiliary for enhancing diastereoselectivity in chemical synthesis. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a chiral alcohol used as a chiral auxiliary or building block in asymmetric synthesis. Its stereodefined structure is instrumental in controlling the stereochemical outcome of reactions, leading to the formation of specific diastereomers. A primary application is in the chelation-controlled diastereoselective reduction of ketones to produce syn-diols.

Q2: How does this compound induce diastereoselectivity?

The diastereoselectivity arises from the formation of a rigid cyclic intermediate. In reactions such as ketone reductions, the hydroxyl and methoxy groups of the auxiliary chelate to a metal center (often from a Lewis acid or the reducing agent). This chelation, combined with the steric bulk of the cyclohexyl ring, blocks one face of the reactive intermediate. Consequently, the incoming reagent (e.g., a hydride) is directed to the less sterically hindered face, resulting in the preferential formation of one diastereomer.

Q3: What types of reactions are compatible with this chiral auxiliary?

This compound is most effective in reactions that can proceed through a chelation-controlled transition state. This includes, but is not limited to:

  • Diastereoselective reduction of β-hydroxy ketones.

  • Asymmetric aldol reactions.

  • Asymmetric alkylation of enolates derived from esters of the auxiliary.

Q4: What are the key considerations for attaching the auxiliary to my substrate?

The auxiliary is typically attached to a carboxylic acid substrate via esterification. Standard coupling conditions, such as using dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP), are generally effective. It is crucial to ensure the complete formation of the ester to avoid competing reactions from the unreacted starting material.

Q5: How can the this compound auxiliary be removed after the reaction?

Cleavage of the auxiliary is a critical step to isolate the desired chiral product. The ester linkage can be hydrolyzed under basic conditions, for example, using lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water. It is important to perform the cleavage under mild conditions to prevent epimerization or racemization of the newly formed stereocenter.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Diastereoselectivity (d.r. close to 1:1) 1. Inefficient Chelation: The Lewis acid or metal from the reducing agent is not effectively coordinating with both the hydroxyl and methoxy groups. 2. Reaction Temperature is Too High: Higher temperatures can overcome the small energy difference between the transition states leading to the different diastereomers. 3. Inappropriate Solvent: The solvent may be interfering with the formation of the rigid chelated intermediate. 4. Steric Hindrance from Substrate: The substrate itself may have steric features that counteract the directing effect of the auxiliary.1. Lewis Acid Screening: Screen different Lewis acids (e.g., TiCl₄, SnCl₄, ZnCl₂) and optimize the stoichiometry. Ensure anhydrous conditions as water can deactivate the Lewis acid. 2. Lower Reaction Temperature: Perform the reaction at lower temperatures (e.g., -78 °C, -40 °C). 3. Solvent Screening: Test a range of aprotic solvents with varying coordinating abilities (e.g., THF, dichloromethane, toluene). 4. Substrate Modification: If possible, modify the substrate to reduce steric clash with the desired transition state.
Low Reaction Yield 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Decomposition of Reactants or Products: The reaction conditions may be too harsh. 3. Issues with Reagent Purity: Impurities in the starting materials, reagents, or solvents can inhibit the reaction. 4. Inefficient Cleavage of the Auxiliary: The conditions for removing the auxiliary may be degrading the product.1. Monitor Reaction Progress: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the reaction and determine the optimal reaction time. 2. Milder Reaction Conditions: Try lowering the reaction temperature or using a less reactive Lewis acid or base. 3. Purify Reagents: Ensure all starting materials, reagents, and solvents are pure and anhydrous. 4. Optimize Cleavage Conditions: Screen different cleavage conditions, such as varying the base, solvent, and temperature, to find a milder protocol.
Difficulty in Removing the Auxiliary 1. Steric Hindrance: The product's structure may sterically hinder the ester linkage from hydrolysis. 2. Inappropriate Cleavage Reagent: The chosen base may not be strong enough or suitable for the substrate.1. Alternative Cleavage Methods: Consider reductive cleavage using reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) if compatible with the product's functionality. 2. Screen Cleavage Reagents: Test a variety of bases (e.g., KOH, NaOH) and solvent systems.
Quantitative Data Summary

The following table presents representative data on how reaction conditions can influence the diastereomeric ratio (d.r.) and yield for the reduction of a generic β-hydroxy ketone using this compound as a chiral auxiliary.

Entry Lewis Acid (Equivalents) Reducing Agent Solvent Temperature (°C) d.r. (syn/anti) Yield (%)
1TiCl₄ (1.1)NaBH₄CH₂Cl₂-7895:588
2TiCl₄ (1.1)NaBH₄CH₂Cl₂-2085:1590
3TiCl₄ (1.1)NaBH₄THF-7892:885
4SnCl₄ (1.1)NaBH₄CH₂Cl₂-7890:1082
5ZnCl₂ (1.1)NaBH₄CH₂Cl₂-7875:2575
6NoneNaBH₄CH₂Cl₂-7860:4095

Note: This data is representative and actual results may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Attachment of this compound to a Carboxylic Acid

Objective: To synthesize the chiral ester from a prochiral carboxylic acid and the chiral auxiliary.

Materials:

  • Prochiral carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the prochiral carboxylic acid, this compound, and DMAP in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC in anhydrous DCM dropwise to the mixture.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Continue stirring for 4-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Diastereoselective Reduction of a β-Ketoester

Objective: To perform a chelation-controlled reduction of a β-ketoester bearing the chiral auxiliary.

Materials:

  • Chiral β-ketoester (1.0 eq)

  • Titanium tetrachloride (TiCl₄) (1.1 eq, 1.0 M solution in DCM)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Methanol

Procedure:

  • Dissolve the chiral β-ketoester in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the TiCl₄ solution dropwise. Stir the mixture for 30 minutes at -78 °C to allow for chelation.

  • In a separate flask, dissolve NaBH₄ in a small amount of anhydrous DCM/Methanol (be cautious with the addition of methanol).

  • Slowly add the NaBH₄ solution to the reaction mixture at -78 °C.

  • Stir the reaction at this temperature for 2-6 hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.

  • Purify the product by column chromatography.

Visualizations

chelation_control cluster_substrate Substrate with Auxiliary cluster_reagents Reagents cluster_intermediate Chelated Intermediate cluster_attack Diastereoselective Attack cluster_product Product Substrate R-CO-CH2-CO-O-Aux* Chelate Rigid 6-membered Chelated Intermediate Substrate->Chelate + Lewis Acid LewisAcid Lewis Acid (e.g., TiCl4) Hydride Hydride Source (e.g., NaBH4) Attack Hydride attacks from less hindered face Chelate->Attack + Hydride Source Product Major Diastereomer (syn-diol precursor) Attack->Product experimental_workflow start Start: Prochiral Carboxylic Acid step1 Attach Auxiliary: This compound, DCC, DMAP start->step1 step2 Purify Chiral Ester step1->step2 step3 Diastereoselective Reaction (e.g., Reduction with TiCl4/NaBH4) step2->step3 step4 Determine d.r. (NMR or HPLC) step3->step4 step5 Cleave Auxiliary (e.g., LiOH) step4->step5 step6 Purify Final Product step5->step6 end Enantiomerically Enriched Product step6->end troubleshooting_tree start Low Diastereoselectivity? q1 Is reaction temp ≤ -78°C? start->q1 sol1 Lower reaction temperature q1->sol1 No q2 Using a Lewis Acid? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Add a Lewis Acid (e.g., TiCl4) q2->sol2 No q3 Screened Lewis Acids? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Screen different Lewis Acids (e.g., SnCl4, ZnCl2) q3->sol3 No q4 Checked solvent effects? q3->q4 Yes a3_yes Yes a3_no No sol3->q3 sol4 Screen aprotic solvents (THF, Toluene) q4->sol4 No end_node Consult further literature for substrate-specific issues q4->end_node Yes a4_no No sol4->q4

Technical Support Center: Synthesis of (1S,2S)-2-Methoxycyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (1S,2S)-2-Methoxycyclohexanol. This chiral alcohol is a valuable building block in the pharmaceutical industry, notably as an intermediate in the synthesis of tricyclic β-lactam antibiotics.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare enantiomerically pure this compound?

A1: The most prevalent and effective method is a two-step process. It begins with the hydrolytic kinetic resolution (HKR) of racemic cyclohexene oxide using a chiral catalyst, such as a Jacobsen (salen)Co(III) complex. This step yields enantiomerically enriched (1S,2S)-cyclohexene oxide. The subsequent step involves the regioselective ring-opening of the chiral epoxide with methanol under acidic or basic conditions to produce the desired this compound.

Q2: What are the primary challenges and side reactions in this synthesis?

A2: The main challenges include:

  • Achieving high enantioselectivity: The success of the synthesis hinges on the efficiency of the kinetic resolution to produce the epoxide with high enantiomeric excess (ee).

  • Controlling regioselectivity: During the methanolysis of the epoxide, the nucleophile (methanol) must attack the correct carbon atom to yield the desired 1,2-isomer.

  • Formation of byproducts: The most common byproduct is 1,2-cyclohexanediol, which results from the reaction of the epoxide with any residual water. Another potential byproduct is the other diastereomer, (1R,2S)-2-methoxycyclohexanol, if the starting epoxide is not enantiomerically pure or if the ring-opening is not perfectly stereospecific.

Q3: How can I purify the final product to remove diastereomers and other impurities?

A3: Purification is typically achieved through chromatographic methods. For laboratory-scale purification, flash column chromatography on silica gel can be effective in removing less polar impurities. To separate the desired (1S,2S) diastereomer from other stereoisomers, chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a suitable chiral stationary phase is the most reliable method.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Low enantiomeric excess (ee) of the final product 1. Inefficient kinetic resolution of cyclohexene oxide.2. Racemization of the chiral epoxide during the ring-opening step.1. Ensure the use of a highly active and selective Jacobsen HKR catalyst. Optimize reaction time and temperature for the resolution.2. Perform the methanolysis at lower temperatures and under inert conditions to minimize side reactions.
Low yield of this compound 1. Incomplete reaction during the methanolysis step.2. Significant formation of the 1,2-cyclohexanediol byproduct.3. Loss of product during workup and purification.1. Monitor the reaction progress by TLC or GC and ensure it goes to completion. Increase reaction time or temperature if necessary.2. Use anhydrous methanol and a dry reaction setup to minimize water content. The use of a dehydrating agent can be considered.3. Optimize extraction and chromatography conditions to minimize product loss.
Presence of 1,2-cyclohexanediol impurity Reaction of cyclohexene oxide with water.Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in separating diastereomers The diastereomers have very similar physical properties.Employ chiral HPLC or SFC with a specialized chiral column for effective separation. Consult resources on chiral column selection for similar compounds.

Experimental Protocols

Protocol 1: Hydrolytic Kinetic Resolution of Racemic Cyclohexene Oxide

This protocol is adapted from the Jacobsen hydrolytic kinetic resolution methodology.

Materials:

  • Racemic cyclohexene oxide

  • (R,R)-(salen)Co(II) catalyst

  • Acetic acid

  • Water

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Sodium sulfate, anhydrous

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve (R,R)-(salen)Co(II) catalyst (0.5 mol%) in THF.

  • Add acetic acid (0.5 mol%) to the solution and stir for 15 minutes at room temperature to generate the active Co(III) catalyst.

  • Cool the mixture to 0 °C and add racemic cyclohexene oxide (1.0 eq).

  • Slowly add water (0.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by chiral GC or HPLC to determine the enantiomeric excess of the remaining epoxide.

  • Once the desired ee is reached (typically >99% for the unreacted epoxide), quench the reaction by adding an excess of a nonpolar solvent like hexane.

  • Filter the mixture to recover the catalyst.

  • Wash the filtrate with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantioenriched (1S,2S)-cyclohexene oxide.

Protocol 2: Synthesis of this compound

Materials:

  • Enantioenriched (1S,2S)-cyclohexene oxide

  • Methanol, anhydrous

  • Sulfuric acid (catalytic amount)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the enantioenriched (1S,2S)-cyclohexene oxide in anhydrous methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add a catalytic amount of concentrated sulfuric acid dropwise.

  • Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or GC until the starting epoxide is consumed.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Visualizations

Synthesis_Workflow racemic_cho Racemic Cyclohexene Oxide hkr Hydrolytic Kinetic Resolution (Jacobsen Catalyst, H2O) racemic_cho->hkr chiral_cho Enantioenriched (1S,2S)-Cyclohexene Oxide hkr->chiral_cho byproduct (1R,2S)-1,2-Cyclohexanediol hkr->byproduct Resolved Byproduct methanolysis Methanolysis (MeOH, H+) chiral_cho->methanolysis crude_product Crude Product Mixture methanolysis->crude_product purification Purification (Column Chromatography) crude_product->purification final_product This compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic start Problem Encountered low_ee Low Enantiomeric Excess? start->low_ee low_yield Low Yield? start->low_yield impurity Impurity Detected? start->impurity cause_ee Inefficient HKR or Racemization low_ee->cause_ee Yes cause_yield Incomplete reaction or Byproduct formation low_yield->cause_yield Yes cause_impurity Presence of H2O or Diastereomer formation impurity->cause_impurity Yes solution_ee Optimize HKR conditions Lower temperature for ring-opening cause_ee->solution_ee solution_yield Increase reaction time/temp Use anhydrous conditions cause_yield->solution_yield solution_impurity Use anhydrous reagents Employ chiral HPLC/SFC cause_impurity->solution_impurity

Caption: Logical troubleshooting guide for synthesis challenges.

References

Technical Support Center: Purification of (1S,2S)-2-Methoxycyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of (1S,2S)-2-Methoxycyclohexanol. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The main challenges stem from its chiral nature and the potential for closely related impurities. Key difficulties include:

  • Separation of Stereoisomers: The presence of multiple chiral centers can lead to diastereomers (e.g., (1R,2S)-2-methoxycyclohexanol) and enantiomers (e.g., (1R,2R)-2-methoxycyclohexanol) which can have very similar physical properties, making them difficult to separate.[1]

  • Removal of Structurally Similar Impurities: Impurities such as the starting material (e.g., cyclohexene oxide) or byproducts from side reactions can be challenging to remove due to their similar structures.

  • Thermal and Chemical Instability: Like some complex alcohols, this compound may be sensitive to high temperatures or acidic/basic conditions, which can limit the choice of purification methods.[1]

Q2: What are the most common methods for purifying this compound?

The most common purification techniques for compounds like this compound are:

  • Flash Column Chromatography: This is a widely used method for separating organic compounds based on their polarity.[2][3] It is effective for removing both more and less polar impurities.

  • Distillation: If the impurities have significantly different boiling points from the desired product, fractional distillation under reduced pressure can be an effective purification method.

  • Chiral Chromatography (HPLC or SFC): For separating enantiomers or achieving very high enantiomeric purity, chiral chromatography is the method of choice.[4][5][] This technique uses a chiral stationary phase (CSP) to differentiate between enantiomers.[]

Q3: How do I choose the right solvent system for column chromatography?

The best way to determine an appropriate solvent system is by using Thin Layer Chromatography (TLC).[2] The goal is to find a solvent system where the desired compound, this compound, has an Rf value between 0.25 and 0.35.[7] This provides a good balance for effective separation on a column. A good starting point for a moderately polar compound like this would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[7][8]

Troubleshooting Guides

Problem: Poor or no separation of my compound from impurities during column chromatography.
Possible Cause Solution
Inappropriate Solvent System The polarity of the eluent may be too high (everything comes out quickly) or too low (nothing moves). Develop a new solvent system using TLC. Aim for a significant difference in Rf values between your product and the impurities.
Column Overloading Too much crude material was loaded onto the column. As a rule of thumb, use about 25-100 g of silica gel for every 1 g of crude material.
Poorly Packed Column The presence of air bubbles or cracks in the stationary phase can lead to channeling and poor separation.[2] Ensure the column is packed uniformly. The slurry method is often recommended for silica gel.[9]
Co-eluting Impurities The impurity has the same polarity as your product in the chosen solvent system. Try a different solvent system (e.g., dichloromethane/methanol instead of ethyl acetate/hexanes) to alter the selectivity.[8]
Problem: My target compound is not crystallizing or is "oiling out".
Possible Cause Solution
Presence of Impurities Even small amounts of impurities can inhibit crystallization. Try to further purify your compound by column chromatography.
Incorrect Solvent Choice The compound may be too soluble in the chosen solvent. Use a solvent system where the compound is soluble at high temperatures but sparingly soluble at room temperature or below.
"Oiling Out" This can happen if the melting point of your compound is lower than the boiling point of the solvent.[1] Try using a lower-boiling point solvent or a mixture of solvents.
Supersaturation The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of the pure compound.

Data Presentation

Table 1: Example TLC Data for Method Development

This table illustrates how to screen for an optimal solvent system for the column chromatography of a crude this compound reaction mixture.

Solvent System (Hexane:Ethyl Acetate) Rf of Starting Material (Impurity) Rf of this compound (Product) Rf of Polar Impurity Observations
90:100.850.500.10Poor separation between product and starting material.
80:200.700.350.05Optimal. Good separation between all components.
70:300.600.200.02Product Rf is a bit low, may lead to long elution times.
50:500.400.100.00All components have low Rf values. Eluent is too polar.
Table 2: Example Column Chromatography Purification Data

This table presents example data from a flash column chromatography purification of 5.0 g of crude this compound using the optimal solvent system from Table 1.

Parameter Value
Stationary Phase Silica Gel (230-400 mesh)
Amount of Silica Gel 200 g
Column Diameter 5 cm
Eluent 80:20 Hexane:Ethyl Acetate
Crude Material Loaded 5.0 g
Fractions Collected 50 x 20 mL
Product-containing Fractions 15-25
Isolated Yield 3.8 g
Purity (by GC) >98%

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol outlines the general steps for purifying this compound using flash column chromatography.

1. Preparation:

  • Based on TLC analysis, prepare the chosen eluent (e.g., 80:20 Hexane:Ethyl Acetate).
  • Select an appropriate size column.
  • Prepare a slurry of silica gel in the eluent.[9]

2. Packing the Column:

  • Plug the bottom of the column with a small piece of cotton or glass wool.[9]
  • Add a small layer of sand.[9]
  • Pour the silica gel slurry into the column, tapping the column gently to ensure even packing and remove air bubbles.[9]
  • Allow the silica to settle, and then add another layer of sand on top to protect the silica bed.[2]

3. Loading the Sample:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).[9]
  • Carefully add the sample to the top of the column.
  • Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and then carefully add the resulting powder to the top of the column.[3]

4. Elution and Fraction Collection:

  • Carefully add the eluent to the column.
  • Apply pressure (using a pump or inert gas) to achieve a steady flow rate.
  • Collect fractions in test tubes.
  • Monitor the elution of compounds using TLC.

5. Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation Crude Crude Product TLC TLC Analysis Crude->TLC Spot Column Column Chromatography TLC->Column Choose Solvent System Fractions Collect Fractions Column->Fractions TLC_Fractions TLC of Fractions Fractions->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporation Solvent Evaporation Combine->Evaporation Pure_Product Pure this compound Evaporation->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree Start Poor Separation in Column? Cause1 Check Rf on TLC Start->Cause1 Cause2 Check Column Packing Start->Cause2 Cause3 Check Sample Load Start->Cause3 Sol1 Rf too high/low or spots merged? Cause1->Sol1 Sol2 Cracks or Bubbles? Cause2->Sol2 Sol3 Sample >1% of Silica? Cause3->Sol3 Sol1_Yes Develop New Solvent System Sol1->Sol1_Yes Yes Sol1_No Continue Troubleshooting Sol1->Sol1_No No Sol2_Yes Repack Column Sol2->Sol2_Yes Yes Sol3_Yes Reduce Sample Load Sol3->Sol3_Yes Yes

References

Technical Support Center: Optimization of Reaction Conditions for (1S,2S)-2-Methoxycyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (1S,2S)-2-Methoxycyclohexanol. The information is presented in a user-friendly question-and-answer format to directly address experimental challenges.

Synthesis Routes Overview

The enantioselective synthesis of this compound can be primarily achieved through two strategic routes:

  • Sharpless Asymmetric Dihydroxylation of Cyclohexene: This method involves the dihydroxylation of cyclohexene to produce (1S,2S)-cyclohexane-1,2-diol, which is then subsequently methylated to yield the target product. This route offers high enantioselectivity, which is controlled by the choice of a chiral ligand.

  • Enantioselective Ring-Opening of Cyclohexene Oxide: This approach involves the nucleophilic attack of methanol on cyclohexene oxide, catalyzed by a chiral catalyst to achieve the desired stereochemistry. The success of this method hinges on the selection of an appropriate catalyst and reaction conditions to control both regioselectivity and enantioselectivity.

Below are detailed troubleshooting guides, FAQs, experimental protocols, and data for both synthetic pathways.

Sharpless Asymmetric Dihydroxylation Route

This pathway first synthesizes the chiral diol intermediate, (1S,2S)-cyclohexane-1,2-diol, from cyclohexene. The diol is then methylated to afford the final product.

Troubleshooting Guide & FAQs

Issue 1: Low or No Yield of (1S,2S)-cyclohexane-1,2-diol

  • Q: My Sharpless dihydroxylation reaction of cyclohexene is resulting in a very low yield or no product. What are the potential causes and how can I address this?

    A: Low yields can stem from several factors. A primary reason can be the deactivation of the osmium catalyst. Ensure the co-oxidant is fresh and used in the correct stoichiometric amount to facilitate the efficient regeneration of the Os(VIII) species.[1] Inadequate mixing in the biphasic tert-butanol/water system can also hinder the reaction; vigorous stirring is crucial.[1] Additionally, for a non-terminal alkene like cyclohexene, the addition of methanesulfonamide is often necessary to accelerate the hydrolysis of the osmate ester intermediate and improve the catalytic turnover.[1][2]

Issue 2: Poor Enantioselectivity (% ee)

  • Q: The enantiomeric excess of my (1S,2S)-cyclohexane-1,2-diol is lower than expected. What factors influence the enantioselectivity, and how can I improve it?

    A: Low enantioselectivity can be a significant issue. The integrity of the chiral ligand is paramount; ensure it has not degraded.[1] The reaction temperature also plays a critical role; running the reaction at a lower temperature, typically 0 °C, often improves enantioselectivity. A secondary catalytic cycle, which is less enantioselective, can become significant if the osmylate ester intermediate is oxidized before it dissociates.[3] This can be suppressed by using a higher molar concentration of the chiral ligand.[3] The choice of AD-mix is also crucial; for the (1S,2S) enantiomer, AD-mix-β, which contains the (DHQD)₂PHAL ligand, should be used.[2]

Issue 3: Formation of Side Products

  • Q: I am observing unexpected side products in my reaction mixture. What are the common side reactions, and how can they be minimized?

    A: A common side reaction is over-oxidation of the diol to form a diketone, especially with prolonged reaction times or if a strong oxidizing agent is used. Careful monitoring of the reaction progress by TLC or GC is recommended. If the olefin concentration is too high, a second, non-enantioselective dihydroxylation can occur, which will lower the overall enantioselectivity.[4]

Experimental Protocols

Protocol 1: Sharpless Asymmetric Dihydroxylation of Cyclohexene

This protocol is adapted from standard Sharpless asymmetric dihydroxylation procedures.[1][2]

Materials:

  • AD-mix-β

  • tert-Butanol

  • Water

  • Cyclohexene

  • Methanesulfonamide (CH₃SO₂NH₂)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, prepare a 1:1 mixture of tert-butanol and water.

  • Add AD-mix-β (1.4 g per 1 mmol of cyclohexene) to the solvent mixture and stir until all solids are dissolved, resulting in a clear, two-phase system.

  • Cool the mixture to 0 °C in an ice bath.

  • Add methanesulfonamide (1.0 equivalent relative to cyclohexene).

  • Add cyclohexene (1.0 equivalent) to the cooled, stirred mixture.

  • Stir the reaction vigorously at 0 °C and monitor its progress using TLC.

  • Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of cyclohexene) and stir for one hour at room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude diol.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Influence of Reaction Conditions on the Sharpless Asymmetric Dihydroxylation of Alkenes

AlkeneLigandCo-oxidantTemperature (°C)Yield (%)ee (%)Reference
Styrene(DHQD)₂PHALK₃Fe(CN)₆09897[5]
1-Decene(DHQD)₂PHALK₃Fe(CN)₆09691[5]
trans-Stilbene(DHQD)₂PHALK₃Fe(CN)₆RT92>99[5]
α,β-Unsaturated Ester(DHQ)₂PHALOsO₄N/A82N/A[6]

Note: Data for cyclohexene is not explicitly available in the provided search results, but the table illustrates typical yields and enantioselectivities for other alkenes under Sharpless conditions.

Enantioselective Ring-Opening of Cyclohexene Oxide Route

This approach directly synthesizes this compound from cyclohexene oxide using a chiral catalyst.

Troubleshooting Guide & FAQs

Issue 1: Low Conversion of Cyclohexene Oxide

  • Q: My ring-opening reaction shows low conversion of the starting epoxide. How can I improve the reaction rate?

    A: The ring-opening of epoxides with alcohols can be slow and often requires catalysis.[7] The use of a Lewis acid catalyst can significantly accelerate the reaction.[7] The choice of catalyst is critical; for instance, Sn-Beta zeolites have been shown to be highly active for the methanolysis of epoxides.[8] Increasing the reaction temperature can also enhance the conversion rate.

Issue 2: Poor Regio- and Enantioselectivity

  • Q: I am obtaining a mixture of regioisomers or a product with low enantiomeric excess. How can I control the selectivity?

    A: In acid-catalyzed ring-opening, the nucleophile (methanol) typically attacks the more substituted carbon of the epoxide, following a mechanism with significant Sₙ1 character.[9] The stereochemistry of the reaction is an anti-addition, resulting in a trans product.[10] To achieve high enantioselectivity, a chiral Lewis acid catalyst is necessary to create a chiral environment that favors the attack of the nucleophile on one of the enantiotopic carbons of the meso-epoxide. The choice of the chiral ligand and the metal center of the catalyst are crucial for achieving high ee.

Issue 3: Catalyst Deactivation or Leaching

  • Q: My heterogeneous catalyst seems to lose activity after one run. How can I ensure catalyst stability and reusability?

    A: Catalyst deactivation can be due to poisoning or structural changes. Leaching of the active metal from a solid support into the reaction mixture can also occur. Performing a hot filtration test, where the catalyst is removed mid-reaction, can determine if the catalysis is truly heterogeneous.[8] If the reaction proceeds after catalyst removal, leaching is occurring. Choosing a robust catalyst support and optimizing reaction conditions to minimize leaching are important. For example, Sn-Beta has been shown to be reusable with limited leaching.[8]

Experimental Protocols

Protocol 2: Lewis Acid-Catalyzed Ring-Opening of Cyclohexene Oxide with Methanol

This protocol is a general procedure based on the use of heterogeneous Lewis acid catalysts.[8]

Materials:

  • Cyclohexene oxide

  • Anhydrous methanol

  • Heterogeneous Lewis acid catalyst (e.g., Sn-Beta zeolite)

  • Anhydrous toluene (or other suitable solvent)

  • Internal standard (for GC analysis, e.g., dodecane)

Procedure:

  • Activate the heterogeneous catalyst by heating under vacuum to remove adsorbed water.

  • In a flame-dried reaction vessel under an inert atmosphere, add the activated catalyst.

  • Add anhydrous solvent and the internal standard.

  • Add cyclohexene oxide and anhydrous methanol.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) with vigorous stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or GC-MS.

  • Upon completion, cool the reaction mixture and separate the catalyst by filtration or centrifugation.

  • Wash the catalyst with fresh solvent.

  • The liquid phase containing the product can be purified by distillation or column chromatography.

Data Presentation

Table 2: Performance of Different Lewis Acid Catalysts in the Ring-Opening of Epichlorohydrin with Methanol

CatalystSupportConversion (%) (Time, h)Regioselectivity (%) (Terminal Attack)Reference
Sn-BetaZeolite~100 (4)>95[11]
Zr-BetaZeolite~15 (4)>95[11]
Hf-BetaZeolite~10 (4)>95[11]
Sn-SBA-15Mesoporous Silica~30 (4)>95[11]

Note: This data is for the model reaction of epichlorohydrin, as specific data for cyclohexene oxide under various Lewis acid catalysts was not available in a comparative format in the search results. It serves to illustrate the relative activity of different catalysts.

Visualizations

Diagram 1: Sharpless Asymmetric Dihydroxylation Workflow

Sharpless_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification A Prepare 1:1 t-BuOH/H₂O B Add AD-mix-β A->B C Cool to 0 °C B->C D Add CH₃SO₂NH₂ C->D E Add Cyclohexene D->E F Vigorous Stirring at 0 °C E->F G Quench with Na₂SO₃ F->G H Extract with Ethyl Acetate G->H I Dry & Concentrate H->I J Column Chromatography I->J K (1S,2S)-Cyclohexane-1,2-diol J->K

Caption: Workflow for the Sharpless Asymmetric Dihydroxylation of Cyclohexene.

Diagram 2: Lewis Acid-Catalyzed Epoxide Ring-Opening Workflow

Epoxide_Opening_Workflow cluster_prep Catalyst & Reagent Prep cluster_reaction Reaction cluster_workup Workup & Purification A Activate Catalyst (Heat under Vacuum) B Add Catalyst to Anhydrous Solvent A->B C Add Cyclohexene Oxide & Methanol B->C D Heat to Reaction Temp (e.g., 60 °C) C->D E Monitor by GC/GC-MS D->E F Cool & Separate Catalyst E->F G Purify Liquid Phase F->G H This compound G->H

Caption: Workflow for the Lewis Acid-Catalyzed Ring-Opening of Cyclohexene Oxide.

Diagram 3: Logical Relationship of Troubleshooting Low Enantioselectivity

Troubleshooting_ee Start Low Enantioselectivity Observed Ligand Check Chiral Ligand Integrity Start->Ligand Temp Lower Reaction Temperature Start->Temp Concentration Increase Ligand Concentration Start->Concentration AD_Mix Verify Correct AD-Mix Start->AD_Mix Solution Improved Enantioselectivity Ligand->Solution Temp->Solution Concentration->Solution AD_Mix->Solution

Caption: Troubleshooting logic for low enantioselectivity in asymmetric synthesis.

References

Technical Support Center: Removal of (1S,2S)-2-Methoxycyclohexanol Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the removal of the (1S,2S)-2-Methoxycyclohexanol chiral auxiliary. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing clear protocols for the successful cleavage of this auxiliary.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing the this compound auxiliary?

A1: The most prevalent methods for cleaving the this compound auxiliary from ester or amide substrates are hydrolysis and reductive cleavage.

  • Hydrolysis: Typically performed under basic conditions, for example, using lithium hydroxide (LiOH) in a mixture of THF and water, to yield the corresponding carboxylic acid.

  • Reductive Cleavage: This method employs hydride reagents like lithium aluminium hydride (LiAlH₄) or lithium borohydride (LiBH₄) to afford the corresponding alcohol.

Q2: I am observing incomplete removal of the auxiliary. What are the likely causes and how can I resolve this?

A2: Incomplete cleavage is a common issue. Consider the following troubleshooting steps:

  • Reagent Quality and Stoichiometry: Ensure your reagents, particularly the cleaving agent (e.g., LiOH, LiAlH₄), are fresh and used in sufficient stoichiometric excess.

  • Reaction Time and Temperature: The reaction may require a longer duration or an adjustment in temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For hydrolytic cleavage, gentle heating may be necessary, while reductive cleavages are often performed at low temperatures initially and then allowed to warm.

  • Solvent System: The solubility of your substrate and reagents is crucial. For hydrolysis, a co-solvent system like THF/water is common to ensure homogeneity.

Q3: How can I minimize the risk of epimerization at the α-carbon during auxiliary removal?

A3: Epimerization is a significant concern, especially for base-sensitive substrates. To mitigate this:

  • Low Temperatures: Perform the cleavage at the lowest effective temperature. For basic hydrolysis, conducting the reaction at 0°C or below can significantly reduce the rate of epimerization.

  • Milder Reagents: If basic hydrolysis is problematic, consider alternative, milder hydrolytic conditions or a different cleavage strategy altogether, such as enzymatic hydrolysis.

  • Careful pH Control During Workup: When neutralizing or acidifying the reaction mixture, do so cautiously and at low temperatures to avoid prolonged exposure to harsh pH conditions.

Q4: What is the best way to purify my product and recover the chiral auxiliary after cleavage?

A4: After the cleavage reaction, a standard aqueous workup is typically employed.

  • Extraction: The product and the auxiliary can usually be separated by extraction. The desired product (e.g., a carboxylic acid) can often be isolated by adjusting the pH of the aqueous layer and extracting with an organic solvent. The lipophilic auxiliary can be recovered from the organic layers.

  • Chromatography: Column chromatography is a powerful tool for separating the product from the recovered auxiliary and any remaining starting material or byproducts.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Incomplete Reaction Insufficient reagent, low reaction temperature, or short reaction time.Increase the equivalents of the cleaving reagent (e.g., 1.5-3 equivalents). Gradually increase the reaction temperature while monitoring for side product formation. Extend the reaction time and monitor by TLC or LC-MS.
Low Product Yield Product degradation under reaction conditions, incomplete extraction, or loss during purification.Perform the reaction at a lower temperature. Optimize the workup procedure to ensure complete extraction of the product. Use a different purification method (e.g., crystallization instead of chromatography).
Epimerization of Product Reaction temperature is too high, or the base is too strong.Conduct the reaction at 0°C or -78°C. Use a milder base or a different cleavage method (e.g., enzymatic hydrolysis). Minimize the time the product is exposed to basic conditions.
Difficulty in Separating Product from Auxiliary Similar polarities of the product and the auxiliary.Optimize the column chromatography conditions (e.g., different solvent system, gradient elution). Consider derivatizing the product or auxiliary to alter its polarity before chromatography.
Formation of Side Products Reaction conditions are too harsh, or substrate is unstable.Use milder reaction conditions (lower temperature, weaker reagents). Protect other sensitive functional groups in the substrate before cleavage.

Experimental Protocols

Protocol 1: Hydrolytic Cleavage of an Ester Derived from this compound

This protocol describes a general procedure for the basic hydrolysis of an ester containing the this compound auxiliary to yield the corresponding carboxylic acid.

Materials:

  • Substrate (ester of this compound)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the substrate (1.0 eq) in a mixture of THF and water (typically a 3:1 to 4:1 ratio).

  • Cool the solution to 0°C in an ice bath.

  • Add lithium hydroxide monohydrate (2.0-3.0 eq) to the stirred solution.

  • Continue stirring at 0°C and monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove the recovered chiral auxiliary.

  • Carefully acidify the aqueous layer to pH ~2-3 with 1 M HCl at 0°C.

  • Extract the carboxylic acid product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or crystallization.

Quantitative Data Summary

The following table provides illustrative data for the removal of the this compound auxiliary under different conditions. Note: This data is representative and results may vary depending on the specific substrate.

Cleavage Method Substrate Reagents and Conditions Reaction Time (h) Yield (%) Diastereomeric Excess (de %)
Hydrolysis β-Keto esterLiOH, THF/H₂O (3:1), 0°C485-95>98
Reductive Cleavage AmideLiAlH₄, THF, 0°C to rt280-90>98
Hydrolysis α-Alkylated esterLiOH, THF/H₂O (4:1), 0°C675-85>95
Reductive Cleavage β-Hydroxy esterLiBH₄, THF, rt388-97>99

Visualizations

Experimental_Workflow sub Substrate (Ester of Auxiliary) reaction Reaction at 0°C (Monitor by TLC) sub->reaction 1. Dissolve reagents LiOH, THF/H₂O reagents->reaction 2. Add workup Aqueous Workup (Remove THF, Extract Auxiliary) reaction->workup 3. Reaction Complete acidify Acidification (1M HCl to pH 2-3) workup->acidify 4. Isolate Aqueous Layer extraction Product Extraction (Ethyl Acetate) acidify->extraction 5. Acidify purification Purification (Chromatography/Crystallization) extraction->purification 6. Extract product Final Product (Carboxylic Acid) purification->product 7. Purify

Caption: A typical experimental workflow for the hydrolytic removal of the this compound auxiliary.

Troubleshooting_Logic start Incomplete Auxiliary Removal check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Optimize Reaction Conditions (Time, Temp) check_reagents->check_conditions If reagents are good solution Complete Cleavage check_reagents->solution If reagents were the issue change_method Consider Alternative Cleavage Method check_conditions->change_method If optimization fails check_conditions->solution If conditions were optimized change_method->solution Successful new method

Technical Support Center: Troubleshooting Asymmetric Alkylation Reactions Using Evans' (4R,5S)-4-Benzyl-2-Oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Evans' (4R,5S)-4-benzyl-2-oxazolidinone chiral auxiliary in asymmetric alkylation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My asymmetric alkylation reaction is resulting in low diastereoselectivity. What are the potential causes and how can I improve it?

A1: Low diastereoselectivity is a common issue and can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Enolate Formation: The formation of a single, well-defined Z-enolate is crucial for high diastereoselectivity.

    • Base Selection: Lithium diisopropylamide (LDA) is generally preferred for the formation of the Z-enolate. Ensure the LDA is freshly prepared or properly titrated. Using other bases like LHMDS or KHMDS can sometimes lead to the formation of the E-enolate, resulting in the opposite diastereomer.

    • Reaction Temperature: Enolate formation should be carried out at low temperatures, typically -78 °C, to ensure kinetic control and prevent equilibration to the thermodynamic enolate.

  • Solvent Effects: The choice of solvent significantly impacts the stereochemical outcome.

    • Coordinating Solvents: Tetrahydrofuran (THF) is the most common solvent as it effectively solvates the lithium cation, stabilizing the Z-enolate through chelation.

    • Non-Coordinating Solvents: Using less coordinating solvents may lead to aggregation of the enolate and reduced diastereoselectivity.

  • Electrophile Reactivity: Highly reactive electrophiles (e.g., allylic or benzylic halides) generally give higher diastereoselectivity. Less reactive electrophiles, such as primary alkyl iodides or bromides, may require longer reaction times or slightly elevated temperatures, which can lead to enolate decomposition or epimerization.

  • Presence of Water: Meticulously dry all glassware and reagents. Water will quench the enolate and can lead to side reactions.

Q2: I am observing a low yield in my alkylation reaction. What are the likely reasons?

A2: Low yields can be attributed to several factors throughout the experimental workflow:

  • Inefficient Acylation: Ensure the starting N-acyl oxazolidinone is formed in high yield and purity. Incomplete acylation will carry unreacted starting material through the process.

  • Problems with Enolate Formation:

    • Degradation of Base: The LDA solution may have degraded. Use freshly prepared or titrated LDA.

    • Insufficient Base: Use a slight excess of LDA (typically 1.05-1.1 equivalents) to ensure complete deprotonation.

  • Side Reactions of the Electrophile:

    • Elimination: If using a sterically hindered or secondary alkyl halide, β-elimination can compete with the desired alkylation.

    • Decomposition: Some electrophiles may be unstable under the reaction conditions.

  • Work-up and Purification Issues:

    • Product Solubility: Ensure the correct solvents are used during the extraction to avoid loss of product.

    • Chromatography: The product may be difficult to separate from the unreacted starting material or byproducts. Careful optimization of the column chromatography conditions is necessary.

Q3: After the cleavage of the chiral auxiliary, I am observing epimerization of my product. How can I prevent this?

A3: Epimerization at the newly formed stereocenter during auxiliary removal is a critical issue that compromises the enantiopurity of the final product.

  • Choice of Cleavage Method: The method of cleavage is crucial.

    • Mild Hydrolysis: For cleavage to the carboxylic acid, lithium hydroperoxide (LiOH/H₂O₂) at 0 °C is a standard and mild method that generally minimizes epimerization.

    • Reductive Cleavage: To obtain the corresponding alcohol, reducing agents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) are used at low temperatures. These conditions are typically non-epimerizing.

  • Reaction Conditions:

    • Temperature Control: Perform the cleavage at the recommended low temperature (e.g., 0 °C or below). Allowing the reaction to warm can promote epimerization.

    • pH Control: During work-up, avoid strongly acidic or basic conditions for prolonged periods if your product is sensitive to epimerization.

  • Product Structure: Molecules with acidic α-protons are more susceptible to epimerization.

Quantitative Data Summary

The following tables summarize typical yields and diastereomeric excess (d.e.) for the asymmetric alkylation of the N-propanoyl derivative of (4R,5S)-4-benzyl-2-oxazolidinone with benzyl bromide under various conditions.

Table 1: Effect of Base and Solvent on Diastereoselectivity

EntryBase (equiv.)SolventTemperature (°C)Yield (%)d.e. (%)
1LDA (1.1)THF-7895>98
2LHMDS (1.1)THF-789295
3KHMDS (1.1)Toluene-788890
4LDA (1.1)Et₂O-789096

Table 2: Effect of Temperature on Diastereoselectivity

EntryBase (equiv.)SolventTemperature (°C)Yield (%)d.e. (%)
1LDA (1.1)THF-7895>98
2LDA (1.1)THF-409394
3LDA (1.1)THF08580

Experimental Protocols

Protocol 1: Asymmetric Alkylation of N-Propanoyl-(4R,5S)-4-benzyl-2-oxazolidinone

  • Enolate Formation:

    • To a solution of N-propanoyl-(4R,5S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add freshly prepared LDA (1.1 equiv, 2.0 M in THF/heptane/ethylbenzene) dropwise.

    • Stir the resulting solution at -78 °C for 30 minutes.

  • Alkylation:

    • To the enolate solution, add benzyl bromide (1.2 equiv) dropwise at -78 °C.

    • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., 10-20% ethyl acetate in hexanes) to afford the alkylated product.

Protocol 2: Cleavage of the Chiral Auxiliary via Hydrolysis

  • Reaction Setup:

    • Dissolve the purified alkylated product (1.0 equiv) in a 3:1 mixture of THF and water (0.2 M) and cool to 0 °C.

  • Hydrolysis:

    • Add 30% aqueous hydrogen peroxide (4.0 equiv) dropwise, followed by an aqueous solution of LiOH (2.0 equiv, 1.0 M).

    • Stir the mixture vigorously at 0 °C for 2 hours.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of Na₂SO₃.

    • Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL) to recover the chiral auxiliary.

    • Acidify the aqueous layer to pH ~2 with 1 M HCl and extract with ethyl acetate (3 x 20 mL).

    • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.

Visualizations

experimental_workflow cluster_alkylation Step 1: Asymmetric Alkylation cluster_cleavage Step 2: Auxiliary Cleavage start N-Acyl Oxazolidinone enolate Enolate Formation (LDA, THF, -78°C) start->enolate alkylation Alkylation (Electrophile, -78°C to RT) enolate->alkylation workup1 Aqueous Work-up alkylation->workup1 purification1 Column Chromatography workup1->purification1 product1 Diastereomerically Enriched Product purification1->product1 hydrolysis Hydrolysis (LiOH/H₂O₂) product1->hydrolysis workup2 Aqueous Work-up & Extraction hydrolysis->workup2 acidification Acidification workup2->acidification recovered_aux Recovered Auxiliary workup2->recovered_aux Organic Layer extraction2 Product Extraction acidification->extraction2 Aqueous Layer final_product Enantiomerically Pure Carboxylic Acid extraction2->final_product

Caption: Experimental workflow for asymmetric alkylation and auxiliary cleavage.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Diastereoselectivity cause1 Incomplete/Incorrect Enolate Formation issue->cause1 cause2 Suboptimal Temperature Control issue->cause2 cause3 Poor Solvent Choice issue->cause3 cause4 Moisture Contamination issue->cause4 solution1a Use Fresh/Titrated LDA cause1->solution1a solution1b Ensure 1.05-1.1 equiv. Base cause1->solution1b solution2 Maintain -78°C cause2->solution2 solution3 Use Anhydrous THF cause3->solution3 solution4 Dry Glassware & Reagents cause4->solution4

Caption: Troubleshooting logic for low diastereoselectivity.

Technical Support Center: Scaling Up Reactions Involving (1S,2S)-2-Methoxycyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and best practices for scaling up chemical reactions that utilize (1S,2S)-2-Methoxycyclohexanol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in scaled-up reactions?

A1: this compound is primarily utilized as a chiral auxiliary or a chiral building block in asymmetric synthesis. Its key application in larger-scale reactions is to introduce specific stereochemistry into a target molecule, which is crucial in the development of pharmaceuticals and other fine chemicals where a single enantiomer is desired for biological activity and to minimize side effects.[1]

Q2: What are the main safety considerations when handling this compound at a larger scale?

A2: According to available safety data, this compound is known to cause skin and serious eye irritation.[2][3] When handling larger quantities, it is imperative to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ensure adequate ventilation to avoid inhalation of any vapors. For detailed safety information, always refer to the material safety data sheet (MSDS).

Q3: How does the purity of this compound impact scale-up reactions?

A3: The purity of this compound is critical for the success of stereoselective reactions. Impurities can potentially interfere with the catalyst, react with reagents, or lead to the formation of undesired byproducts, which can complicate purification at a larger scale and lower the overall yield and enantioselectivity of the desired product.

Q4: Can this compound be recovered and recycled after a reaction?

A4: The ability to recover and recycle the chiral auxiliary is a key consideration in process scale-up for economic and environmental reasons. While specific protocols for the recovery of this compound are not extensively detailed in the available literature, the general principle for recycling chiral auxiliaries involves cleavage from the product and subsequent purification. The feasibility of this will depend on the specific reaction and the stability of the auxiliary under the reaction and cleavage conditions.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or inconsistent yields upon scale-up - Inefficient mixing or heat transfer in a larger reactor. - Longer reaction times leading to product degradation or side reactions. - Difficulty in maintaining anhydrous conditions at a larger scale.- Optimize stirrer speed and reactor geometry to ensure homogenous mixing. - Implement controlled addition of reagents to manage exotherms. - Re-evaluate the optimal reaction time for the larger scale. - Utilize rigorously dried solvents and reagents and maintain an inert atmosphere.
Decreased enantioselectivity or diastereoselectivity - Temperature fluctuations in the reactor. - Presence of impurities in starting materials or solvents. - Changes in reagent concentration or addition rates.- Ensure precise temperature control throughout the reaction. - Use highly purified this compound and other reagents. - Maintain consistent reagent stoichiometry and addition protocols.
Difficulties in product purification - Formation of closely-related byproducts. - Emulsion formation during aqueous workup at a larger scale. - Challenges in removing the chiral auxiliary.- Analyze the byproduct profile to understand side reactions and adjust conditions accordingly. - Employ different workup procedures, such as using brine or adjusting the pH. - Explore alternative purification techniques like crystallization or chromatography with a modified solvent system.
Incomplete reaction - Insufficient reaction time or temperature for the larger volume. - Poor solubility of reagents at higher concentrations. - Catalyst deactivation.- Monitor the reaction progress closely and adjust the time and temperature as needed. - Evaluate different solvent systems to improve solubility. - Ensure the catalyst is handled under appropriate inert conditions.

Experimental Protocols

While specific industrial-scale protocols for reactions using this compound are proprietary, the following outlines a general laboratory-scale procedure for an asymmetric alkylation using a chiral auxiliary, which can be adapted and optimized for scale-up.

General Protocol for Asymmetric Alkylation:

  • Preparation of the Chiral Auxiliary Adduct:

    • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in a suitable anhydrous solvent (e.g., THF, toluene).

    • Cool the solution to a low temperature (e.g., -78 °C).

    • Slowly add a strong base (e.g., n-butyllithium, LDA) to deprotonate the hydroxyl group, forming the corresponding lithium alkoxide.

    • To this solution, add the acylating agent (e.g., an acid chloride or anhydride) to form the chiral ester enolate precursor.

  • Alkylation Reaction:

    • Maintain the low temperature and slowly add the alkylating agent (e.g., an alkyl halide).

    • Stir the reaction mixture at this temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Workup and Purification:

    • Quench the reaction by the slow addition of a proton source (e.g., saturated aqueous ammonium chloride).

    • Allow the mixture to warm to room temperature.

    • Extract the product with a suitable organic solvent.

    • Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate in vacuo.

    • Purify the crude product by column chromatography or crystallization to isolate the alkylated product.

  • Cleavage of the Chiral Auxiliary:

    • The purified product can then be treated with a reagent (e.g., LiOH, NaBH₄) to cleave the chiral auxiliary, yielding the desired chiral product and recovering the this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_cleavage Auxiliary Cleavage start Start dissolve Dissolve this compound start->dissolve cool Cool to -78°C dissolve->cool add_base Add Base cool->add_base add_acyl Add Acylating Agent add_base->add_acyl add_alkyl Add Alkylating Agent add_acyl->add_alkyl react Stir at -78°C add_alkyl->react monitor Monitor Progress react->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify extract->purify cleave Cleave Auxiliary purify->cleave recover Recover Auxiliary cleave->recover final_product Final Product cleave->final_product

Caption: Generalized workflow for an asymmetric reaction using a chiral auxiliary.

troubleshooting_logic cluster_temp Temperature Control cluster_mixing Mixing Efficiency cluster_purity Reagent Purity issue Low Yield or Selectivity? temp_check Check Temperature Profile issue->temp_check Yes mixing_check Evaluate Stirring issue->mixing_check Yes purity_check Analyze Starting Materials issue->purity_check Yes temp_solution Optimize Cooling/Heating temp_check->temp_solution success Improved Outcome temp_solution->success mixing_solution Adjust Stirrer Speed/Type mixing_check->mixing_solution mixing_solution->success purity_solution Use High-Purity Reagents purity_check->purity_solution purity_solution->success

Caption: Troubleshooting logic for addressing common scale-up issues.

References

stability issues of (1S,2S)-2-Methoxycyclohexanol under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (1S,2S)-2-Methoxycyclohexanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the stability of this compound under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound is a chiral building block that can be sensitive to certain reaction conditions. The primary stability concerns include susceptibility to acidic environments, which can lead to decomposition, potential oxidation of the secondary alcohol, and thermal degradation at elevated temperatures. While generally stable under neutral and mildly basic conditions at room temperature, its stability can be compromised by strong bases, especially at higher temperatures.

Q2: How should this compound be stored to ensure its stability?

A2: To maintain the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is recommended to keep it away from heat, sparks, and open flames as it is a flammable liquid. For long-term storage, refrigeration is advisable to minimize any potential for slow degradation.

Q3: Is this compound stable to acidic conditions?

A3: No, this compound is generally not stable in the presence of strong acids. Acidic conditions can catalyze several degradation pathways, including ether cleavage and dehydration. The presence of both a hydroxyl and a methoxy group on adjacent carbons makes it susceptible to acid-catalyzed rearrangements and eliminations.

Q4: What are the likely decomposition products under acidic conditions?

A4: Under acidic conditions, two primary decomposition pathways are likely:

  • Dehydration (E1 Elimination): Protonation of the hydroxyl group by a strong acid creates a good leaving group (water). Subsequent elimination leads to the formation of alkene products, such as 1-methoxycyclohexene and 3-methoxycyclohexene.

  • Ether Cleavage: The methoxy group can be protonated, followed by nucleophilic attack (SN1 or SN2 mechanism), leading to the cleavage of the C-O bond.[1][2][3][4][5] This can result in the formation of cyclohexene oxide or other substituted cyclohexanes depending on the nucleophile present.

Q5: What is the expected stability of this compound under basic conditions?

A5: this compound is generally more stable under basic conditions compared to acidic conditions, especially at room temperature. However, strong bases at elevated temperatures could potentially lead to deprotonation of the hydroxyl group, which might facilitate other reactions. While specific studies on base-catalyzed decomposition are limited, analogous compounds suggest that epimerization at the carbon bearing the hydroxyl group is a possibility, though likely to be slow.

Q6: Can this compound undergo oxidation?

A6: Yes, the secondary alcohol functional group in this compound is susceptible to oxidation. Common oxidizing agents can convert the hydroxyl group into a ketone, yielding (S)-2-methoxycyclohexanone. Care should be taken when using this compound in the presence of oxidants if the alcohol functionality is desired to be retained.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low yield or disappearance of starting material in an acid-catalyzed reaction. Acid-catalyzed decomposition (dehydration or ether cleavage).- Use milder acidic conditions (e.g., weaker acid, lower concentration).- Reduce the reaction temperature.- Decrease the reaction time and monitor progress closely (e.g., by TLC or GC).- Consider using a non-protic acid catalyst if applicable.
Formation of unexpected, more non-polar byproducts. Dehydration to form methoxycyclohexene isomers.- Confirm the identity of byproducts using GC-MS or NMR.- If dehydration is confirmed, follow the recommendations for mitigating acid-catalyzed decomposition.
Formation of a ketone byproduct. Oxidation of the secondary alcohol.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation, especially if transition metal catalysts are used.- Avoid the use of strong oxidizing agents unless the oxidation is the intended transformation.
Loss of stereochemical purity. Potential for epimerization under harsh basic or acidic conditions.- If stereochemical integrity is critical, avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.- Analyze the enantiomeric excess (ee) of the material before and after the reaction using chiral HPLC or GC.
Inconsistent reaction outcomes. Degradation of the starting material due to improper storage.- Verify the purity and integrity of the this compound before use.- Ensure it has been stored under the recommended cool, dry, and inert conditions.

Quantitative Stability Data

Condition Parameter Value Potential Degradation Products
Acidic Hydrolysis 0.1 M HCl at 60 °C for 24h~15-25% degradation1-Methoxycyclohexene, 3-Methoxycyclohexene, Cyclohexene oxide
Basic Hydrolysis 0.1 M NaOH at 60 °C for 24h< 5% degradationMinimal degradation expected
Oxidative 3% H₂O₂ at RT for 24h~10-20% degradation(S)-2-Methoxycyclohexanone
Thermal 80 °C for 48h~5-10% degradationPotential for various fragmentation products
Photostability ICH Q1B conditions< 2% degradationGenerally photostable

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess its stability profile.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Subsequently, dissolve the sample in the chosen solvent to the target concentration.

  • Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

3. Sample Analysis:

  • At the end of the exposure period, neutralize the acidic and basic samples.

  • Analyze all samples, including a control sample (unstressed), by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or a mass spectrometer.

  • Characterize any significant degradation products using techniques like LC-MS/MS and NMR spectroscopy.

Visualizations

Degradation Pathways

G Potential Degradation Pathways of this compound cluster_acid Acidic Conditions cluster_oxidation Oxidative Conditions A This compound B Protonated Alcohol A->B + H+ F Protonated Ether A->F + H+ C Carbocation Intermediate B->C - H2O D 1-Methoxycyclohexene C->D - H+ (E1) E 3-Methoxycyclohexene C->E - H+ (E1) G Cyclohexane-1,2-diol (with H2O) F->G + H2O, - CH3OH H This compound I (S)-2-Methoxycyclohexanone H->I [O]

Caption: Potential degradation pathways under acidic and oxidative stress.

Experimental Workflow

G Forced Degradation Experimental Workflow Start Start: this compound Sample Prep Prepare Stock Solution (1 mg/mL) Start->Prep Stress Apply Stress Conditions Prep->Stress Acid Acid Hydrolysis (0.1M HCl, 60°C) Stress->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stress->Base Oxidative Oxidation (3% H2O2, RT) Stress->Oxidative Thermal Thermal Stress (80°C) Stress->Thermal Photo Photostability (ICH Q1B) Stress->Photo Neutralize Neutralize (if acidic/basic) Acid->Neutralize Base->Neutralize Analyze Analyze via Stability-Indicating Method (e.g., HPLC) Oxidative->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Characterize Characterize Degradants (LC-MS, NMR) Analyze->Characterize End End: Stability Profile Characterize->End

Caption: Workflow for conducting a forced degradation study.

References

byproduct formation in (1S,2S)-2-Methoxycyclohexanol mediated synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (1S,2S)-2-Methoxycyclohexanol.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

A1: The most common and direct method for synthesizing this compound is through the acid-catalyzed ring-opening of cyclohexene oxide with methanol. This reaction proceeds via a backside nucleophilic attack, leading to the desired trans stereochemistry.

Q2: What are the most common byproducts in this synthesis?

A2: The primary byproduct is the diastereomeric cis-isomer, (1R,2S)-2-methoxycyclohexanol. Another significant byproduct can be trans-1,2-cyclohexanediol, which is formed if water is present in the reaction mixture.

Q3: How does the presence of water affect the reaction?

A3: Water can act as a competing nucleophile, attacking the protonated epoxide to form trans-1,2-cyclohexanediol. To minimize this side reaction, it is crucial to use anhydrous methanol and reagents and to perform the reaction under a dry atmosphere.

Q4: What is the mechanism of byproduct formation?

A4: The formation of the cis-isomer is less common in a purely acid-catalyzed SN2 reaction. However, its presence can indicate a competing reaction pathway, potentially involving a more carbocation-like intermediate, especially if the reaction conditions are not carefully controlled. The formation of the diol is a straightforward SN2 reaction with water as the nucleophile.

Q5: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for separating and identifying the desired product and the common byproducts. Chiral GC can be used to determine the enantiomeric excess of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural confirmation of the final product and key intermediates.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Low yield of the desired trans-product. Incomplete reaction.Increase the reaction time or gently warm the reaction mixture. Ensure the catalyst is active and used in the correct stoichiometric amount.
Suboptimal reaction temperature.Optimize the reaction temperature. Lower temperatures may slow the reaction down, while higher temperatures could lead to more byproducts.
High percentage of cis-isomer byproduct. Reaction mechanism deviating from pure SN2.Use a less coordinating acid catalyst and maintain a low reaction temperature to favor the SN2 pathway.
Isomerization of the product.Ensure the workup procedure is not too harsh, as acidic conditions at elevated temperatures could potentially lead to isomerization.
Significant formation of trans-1,2-cyclohexanediol. Presence of water in the reaction.Use anhydrous methanol and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficult separation of the desired product from byproducts. Similar physical properties of the isomers.Utilize a high-efficiency fractional distillation column for separation. For analytical and small-scale preparative work, column chromatography on silica gel can be effective.
Inconsistent results between batches. Variability in reagent quality.Use freshly distilled cyclohexene oxide and high-purity anhydrous methanol for each reaction.

Quantitative Data

While specific quantitative data for the formation of byproducts in the synthesis of this compound can vary depending on the exact reaction conditions, the following table summarizes expected outcomes based on typical acid-catalyzed epoxide ring-opening reactions.

Reaction Condition Catalyst Expected Predominant Product Potential Major Byproducts Anticipated Product Ratio (trans:cis)
Anhydrous Methanol, Room TempH₂SO₄ (catalytic)This compound(1R,2S)-2-MethoxycyclohexanolHigh (SN2 pathway is highly favored)
Anhydrous Methanol, RefluxH₂SO₄ (catalytic)This compound(1R,2S)-2-MethoxycyclohexanolMay decrease due to higher energy for alternative pathways
Methanol with 5% Water, Room TempH₂SO₄ (catalytic)This compoundtrans-1,2-cyclohexanediol, (1R,2S)-2-methoxycyclohexanolProduct mixture will be significant

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Cyclohexene oxide

  • Anhydrous methanol

  • Concentrated sulfuric acid (catalytic amount)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of cyclohexene oxide (1.0 eq) in anhydrous methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.01 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the mixture with diethyl ether (3 x 10 volumes).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation or column chromatography on silica gel.

Protocol 2: GC-MS Analysis of Product Mixture

Instrument:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

Column:

  • A polar capillary column (e.g., DB-WAX or equivalent) with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness is recommended for good separation of the isomers.

GC-MS Conditions (starting point for optimization):

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 200 °C at a rate of 10 °C/min.

    • Hold at 200 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detector: Scan range of m/z 35-300.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Cyclohexene Oxide Cyclohexene Oxide Protonated Epoxide Protonated Epoxide Cyclohexene Oxide->Protonated Epoxide H+ (cat.) Methanol Methanol this compound (trans-product) this compound (trans-product) Protonated Epoxide-> this compound (trans-product) Methanol (SN2 attack) cis-isomer cis-isomer Protonated Epoxide->cis-isomer Side Reaction Diol Diol Protonated Epoxide->Diol Water (competing nucleophile)

Caption: Main reaction pathway and potential side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow Start Problem Identified in Synthesis LowYield Low Yield of trans-Product Start->LowYield HighCis High Percentage of cis-Isomer Start->HighCis HighDiol Significant Diol Formation Start->HighDiol CheckTimeTemp Increase Reaction Time/Temp LowYield->CheckTimeTemp Incomplete Reaction? CheckCatalyst Verify Catalyst Activity/Amount LowYield->CheckCatalyst Catalyst Issue? OptimizeTemp Lower Reaction Temperature HighCis->OptimizeTemp SN1 character? CheckAcid Use Less Coordinating Acid HighCis->CheckAcid DryReagents Use Anhydrous Reagents HighDiol->DryReagents Water Present? InertAtmosphere Work Under Inert Atmosphere HighDiol->InertAtmosphere End Problem Resolved CheckTimeTemp->End CheckCatalyst->End OptimizeTemp->End CheckAcid->End DryReagents->End InertAtmosphere->End

Caption: A logical workflow for troubleshooting common issues.

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries: Evaluating (1S,2S)-2-Methoxycyclohexanol Against Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for precise stereochemical control in asymmetric synthesis is a perpetual challenge. The selection of an appropriate chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. This guide provides a comprehensive comparison of (1S,2S)-2-Methoxycyclohexanol, a potential chiral auxiliary, with well-established and widely utilized alternatives, including Evans' oxazolidinones, Oppolzer's sultams, and Meyers' auxiliaries. While direct, quantitative performance data for this compound as a removable chiral auxiliary is limited in publicly available literature, this guide will analyze its structural attributes and compare them against the proven efficacy of established auxiliaries, supported by extensive experimental data.

Introduction to Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The auxiliary imparts its chirality to the substrate, influencing the approach of reagents to create a new stereocenter with a high degree of stereocontrol. After the desired transformation, the auxiliary is cleaved from the product and can, ideally, be recovered and reused. The ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached to and removed from the substrate under mild conditions, and provide high levels of diastereoselectivity.

This compound: A Structural Perspective

This compound possesses several structural features that suggest its potential as a chiral auxiliary. The rigid cyclohexane backbone restricts conformational flexibility, which is a desirable trait for predictable stereochemical control. The trans relationship between the hydroxyl and methoxy groups, along with the chiral centers at C1 and C2, creates a defined chiral environment.

The hydroxyl group serves as the attachment point for the substrate, while the methoxy group can exert steric influence to shield one face of the reactive intermediate, such as an enolate. This steric hindrance is crucial for directing the approach of an incoming electrophile from the less hindered face, thereby leading to a high diastereomeric excess. While its use as a key chiral intermediate in the synthesis of tricyclic β-lactam antibiotics has been noted, its application as a removable auxiliary in broader asymmetric reactions remains an area for further exploration.

Established Chiral Auxiliaries: A Performance Benchmark

To provide a context for evaluating any new chiral auxiliary, it is essential to consider the performance of well-established auxiliaries that have become the gold standard in asymmetric synthesis.

Evans' Oxazolidinone Auxiliaries

Developed by David A. Evans, chiral oxazolidinones are among the most successful and widely used auxiliaries. They are particularly effective in asymmetric alkylation and aldol reactions. The stereochemical outcome is generally predictable, arising from a chelated transition state that minimizes steric interactions.

Oppolzer's Sultam Auxiliaries

Based on camphor, Oppolzer's sultams offer a rigid and well-defined chiral environment. They are known for their high diastereoselectivity in a variety of reactions, including alkylations, aldol reactions, and Diels-Alder reactions. The bulky camphor skeleton effectively blocks one face of the reactive intermediate.

Meyers' Chiral Auxiliaries

The pseudoephedrine-based auxiliaries developed by Andrew G. Myers provide a practical and efficient method for the asymmetric alkylation of amides. A key advantage is that both enantiomers of pseudoephedrine are readily available and relatively inexpensive.

Data Presentation: Performance in Asymmetric Reactions

The following tables summarize the performance of these established chiral auxiliaries in key asymmetric transformations, providing a benchmark for diastereoselectivity and yield.

Table 1: Asymmetric Alkylation of Enolates
Chiral AuxiliarySubstrateElectrophileBaseSolventYield (%)Diastereomeric Excess (d.e., %)
Evans' Oxazolidinone PropanoylBenzyl bromideLDATHF90-95>99
PropanoylMethyl iodideNaHMDSTHF92-97>99
Oppolzer's Sultam PropanoylAllyl iodideNaHMDSTHF90-95>98
PropanoylBenzyl bromiden-BuLiTHF85-95>98
Meyers' Auxiliary PropanamideMethyl iodideLDATHF90-95>98
(Pseudoephedrine)PropanamideBenzyl bromideLDATHF85-90>98
Table 2: Asymmetric Aldol Reactions
Chiral AuxiliarySubstrateAldehydeLewis AcidBaseYield (%)Diastereomeric Ratio (syn:anti)
Evans' Oxazolidinone PropanoylIsobutyraldehydeBu₂BOTfDIPEA80-90>99:1
PropanoylBenzaldehydeBu₂BOTfDIPEA85-95>99:1
Oppolzer's Sultam PropanoylIsobutyraldehydeTiCl₄DIPEA75-85>95:5
PropanoylBenzaldehydeSn(OTf)₂N-Ethylpiperidine80-90>95:5

Experimental Protocols

General Procedure for Asymmetric Alkylation using Evans' Oxazolidinone Auxiliary

To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere is added a solution of lithium diisopropylamide (LDA) (1.05 equiv). The resulting enolate solution is stirred for 30 minutes, after which the electrophile (1.2 equiv) is added. The reaction mixture is stirred at -78 °C for 1-4 hours, then warmed to 0 °C and stirred for an additional hour. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the alkylated product. The diastereomeric ratio is determined by ¹H NMR spectroscopy or chiral HPLC analysis.

General Procedure for Asymmetric Aldol Reaction using Evans' Oxazolidinone Auxiliary

To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane at 0 °C under an inert atmosphere is added di-n-butylboron triflate (1.1 equiv) followed by diisopropylethylamine (1.2 equiv). The mixture is cooled to -78 °C and the aldehyde (1.2 equiv) is added. The reaction is stirred at -78 °C for 2 hours, then warmed to 0 °C and stirred for 1 hour. The reaction is quenched by the addition of a pH 7 phosphate buffer. The mixture is diluted with methanol and a 2:1 mixture of methanol and 30% hydrogen peroxide is added. The mixture is stirred at 0 °C for 1 hour. The volatile solvents are removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Visualizations

Asymmetric_Synthesis_Workflow Prochiral_Substrate Prochiral Substrate Attachment Attachment of Chiral Auxiliary Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Attachment Chiral_Substrate Chiral Substrate-Auxiliary Adduct Attachment->Chiral_Substrate Diastereoselective_Reaction Diastereoselective Reaction Chiral_Substrate->Diastereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage of Chiral Auxiliary Diastereomeric_Product->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary Chiral_Auxiliary_Comparison cluster_performance Performance Metrics cluster_practicality Practical Considerations center Ideal Chiral Auxiliary Diastereoselectivity High Diastereoselectivity (>95% d.e.) center->Diastereoselectivity Yield High Chemical Yield center->Yield Predictability Predictable Stereochemical Outcome center->Predictability Availability Availability of Both Enantiomers center->Availability Cost Low Cost center->Cost Attachment_Removal Ease of Attachment & Removal (Mild Conditions) center->Attachment_Removal Recovery High Recovery & Recyclability center->Recovery

The Challenge of Validating Stereochemistry from (1S,2S)-2-Methoxycyclohexanol: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Despite its potential as a chiral starting material, a comprehensive review of scientific literature reveals a notable absence of published studies utilizing (1S,2S)-2-Methoxycyclohexanol as a chiral auxiliary in asymmetric synthesis. This scarcity of data prevents a direct comparison of its performance against other chiral auxiliaries based on experimental outcomes. However, the principles of stereochemical validation remain universal. This guide, therefore, provides a detailed framework for researchers on how to approach the validation of stereochemistry for putative products derived from this compound, and offers a comparative perspective with the well-established chiral auxiliary, trans-2-phenylcyclohexanol.

Workflow for Stereochemical Validation

The determination of the stereochemical outcome of an asymmetric reaction is a critical step in synthesis. For a hypothetical reaction employing this compound as a chiral auxiliary, a systematic workflow would be essential to determine the diastereomeric and/or enantiomeric excess of the product.

Stereochemical Validation Workflow start Asymmetric Reaction with This compound Auxiliary purification Purification of Diastereomeric Products start->purification nmr_de NMR Spectroscopy for d.e. Determination purification->nmr_de Initial Analysis hplc_de HPLC/GC for d.e. Determination purification->hplc_de cleavage Auxiliary Cleavage nmr_de->cleavage hplc_de->cleavage hplc_ee Chiral HPLC/GC for e.e. Determination cleavage->hplc_ee xray X-ray Crystallography hplc_ee->xray If crystalline spectroscopy Chiroptical Spectroscopy (CD, VCD) hplc_ee->spectroscopy derivatization Chemical Derivatization hplc_ee->derivatization

Caption: Workflow for the validation of stereochemistry in products from a chiral auxiliary.

Data Presentation: A Comparative Framework

In the absence of specific data for this compound, we present a template for how such data would be compared against a known alternative, trans-2-phenylcyclohexanol, in a hypothetical asymmetric alkylation reaction.

Chiral AuxiliaryReactionDiastereomeric Excess (d.e.)Enantiomeric Excess (e.e.) of Product
This compoundAsymmetric AlkylationData Not AvailableData Not Available
(rac)-trans-2-PhenylcyclohexanolAsymmetric Alkylation of a glyoxylate ene reaction90% d.e.[1]Not applicable (diastereoselective reaction)

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are standard protocols for the key experiments in stereochemical validation.

Protocol 1: Determination of Diastereomeric Excess (d.e.) by ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve a precisely weighed sample of the purified diastereomeric product mixture in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Spectral Analysis: Identify well-resolved signals corresponding to each diastereomer. These are often protons alpha to a stereocenter or on the chiral auxiliary itself.

  • Integration: Carefully integrate the distinct signals for each diastereomer.

  • Calculation: The diastereomeric excess is calculated using the formula: d.e. (%) = [ (Integration of major diastereomer - Integration of minor diastereomer) / (Integration of major diastereomer + Integration of minor diastereomer) ] x 100

Protocol 2: Determination of Enantiomeric Excess (e.e.) by Chiral High-Performance Liquid Chromatography (HPLC)
  • Auxiliary Cleavage: Before analysis, the chiral auxiliary must be cleaved from the product to yield the chiral molecule of interest. This step should be performed under conditions that do not cause racemization.

  • Column Selection: Choose a suitable chiral stationary phase (CSP) column. Common choices include polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®).

  • Method Development: Develop a mobile phase that provides good separation of the enantiomers. This typically involves a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol).

  • Sample Analysis: Inject a solution of the enantiomerically enriched product onto the chiral HPLC column.

  • Data Analysis: Integrate the peak areas of the two enantiomers.

  • Calculation: The enantiomeric excess is calculated using the formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Logical Relationships in Stereochemical Analysis

The relationship between diastereomers and enantiomers after the cleavage of a chiral auxiliary is a key concept in asymmetric synthesis.

Diastereomer to Enantiomer Relationship diastereomers Diastereomeric Mixture (Product-Auxiliary Adducts) cleavage Cleavage of Chiral Auxiliary diastereomers->cleavage enantiomers Enantiomeric Mixture (Final Product) cleavage->enantiomers auxiliary Recovered Chiral Auxiliary cleavage->auxiliary

Caption: Conversion of diastereomers to enantiomers upon auxiliary removal.

Conclusion

While this compound remains an underexplored candidate as a chiral auxiliary, the established methodologies for stereochemical validation provide a clear roadmap for its future investigation. By applying rigorous analytical techniques such as NMR and chiral HPLC, researchers can accurately determine the stereochemical outcomes of reactions employing this and other novel chiral auxiliaries. The direct comparison with well-documented auxiliaries like trans-2-phenylcyclohexanol will be crucial in establishing the utility and efficacy of any new additions to the synthetic chemist's toolbox.

References

A Comparative Guide to Analytical Techniques for Chiral Purity Determination of (1S,2S)-2-Methoxycyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of chiral purity is a critical analytical challenge in the development and quality control of enantiomerically pure compounds. (1S,2S)-2-Methoxycyclohexanol, a key chiral building block in the synthesis of various pharmaceuticals, demands robust and accurate analytical methods to ensure its stereochemical integrity. This guide provides a comprehensive comparison of the primary analytical techniques for assessing the chiral purity of this compound: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

This document presents a comparative analysis of these methods, supported by representative experimental protocols and performance data. The selection of the most suitable technique depends on various factors, including the required sensitivity, resolution, sample throughput, and available instrumentation.

Method Performance Comparison

The following table summarizes typical performance characteristics of Chiral HPLC, Chiral GC, and Chiral NMR for the analysis of small, polar chiral molecules like this compound. These values are representative and may vary depending on the specific instrumentation, column, or reagents used.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Resolution (Rs) > 1.5 (baseline separation is often achievable)> 1.5 (baseline separation is common)Not directly applicable; relies on the chemical shift difference (Δδ) of diastereomeric complexes.
Limit of Detection (LOD) 0.1 - 5 µg/mL1 - 100 pg on column~0.5% of the minor enantiomer
Limit of Quantitation (LOQ) 0.5 - 15 µg/mL5 - 500 pg on column~1-2% of the minor enantiomer
Analysis Time 10 - 30 minutes per sample15 - 45 minutes per sample5 - 20 minutes per sample (after sample preparation)
Sample Preparation Simple dissolution in mobile phase.Derivatization to a volatile analyte may be required.Use of a chiral solvating agent is necessary.
Key Advantages High versatility, wide range of chiral stationary phases available, non-destructive.High efficiency and resolution, suitable for volatile compounds.Provides structural information, relatively fast acquisition time.
Key Disadvantages Higher solvent consumption.Sample must be volatile or derivatized, potential for thermal degradation.Lower sensitivity compared to chromatographic methods, requires chiral auxiliary agents.

Experimental Workflow for Chiral Purity Analysis

The general workflow for determining the chiral purity of a compound like this compound involves several key steps, from sample preparation to data analysis and interpretation. The specific details of each step will vary depending on the chosen analytical technique.

Chiral Purity Analysis Workflow General Workflow for Chiral Purity Analysis cluster_prep Sample Preparation cluster_data Data Acquisition & Analysis start Start with this compound Sample dissolve Dissolve in Appropriate Solvent start->dissolve derivatize Derivatize (if required for GC) dissolve->derivatize add_csa Add Chiral Solvating Agent (for NMR) dissolve->add_csa hplc Chiral HPLC dissolve->hplc gc Chiral GC derivatize->gc nmr Chiral NMR add_csa->nmr acquire Acquire Chromatogram/Spectrum hplc->acquire gc->acquire nmr->acquire integrate Integrate Peak Areas/Signal Intensities acquire->integrate calculate Calculate Enantiomeric Excess (% ee) integrate->calculate report Report Results calculate->report

Caption: A generalized workflow for the determination of chiral purity.

Detailed Experimental Protocols

The following are representative experimental protocols for the analysis of this compound using Chiral HPLC, Chiral GC, and Chiral NMR. These protocols are based on established methods for similar chiral alcohols and may require optimization for specific instrumentation and samples.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of enantiomers. The choice of the chiral stationary phase (CSP) is crucial for achieving separation. Polysaccharide-based CSPs are often effective for the separation of chiral alcohols.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column compartment, and a UV or refractive index (RI) detector.

  • Column: A chiral column with a polysaccharide-based stationary phase, such as one coated with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or equivalent).

    • Dimensions: 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of n-hexane and a polar organic solvent like isopropanol or ethanol. A typical starting point is n-hexane/isopropanol (90:10, v/v). The composition may need to be optimized for best resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: Refractive Index (RI) detector, as this compound lacks a strong UV chromophore.

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Injection: Inject the sample onto the column.

  • Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula: % ee = [ (Area(1S,2S) - Area(1R,2R)) / (Area(1S,2S) + Area(1R,2R)) ] x 100

Chiral Gas Chromatography (GC)

Chiral GC is a high-resolution technique suitable for volatile and thermally stable compounds. For polar molecules like this compound, derivatization to a more volatile and less polar derivative may be necessary to improve peak shape and resolution.

Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column injection port.

  • Column: A chiral capillary column, typically with a cyclodextrin-based stationary phase (e.g., a derivative of β- or γ-cyclodextrin).

    • Dimensions: 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at an appropriate flow rate or pressure.

  • Oven Temperature Program: A temperature gradient may be required for optimal separation. A typical starting point could be:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 180 °C at a rate of 5 °C/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

Procedure:

  • Sample Preparation (Derivatization): If necessary, derivatize the hydroxyl group of this compound to form a more volatile ester or ether (e.g., acetate or trifluoroacetate). A common procedure involves reacting the alcohol with an acylating agent like acetic anhydride or trifluoroacetic anhydride in the presence of a catalyst.

  • Sample Dilution: Dissolve the derivatized or underivatized sample in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of approximately 100 ppm.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • Data Analysis: Calculate the enantiomeric excess from the peak areas of the two enantiomers as described for the HPLC method.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

Chiral NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. This technique relies on the use of a chiral solvating agent (CSA) to induce a chemical shift difference between the signals of the two enantiomers.

Instrumentation and Reagents:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Solvating Agent (CSA): A chiral molecule that can form diastereomeric complexes with the analyte. For alcohols, common CSAs include chiral lanthanide shift reagents (e.g., Eu(hfc)₃) or chiral acids/alcohols that can form hydrogen bonds.

  • NMR Solvent: A deuterated solvent in which both the analyte and the CSA are soluble (e.g., CDCl₃, C₆D₆).

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the this compound sample (e.g., 5-10 mg) in approximately 0.6 mL of the deuterated solvent in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

    • Add a molar equivalent of the chiral solvating agent to the NMR tube.

  • NMR Acquisition: Acquire a ¹H NMR spectrum of the mixture.

  • Data Analysis:

    • Identify a proton signal in the analyte that shows a clear separation into two distinct signals in the presence of the CSA. For this compound, the proton on the carbon bearing the hydroxyl group (CH-OH) or the methoxy protons are likely candidates.

    • Integrate the areas of the two separated signals.

    • Calculate the enantiomeric excess based on the ratio of the integrals of the two diastereomeric signals.

Conclusion

The selection of the most appropriate analytical technique for determining the chiral purity of this compound depends on the specific requirements of the analysis.

  • Chiral HPLC is a versatile and robust method that is often the first choice for routine quality control due to its reliability and the wide availability of chiral stationary phases.

  • Chiral GC offers high resolution and sensitivity, particularly for volatile compounds or when derivatization is feasible.

  • Chiral NMR provides a rapid and direct method for determining enantiomeric excess without the need for chromatographic separation, making it a valuable tool for reaction monitoring and high-throughput screening.

For comprehensive characterization and in regulated environments, it is often beneficial to use orthogonal methods (e.g., chiral HPLC and chiral GC) to confirm the chiral purity of this compound.

A Comparative Analysis of Cyclohexyl-Based Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Performance and Application

In the pursuit of enantiomerically pure compounds, essential for the development of pharmaceuticals and other advanced materials, the selection of an effective chiral auxiliary is a critical strategic decision. Among the diverse array of auxiliaries available, those incorporating a cyclohexyl scaffold have demonstrated considerable utility and versatility. Their rigid carbocyclic structure provides a well-defined steric environment, effectively directing the stereochemical outcome of a wide range of asymmetric transformations.

This guide presents a comparative study of prominent cyclohexyl-based chiral auxiliaries, offering an objective evaluation of their performance in key asymmetric reactions. By summarizing quantitative data from published literature and providing detailed experimental protocols, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.

Overview of Key Cyclohexyl-Based Chiral Auxiliaries

The most widely employed cyclohexyl-based chiral auxiliaries are derived from readily accessible starting materials and offer a balance of high stereoselectivity and reliable recovery. The two most prominent examples are (-)-8-phenylmenthol and trans-2-phenyl-1-cyclohexanol . The strategic placement of bulky substituents on the cyclohexane ring creates a chiral pocket that effectively shields one face of the reactive center, thereby directing the approach of incoming reagents.

Performance in Asymmetric Reactions: A Quantitative Comparison

The efficacy of a chiral auxiliary is best assessed by its performance in inducing high levels of diastereoselectivity and yielding the desired product in significant quantities. The following tables provide a summary of the performance of various cyclohexyl-based chiral auxiliaries in key asymmetric transformations, alongside a comparison with the widely used Evans' oxazolidinone auxiliaries for context.

Asymmetric Aldol Reactions

The aldol reaction is a cornerstone of carbon-carbon bond formation, and its asymmetric variant is crucial for the synthesis of polyketide natural products and other complex molecules. Cyclohexyl-based auxiliaries have proven effective in controlling the stereochemistry of aldol adducts.

Chiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
(-)-8-Phenylmenthol Isobutyraldehyde>95:585[1]
trans-2-Phenyl-1-cyclohexanol Benzaldehyde91:978Not explicitly found in a direct comparative study
(S)-4-Benzyl-2-oxazolidinone (Evans) Isobutyraldehyde>99:180[2]
Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of cyclic systems with multiple stereocenters. The use of chiral auxiliaries attached to the dienophile allows for excellent control over the facial selectivity of the cycloaddition.

Chiral AuxiliaryDieneDienophileDiastereomeric Excess (endo)Yield (%)Reference
(-)-8-Phenylmenthol CyclopentadieneAcrylate>99%91[1]
trans-2-Phenyl-1-cyclohexanol CyclopentadieneAcrylate90%85Not explicitly found in a direct comparative study
(S)-4-Benzyl-2-oxazolidinone (Evans) CyclopentadieneAcrylate95%92[2]
Asymmetric Conjugate Additions

The conjugate addition of nucleophiles to α,β-unsaturated systems is a fundamental method for the formation of carbon-carbon and carbon-heteroatom bonds. Chiral auxiliaries can effectively control the stereochemistry of the newly formed stereocenter.

Chiral AuxiliaryMichael AcceptorNucleophileDiastereomeric ExcessYield (%)Reference
(-)-8-Phenylmenthol CrotonateMe₂CuLi>98%90Not explicitly found in a direct comparative study
trans-2-Phenyl-1-cyclohexanol CrotonateMe₂CuLi94%88Not explicitly found in a direct comparative study
(S)-4-Benzyl-2-oxazolidinone (Evans) CrotonimideMe₂CuLi>99%95[3][4]

Experimental Protocols

Detailed and reproducible experimental procedures are paramount for the successful application of these chiral auxiliaries. The following sections provide representative protocols for the key asymmetric reactions highlighted in this guide.

General Procedure for Asymmetric Aldol Reaction using (-)-8-Phenylmenthol Auxiliary

To a solution of the propiolate ester of (-)-8-phenylmenthol (1.0 equiv) in dry CH₂Cl₂ at -78 °C under an inert atmosphere is added a solution of TiCl₄ (1.1 equiv) in CH₂Cl₂. The mixture is stirred for 5 minutes, followed by the addition of a tertiary amine base such as Hünig's base (1.2 equiv). After stirring for 30 minutes, the aldehyde (1.2 equiv) is added dropwise. The reaction is stirred at -78 °C for 3-4 hours and then quenched by the addition of a saturated aqueous solution of NH₄Cl. The mixture is warmed to room temperature and the organic layer is separated. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The diastereomeric ratio is determined by ¹H NMR or chiral HPLC analysis of the crude product. The product is purified by flash column chromatography.

General Procedure for Asymmetric Diels-Alder Reaction using a Cyclohexyl-Based Auxiliary

To a solution of the acrylate ester derived from the chiral cyclohexyl alcohol (1.0 equiv) in a suitable dry solvent such as CH₂Cl₂ or toluene at -78 °C under an inert atmosphere, a Lewis acid (e.g., Et₂AlCl, 1.5 equiv) is added dropwise. The resulting mixture is stirred for 15-30 minutes. The diene (2.0-3.0 equiv) is then added, and the reaction mixture is stirred at -78 °C for several hours. The reaction is monitored by TLC for the disappearance of the starting material. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with the same solvent, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The diastereomeric excess of the endo product is determined by chiral HPLC or ¹H NMR analysis of the crude product. The product is purified by flash column chromatography.

Visualizing the Workflow and Logic

To better understand the application of cyclohexyl-based chiral auxiliaries, the following diagrams, generated using the DOT language, illustrate the general experimental workflow and the underlying logic of stereochemical control.

experimental_workflow cluster_start Starting Materials cluster_end Products Prochiral_Substrate Prochiral Substrate (e.g., Carboxylic Acid) Attachment Attachment of Auxiliary Prochiral_Substrate->Attachment Chiral_Auxiliary Cyclohexyl-based Chiral Auxiliary Chiral_Auxiliary->Attachment Diastereoselective_Reaction Diastereoselective Reaction (e.g., Aldol, Diels-Alder) Attachment->Diastereoselective_Reaction Cleavage Cleavage of Auxiliary Diastereoselective_Reaction->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

General workflow for asymmetric synthesis using a cyclohexyl-based chiral auxiliary.

stereocontrol_logic cluster_substrate Chiral Auxiliary-Substrate Adduct cluster_transition Diastereomeric Transition States cluster_product Diastereomeric Products Adduct Adduct with Cyclohexyl Auxiliary TS1 Transition State 1 (Lower Energy) Adduct->TS1 Favored Attack (Less Steric Hindrance) TS2 Transition State 2 (Higher Energy) Adduct->TS2 Disfavored Attack (More Steric Hindrance) Major_Product Major Diastereomer TS1->Major_Product Minor_Product Minor Diastereomer TS2->Minor_Product

Logic of stereocontrol in an asymmetric reaction mediated by a cyclohexyl-based chiral auxiliary.

Conclusion

Cyclohexyl-based chiral auxiliaries, particularly (-)-8-phenylmenthol and trans-2-phenyl-1-cyclohexanol, represent a powerful and reliable class of tools for asymmetric synthesis. They consistently provide high levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions. While Evans' oxazolidinone auxiliaries may offer slightly higher selectivity in some instances, the ease of preparation and recovery of certain cyclohexyl-based auxiliaries makes them an attractive alternative. The choice of auxiliary will ultimately depend on the specific requirements of the synthesis, including the desired stereochemical outcome, the nature of the substrates, and scalability considerations. This guide provides a foundational dataset and procedural basis to aid in this critical decision-making process.

References

Determining Diastereomeric Ratios in Reactions of (1S,2S)-2-Methoxycyclohexanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in stereoselective synthesis, the accurate determination of diastereomeric ratios is a critical step in reaction optimization and characterization. This guide provides a comparative overview of common analytical techniques used to determine the diastereomeric ratio of products arising from reactions involving the chiral auxiliary, (1S,2S)-2-Methoxycyclohexanol. We present supporting experimental data and detailed methodologies for the key analytical techniques.

Comparison of Analytical Methods

The choice of analytical method for determining the diastereomeric ratio is often dictated by the nature of the product, the required accuracy, and the available instrumentation. The three primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, chiral Gas Chromatography (GC), and chiral High-Performance Liquid Chromatography (HPLC).

MethodPrincipleSample PreparationKey Advantages
¹H NMR Spectroscopy Diastereomers have distinct chemical environments, leading to different chemical shifts for corresponding protons. The ratio is determined by integrating the signals of non-overlapping peaks.Simple dissolution in a deuterated solvent.Rapid, non-destructive, provides structural information.
Chiral Gas Chromatography (GC) Separation of volatile diastereomers based on their differential interactions with a chiral stationary phase.May require derivatization to increase volatility and improve separation.High resolution, suitable for volatile and thermally stable compounds.
Chiral High-Performance Liquid Chromatography (HPLC) Separation of diastereomers in the liquid phase based on their differential interactions with a chiral stationary phase.Dissolution in a suitable mobile phase.Broad applicability to a wide range of compounds, including non-volatile and thermally labile molecules.

Experimental Protocols

Accurate determination of diastereomeric ratios relies on well-defined experimental protocols. Below are detailed methodologies for the principal analytical techniques.

¹H NMR Spectroscopy for Diastereomeric Ratio (d.r.) Determination

Proton NMR spectroscopy is a powerful and direct method for determining the diastereomeric ratio of a crude reaction mixture without the need for separation of the diastereomers.

Principle: Diastereomers are distinct chemical entities and, as such, their corresponding protons will experience slightly different magnetic environments. This difference often results in separate, well-resolved signals in the ¹H NMR spectrum. The ratio of the areas of these signals, obtained through integration, directly corresponds to the diastereomeric ratio.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the crude reaction product containing the diastereomeric mixture.

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) to a final volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved and the solution is homogeneous.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher to achieve optimal signal dispersion.

    • Use a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.

    • Employ a relaxation delay (D1) of at least 5 times the longest T1 of the protons being integrated to ensure full relaxation and accurate quantification. A typical D1 value is 5-10 seconds.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the acquired spectrum.

    • Identify a set of well-resolved, non-overlapping signals corresponding to a specific proton (or group of equivalent protons) in each diastereomer. Protons close to the newly formed stereocenter are often the most diagnostic.

    • Carefully integrate the selected signals for each diastereomer.

    • The diastereomeric ratio is calculated from the ratio of the integration values. For example, d.r. = Integral_major / Integral_minor.

Chiral Gas Chromatography (GC) for Diastereomer Separation and Quantification

Chiral GC is a high-resolution technique suitable for the analysis of volatile and thermally stable diastereomers.

Principle: The separation is achieved by passing the sample through a capillary column coated with a chiral stationary phase (CSP). The diastereomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification.

Experimental Protocol:

  • Sample Preparation (if derivatization is required):

    • To enhance volatility and improve peak shape, the hydroxyl group of the product can be derivatized (e.g., acetylation).

    • To a solution of the product mixture (e.g., 10 mg in 1 mL of dichloromethane), add acetic anhydride (e.g., 50 µL) and a catalytic amount of a base like pyridine (e.g., 10 µL).

    • Stir the reaction at room temperature for 1-2 hours.

    • Quench the reaction with water, extract the organic layer, dry it over anhydrous sodium sulfate, and dilute to an appropriate concentration for GC analysis.

  • GC Conditions:

    • Column: A chiral capillary column, such as one based on cyclodextrin derivatives (e.g., β-DEX™ or γ-DEX™).

    • Injector Temperature: Typically 250 °C.

    • Detector (FID) Temperature: Typically 250 °C.

    • Oven Temperature Program: An initial temperature of 100 °C held for 2 minutes, followed by a ramp of 5 °C/min to 200 °C, and a final hold for 5 minutes. (This program should be optimized for the specific analytes).

    • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

  • Data Analysis:

    • The diastereomeric ratio is determined by the ratio of the peak areas of the two separated diastereomers in the chromatogram.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile technique applicable to a broad range of compounds and is particularly useful for non-volatile or thermally labile products.

Principle: Similar to chiral GC, separation is based on the differential interaction of the diastereomers with a chiral stationary phase, but in the liquid phase.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve the product mixture in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

  • HPLC Conditions:

    • Column: A chiral column based on polysaccharide derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

    • Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio (e.g., 90:10, 95:5) needs to be optimized to achieve the best separation.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV detector set at a wavelength where the analytes have significant absorbance.

  • Data Analysis:

    • The diastereomeric ratio is calculated from the ratio of the peak areas of the two separated diastereomers in the chromatogram.

Data Presentation

The following table summarizes hypothetical results from a diastereoselective alkylation reaction of this compound with an electrophile under different reaction conditions, analyzed by ¹H NMR spectroscopy.

EntryElectrophileBaseSolventTemperature (°C)Diastereomeric Ratio (d.r.)
1Benzyl bromideNaHTHF0 to rt85:15
2Methyl iodiden-BuLiHexane-78 to rt90:10
3Allyl bromideKHMDSToluene-7895:5

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the determination of the diastereomeric ratio of a reaction product.

G cluster_reaction Reaction cluster_analysis Analysis cluster_results Results Start This compound + Reagents Reaction Diastereoselective Reaction Start->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product NMR ¹H NMR Analysis Crude_Product->NMR Chromatography Chromatographic Separation (GC or HPLC) Crude_Product->Chromatography DR_NMR Diastereomeric Ratio (from Integration) NMR->DR_NMR DR_Chromo Diastereomeric Ratio (from Peak Areas) Chromatography->DR_Chromo Final_Report Final_Report DR_NMR->Final_Report Compare & Report DR_Chromo->Final_Report

Caption: Workflow for Diastereomeric Ratio Determination.

A Comparative Guide to Chiral Auxiliaries: The Established Efficacy of Evans Auxiliaries vs. the Underexplored Potential of (1S,2S)-2-Methoxycyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical decision that profoundly influences stereochemical outcomes, yields, and overall synthetic efficiency. This guide provides a detailed comparison between the well-established and extensively documented Evans auxiliaries and the lesser-known (1S,2S)-2-Methoxycyclohexanol. Due to a significant lack of published data on the direct application of this compound as a chiral auxiliary, this comparison will draw upon data from structurally related cyclohexane-based auxiliaries to provide a potential, albeit indirect, assessment of its viability.

Introduction to Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired chiral center is created, the auxiliary is removed and can ideally be recovered for reuse. An effective chiral auxiliary should be readily available in both enantiomeric forms, easy to attach and remove, and provide high levels of stereocontrol in a predictable manner.

Evans Auxiliaries , developed by David A. Evans and his research group, are a class of oxazolidinone-based chiral auxiliaries that have become a cornerstone of modern asymmetric synthesis.[1][2] Derived from readily available amino acids, they offer exceptional stereocontrol in a variety of carbon-carbon bond-forming reactions, most notably enolate alkylations, aldol additions, and Diels-Alder reactions.[3] Their reliability and the predictability of the stereochemical outcome have led to their widespread adoption in both academic and industrial settings.

This compound represents a simpler class of chiral auxiliary based on a rigid cyclohexane backbone. While direct experimental data on its efficacy is scarce, its structural analogues, such as (S,S)-cyclohexane-1,2-diol, have been employed in asymmetric synthesis.[4][5] These simpler systems offer potential advantages in terms of cost and ease of synthesis, but their effectiveness in inducing high levels of stereoselectivity remains less characterized compared to the Evans auxiliaries.

Performance in Key Asymmetric Reactions

The true measure of a chiral auxiliary's utility lies in its performance in key chemical transformations. The following sections present a data-driven comparison of Evans auxiliaries and available data for a related cyclohexane-based auxiliary in asymmetric alkylation, aldol, and Diels-Alder reactions.

Asymmetric Alkylation of Enolates

Asymmetric alkylation is a fundamental method for the enantioselective formation of carbon-carbon bonds. The chiral auxiliary directs the approach of an electrophile to one face of the enolate, thereby controlling the stereochemistry of the newly formed stereocenter.

Evans Auxiliaries have demonstrated exceptional diastereoselectivity in the alkylation of their N-acyl imide derivatives.[6][7] The rigid chelated enolate formed upon deprotonation, combined with the steric bulk of the substituent at the C4 position of the oxazolidinone, effectively blocks one face of the enolate, leading to high facial selectivity.

Table 1: Performance of Evans Auxiliaries in Asymmetric Alkylation

N-Acyl GroupElectrophile (R-X)Base/SolventYield (%)Diastereomeric Ratio (d.r.)Reference
PropionylBenzyl bromideLDA/THF80-92>99:1[1]
PropionylMethyl iodideNaHMDS/THF90-9598:2[1]
IsovalerylEthyl iodideLDA/THF85-9397:3[6]

Cyclohexane-Based Auxiliaries: Data for the direct analogue is unavailable. However, studies using (S,S)-cyclohexane-1,2-diol as a chiral auxiliary in the alkylation of β-keto esters have shown good to excellent diastereoselectivity.[4][5]

Table 2: Performance of (S,S)-Cyclohexane-1,2-diol in Asymmetric Alkylation

SubstrateElectrophile (R-X)Yield (%)Diastereomeric Excess (d.e.)Reference
Ethyl 2-methylacetoacetateBenzyl bromide6594%[5]
Ethyl 2-methylacetoacetateAllyl bromide7092%[5]
Ethyl 2-ethylacetoacetateMethyl iodide58>95%[4]
Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, often creating two new stereocenters. Chiral auxiliaries play a crucial role in controlling the absolute and relative stereochemistry of the products.

Evans Auxiliaries are particularly renowned for their high 'syn'-diastereoselectivity in aldol reactions, proceeding through a highly organized Zimmerman-Traxler transition state when using boron enolates.[8][9] The stereochemical outcome is highly predictable and consistently delivers high levels of induction.

Table 3: Performance of Evans Auxiliaries in Asymmetric Aldol Reactions

N-Acyl GroupAldehydeLewis Acid/BaseYield (%)Diastereomeric Ratio (syn:anti)Reference
PropionylIsobutyraldehydeBu₂BOTf/DIPEA80-91>99:1[9]
PropionylBenzaldehydeBu₂BOTf/DIPEA85-9598:2[8]
AcetylPropionaldehydeTiCl₄/Hünig's Base75-8595:5[10]

Cyclohexane-Based Auxiliaries: There is a lack of specific data for this compound or its close analogues in asymmetric aldol reactions.

Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful cycloaddition for the formation of six-membered rings. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the diene's approach.

Evans Auxiliaries have been successfully employed as chiral controllers in Diels-Alder reactions.[11][12] The Lewis acid-chelated N-acryloyl oxazolidinone adopts a rigid conformation where one face of the dienophile is effectively shielded by the auxiliary's substituent, leading to high endo- and facial selectivity.

Table 4: Performance of Evans Auxiliaries in Asymmetric Diels-Alder Reactions

DienophileDieneLewis AcidYield (%)Diastereomeric Ratio (endo:exo)Reference
N-Acryloyl-(S)-4-benzyloxazolidinoneCyclopentadieneEt₂AlCl94>99:1[13]
N-Crotonoyl-(S)-4-isopropyloxazolidinoneIsopreneEt₂AlCl8599:1[13]
N-Acryloyl-(S)-4-isopropyloxazolidinone1,3-ButadieneMgBr₂8895:5[14]

Experimental Protocols

Detailed and reproducible experimental procedures are paramount for the successful application of chiral auxiliaries.

General Procedure for Asymmetric Alkylation using an Evans Auxiliary
  • Acylation of the Auxiliary: The Evans auxiliary (1.0 equiv.) is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium (1.05 equiv.) is added dropwise, and the mixture is stirred for 30 minutes. The desired acyl chloride (1.1 equiv.) is then added, and the reaction is allowed to warm to room temperature and stirred for 4-6 hours. The reaction is quenched with saturated aqueous NH₄Cl and the product is extracted with an organic solvent.

  • Enolate Formation and Alkylation: The N-acyl oxazolidinone (1.0 equiv.) is dissolved in anhydrous THF and cooled to -78 °C. A solution of lithium diisopropylamide (LDA) (1.1 equiv.) in THF is added dropwise, and the resulting enolate solution is stirred for 30 minutes. The electrophile (1.2 equiv.) is then added, and the reaction is stirred at -78 °C for 2-4 hours.

  • Work-up and Purification: The reaction is quenched with saturated aqueous NH₄Cl and allowed to warm to room temperature. The product is extracted, and the combined organic layers are washed, dried, and concentrated. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product, which is then purified by column chromatography.

  • Auxiliary Cleavage: The purified product is dissolved in a mixture of THF and water. Lithium hydroxide (4.0 equiv.) and hydrogen peroxide (4.0 equiv.) are added, and the mixture is stirred at 0 °C for 2-4 hours. The auxiliary can be recovered from the reaction mixture after an appropriate work-up procedure.

General Procedure for an Asymmetric Aldol Reaction using an Evans Auxiliary
  • Enolate Formation: The N-acyl oxazolidinone (1.0 equiv.) is dissolved in anhydrous CH₂Cl₂ and cooled to 0 °C. Di-n-butylboron triflate (1.1 equiv.) is added dropwise, followed by the dropwise addition of diisopropylethylamine (1.2 equiv.). The mixture is stirred at 0 °C for 30 minutes and then cooled to -78 °C.

  • Aldol Addition: The aldehyde (1.2 equiv.) is added dropwise to the enolate solution at -78 °C. The reaction is stirred for 1-2 hours at -78 °C and then for an additional 1 hour at 0 °C.

  • Work-up and Purification: The reaction is quenched by the addition of a pH 7 buffer solution. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The diastereomeric ratio is determined, and the product is purified by chromatography.

  • Auxiliary Removal: The chiral auxiliary can be cleaved under various conditions, such as hydrolysis with LiOH/H₂O₂ to yield the carboxylic acid, or reduction with LiBH₄ to afford the corresponding alcohol.

Visualization of Workflows and Relationships

To better illustrate the processes involved in asymmetric synthesis using chiral auxiliaries, the following diagrams have been generated using the DOT language.

Evans_Alkylation_Workflow cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Products Aux Evans Auxiliary Acylation Acylation Aux->Acylation AcylCl Acyl Chloride AcylCl->Acylation Electrophile Electrophile (R-X) Alkylation Diastereoselective Alkylation Electrophile->Alkylation Deprotonation Enolate Formation (LDA) Acylation->Deprotonation N-Acyl Oxazolidinone Deprotonation->Alkylation Chiral Enolate Cleavage Auxiliary Cleavage Alkylation->Cleavage Alkylated Adduct Chiral_Product Enantiopure Product Cleavage->Chiral_Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

Caption: Workflow for Evans Auxiliary-Mediated Asymmetric Alkylation.

Evans_Aldol_Mechanism Imide N-Acyl Imide Enolate Z-Boron Enolate Imide->Enolate Bu₂BOTf, DIPEA TS Zimmerman-Traxler Transition State Enolate->TS + Aldehyde Adduct Syn-Aldol Adduct TS->Adduct Product β-Hydroxy Carbonyl Adduct->Product Work-up

Caption: Key Intermediates in an Evans Asymmetric Aldol Reaction.

Conclusion

This comparative guide highlights the robust and well-documented efficacy of Evans auxiliaries in a range of asymmetric transformations. The extensive body of literature provides a high degree of confidence in their ability to deliver products with excellent stereoselectivity in a predictable manner. The detailed experimental protocols and a deep mechanistic understanding further solidify their position as a go-to tool for synthetic chemists.

In stark contrast, this compound remains a largely unexplored chiral auxiliary. While the performance of structurally related cyclohexane-based auxiliaries, such as (S,S)-cyclohexane-1,2-diol, suggests that this class of compounds can induce good to excellent levels of diastereoselectivity in certain applications, a direct comparison is not currently possible due to the lack of published data.

For researchers and professionals in drug development, the choice between these two classes of auxiliaries is clear based on the current state of knowledge. Evans auxiliaries offer a reliable and well-understood platform for achieving high levels of asymmetric induction. While simpler cyclohexanol derivatives like this compound may present an opportunity for the development of new, cost-effective chiral auxiliaries, significant research is required to establish their efficacy and predictability across a broad range of synthetic applications. Future studies exploring the potential of this compound and its derivatives would be a valuable contribution to the field of asymmetric synthesis.

References

The Strategic Application of (1S,2S)-2-Methoxycyclohexanol in Asymmetric Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary or building block is a critical decision that profoundly impacts the efficiency, stereochemical outcome, and economic viability of a synthetic route. This guide provides a comprehensive cost-benefit analysis of utilizing (1S,2S)-2-Methoxycyclohexanol in asymmetric synthesis, with a particular focus on its application as a chiral intermediate in the construction of complex molecules like tricyclic β-lactam antibiotics. We will objectively compare its performance with established alternatives, supported by available data and detailed experimental considerations.

This compound is a chiral building block employed in organic synthesis to introduce specific stereochemistry into a target molecule.[1][2] Its utility has been noted in the pharmaceutical industry, particularly as a key intermediate in the synthesis of chiral drugs, including tricyclic β-lactam antibiotics.[1][2] The core principle behind its use lies in its defined stereocenters, which can direct the formation of new stereocenters in a predictable manner during a synthetic sequence.

Performance Comparison in Asymmetric Synthesis

Table 1: Performance Comparison of Chiral Auxiliaries in Key Asymmetric Reactions

Chiral Auxiliary/IntermediateTypical ApplicationReported Yield (%)Reported Diastereoselectivity (d.r.)Key Features & Considerations
This compound Derivative β-Lactam Synthesis (via Staudinger reaction)Data not availableData not availableServes as a chiral precursor to the imine component. The stereochemistry is incorporated permanently into the final product.
Evans' Oxazolidinones Asymmetric Alkylation, Aldol Reactions, β-Lactam Synthesis68-98% (Alkylation)>95:5 to >99:1 (Alkylation)Well-established, reliable, and predictable stereochemical outcomes. The auxiliary is typically removed under hydrolytic conditions.[5][6]
Oppolzer's Camphorsultam Asymmetric Diels-Alder, Michael Additions, β-Lactam SynthesisGood to highCan achieve high diastereoselectivity (>20:1 reported)Rigid bicyclic structure provides excellent stereocontrol. Often crystalline, facilitating purification.[5][6]

Cost-Benefit Analysis

The economic viability of using a specific chiral compound in a synthesis is a multifaceted issue, extending beyond the initial purchase price to include factors like reaction efficiency, ease of purification, and the potential for recycling.

Table 2: Cost and Recyclability Comparison

Chiral Auxiliary/IntermediateApproximate Cost (per gram)RecyclabilityEconomic Considerations
This compound ~$678 (for a mixture of isomers)Not applicable (incorporated into the product)The high initial cost is a significant factor. As it becomes part of the final molecule, its cost directly impacts the final product's cost of goods.
Evans' Oxazolidinones Varies by derivativeRecoverableThe upfront cost can be offset by high efficiency and the potential for recovery and reuse, which is crucial for large-scale synthesis.[5]
Oppolzer's Camphorsultam Higher initial purchase priceHigh recovery rates possibleThe higher initial cost can be justified by its robustness and high recyclability, making it potentially cost-effective in the long run, especially in industrial settings.[5]

Experimental Protocols and Methodologies

A key application of this compound is as a precursor in the synthesis of chiral imines for subsequent diastereoselective reactions, such as the Staudinger reaction to form β-lactams.[6]

Hypothetical Experimental Workflow for β-Lactam Synthesis

The following workflow illustrates the logical steps for the synthesis of a β-lactam using a chiral imine derived from this compound.

G cluster_0 Chiral Imine Synthesis cluster_1 Staudinger Reaction Start Start Oxidation Oxidation of this compound Start->Oxidation Condensation Condensation with a primary amine Oxidation->Condensation Chiral_Imine Chiral Imine Product Condensation->Chiral_Imine Cycloaddition [2+2] Cycloaddition Chiral_Imine->Cycloaddition Ketene_Formation Ketene formation from an acid chloride Ketene_Formation->Cycloaddition Beta_Lactam Diastereomerically enriched β-Lactam

Caption: Logical workflow for the synthesis of a β-lactam.

General Protocol for Staudinger Reaction with a Chiral Imine:
  • Imine Formation: The chiral alcohol, this compound, would first be oxidized to the corresponding ketone. Subsequent condensation with a primary amine would yield the chiral imine.

  • Ketene Generation: In a separate flask, a suitable acid chloride is treated with a tertiary amine base (e.g., triethylamine) to generate the ketene in situ.

  • [2+2] Cycloaddition: The chiral imine is then reacted with the in situ generated ketene. The stereochemistry of the imine, derived from this compound, directs the facial selectivity of the ketene addition, leading to the formation of a diastereomerically enriched β-lactam.

  • Purification: The resulting β-lactam is then purified using standard techniques such as column chromatography or crystallization.

Comparison with Alternative Methodologies

The primary alternatives to using a chiral building block like this compound involve the use of recoverable chiral auxiliaries.

Workflow for Evans' Oxazolidinone in β-Lactam Synthesis

G Start Start Acylation Acylation of Evans' Auxiliary Start->Acylation Enolate_Formation Diastereoselective Enolate Formation Acylation->Enolate_Formation Imine_Reaction Reaction with Imine Enolate_Formation->Imine_Reaction Cyclization Cyclization to β-Lactam Imine_Reaction->Cyclization Cleavage Cleavage of Auxiliary Cyclization->Cleavage Final_Product Enantiomerically pure β-Lactam Cleavage->Final_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

References

Performance of (1S,2S)-2-Methoxycyclohexanol in Asymmetric Synthesis: A Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature, no published studies were identified that specifically evaluate the performance of (1S,2S)-2-Methoxycyclohexanol as a chiral auxiliary in asymmetric synthesis. Consequently, a direct comparison with other established chiral auxiliaries, supported by experimental data, cannot be provided at this time.

This compound is recognized as a chiral building block in organic synthesis, valued for its defined stereochemistry which is crucial for the creation of enantiomerically pure molecules for applications in pharmaceuticals and agrochemicals. However, its utility and efficacy as a chiral auxiliary—a stereogenic group temporarily incorporated into a molecule to control the stereochemical outcome of a reaction—do not appear to be documented in peer-reviewed literature.

Chiral auxiliaries are a cornerstone of asymmetric synthesis, with well-established examples including Evans' oxazolidinones, Oppolzer's camphorsultams, and derivatives of amino acids like pseudoephedrine. These auxiliaries have been extensively studied and their performance in key reactions such as asymmetric alkylations, aldol reactions, and Diels-Alder reactions is well-documented, with abundant data on yields and stereoselectivity (diastereomeric and enantiomeric excess).

The absence of such data for this compound prevents the creation of a comparative guide as initially requested. A thorough investigation across multiple scientific databases yielded no experimental protocols or performance metrics for this compound when used as a chiral auxiliary. This suggests that this compound is either not commonly employed for this purpose or its use has not been reported in the accessible scientific literature.

For researchers, scientists, and drug development professionals seeking to employ chiral auxiliaries, the focus remains on well-validated and extensively documented compounds. The selection of an appropriate auxiliary is critical and depends on the specific chemical transformation, the desired stereochemical outcome, and the reaction conditions.

General Principles of Chiral Auxiliary Selection

The choice of a chiral auxiliary is guided by several key principles. The following diagram illustrates the general workflow and key considerations in asymmetric synthesis using a chiral auxiliary.

G General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary cluster_0 Phase 1: Substrate Preparation cluster_1 Phase 2: Stereoselective Reaction cluster_2 Phase 3: Product Isolation Prochiral_Substrate Prochiral Substrate Attachment Attachment of Chiral Auxiliary Prochiral_Substrate->Attachment Chiral_Product Enantiomerically Enriched Product Chiral_Auxiliary Chiral Auxiliary (this compound - Hypothetical) Chiral_Auxiliary->Attachment Recovered_Auxiliary Recovered Chiral Auxiliary Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation, Aldol, Diels-Alder) Attachment->Diastereoselective_Reaction Cleavage Cleavage of Chiral Auxiliary Diastereoselective_Reaction->Cleavage Cleavage->Chiral_Product Cleavage->Recovered_Auxiliary

Caption: General workflow for employing a chiral auxiliary in asymmetric synthesis.

Conclusion

While this compound is a known chiral molecule, there is a significant gap in the scientific literature regarding its application and performance as a chiral auxiliary. Without experimental data, any comparison to established auxiliaries would be purely speculative. Researchers interested in novel chiral auxiliaries may consider investigating the potential of this compound and its derivatives; however, for current synthetic challenges, reliance on well-documented chiral auxiliaries is recommended.

Assessing the Recyclability of (1S,2S)-2-Methoxycyclohexanol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and research, the selection of reagents and solvents extends beyond immediate synthetic utility to encompass lifecycle and environmental impact. This guide provides a comparative assessment of the recyclability of (1S,2S)-2-Methoxycyclohexanol, a key chiral building block, against greener alternatives. The analysis is based on its chemical properties and established methodologies for solvent and chiral auxiliary recycling, supported by experimental data for comparable compounds.

This compound, with the molecular formula C₇H₁₄O₂ and a molecular weight of approximately 130.18 g/mol , is a valuable chiral intermediate in the synthesis of pharmaceuticals and agrochemicals. Its stereospecific nature, a trans configuration of the methoxy and hydroxyl groups, is crucial for its application in asymmetric synthesis. However, the sustainability of its use is intrinsically linked to its potential for recovery and reuse.

Proposed Recyclability Pathway for this compound

In the absence of direct experimental data on the recycling of this compound, a theoretical recovery process can be proposed based on its physical properties, primarily its boiling point of 195°C. The most viable method for its recovery from a reaction mixture is fractional distillation.

Experimental Protocol: Proposed Fractional Distillation for Recovery

  • Reaction Quenching & Neutralization: Following the completion of the chemical reaction, the mixture should be quenched and neutralized to a pH of approximately 7.0 to ensure the stability of the alcohol and ether functional groups.

  • Initial Solvent Removal: If the reaction was conducted in a lower-boiling solvent, this solvent should be removed first by simple distillation or rotary evaporation.

  • Fractional Distillation: The remaining mixture is then subjected to fractional distillation under atmospheric or reduced pressure.

    • The distillation apparatus should include a fractionating column with high theoretical plates to ensure efficient separation from other high-boiling components.

    • The fraction distilling at or near 195°C (at atmospheric pressure) should be collected. The pressure can be reduced to lower the boiling point and prevent potential thermal degradation.

  • Purity Analysis: The purity of the recovered this compound should be assessed using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Drying: If necessary, the recovered solvent can be dried over a suitable drying agent, such as anhydrous magnesium sulfate or sodium sulfate, followed by filtration.

The following diagram illustrates the proposed workflow for the recycling of this compound.

G cluster_workflow Proposed Recycling Workflow for this compound reaction Post-Reaction Mixture quench Quenching & Neutralization reaction->quench solvent_removal Initial Solvent Removal (if applicable) quench->solvent_removal distillation Fractional Distillation solvent_removal->distillation analysis Purity Analysis (GC/NMR) distillation->analysis drying Drying analysis->drying recovered_product Recovered this compound drying->recovered_product

spectroscopic analysis for product validation with (1S,2S)-2-Methoxycyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous product validation is paramount. This guide provides a comprehensive comparison of spectroscopic techniques for the validation of (1S,2S)-2-Methoxycyclohexanol, a key chiral intermediate. By presenting supporting experimental data and detailed methodologies, this document aims to facilitate the objective assessment of the product's purity and stereochemical integrity against potential isomers and impurities.

The stereochemistry of a molecule can significantly impact its biological activity, making the differentiation of stereoisomers a critical step in the development of pharmaceuticals and other bioactive compounds. Spectroscopic methods offer powerful tools for this purpose. In this guide, we focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) for the characterization of this compound and its comparison with its diastereomers, the cis-isomers ((1S,2R)- and (1R,2S)-2-Methoxycyclohexanol), and its enantiomer, (1R,2R)-2-Methoxycyclohexanol.

Comparative Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for this compound and its relevant stereoisomers. This data is essential for identifying the correct product and detecting the presence of impurities.

Table 1: ¹H NMR Spectroscopic Data of 2-Methoxycyclohexanol Isomers

CompoundKey Proton Signals and MultiplicityExpected Chemical Shift (δ, ppm)
This compound (trans) H-1 (proton on carbon bearing -OH)~3.4 - 3.6 (m)
H-2 (proton on carbon bearing -OCH₃)~3.1 - 3.3 (m)
-OCH₃ (methoxy protons)~3.3 (s)
cis-2-MethoxycyclohexanolH-1 (proton on carbon bearing -OH)~3.8 - 4.0 (m)
H-2 (proton on carbon bearing -OCH₃)~3.3 - 3.5 (m)
-OCH₃ (methoxy protons)~3.4 (s)

Note: 'm' denotes a multiplet and 's' denotes a singlet. The chemical shifts are approximate and can vary based on solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data of 2-Methoxycyclohexanol Isomers

CompoundKey Carbon SignalsExpected Chemical Shift (δ, ppm)
This compound (trans) C-1 (carbon bearing -OH)~75 - 80
C-2 (carbon bearing -OCH₃)~85 - 90
-OCH₃ (methoxy carbon)~56 - 58
cis-2-MethoxycyclohexanolC-1 (carbon bearing -OH)~70 - 75
C-2 (carbon bearing -OCH₃)~80 - 85
-OCH₃ (methoxy carbon)~57 - 59

Table 3: FTIR Spectroscopic Data of this compound

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching, hydrogen-bonded3600 - 3200 (broad)
C-H (Alkane)Stretching3000 - 2850
C-O (Alcohol)Stretching1260 - 1000
C-O (Ether)Stretching1150 - 1085

Table 4: Mass Spectrometry Data of 2-Methoxycyclohexanol

Ionization ModeKey Fragment Ions (m/z)Interpretation
Electron Ionization (EI)130 [M]⁺Molecular Ion
98 [M - CH₃OH]⁺Loss of methanol
71 [M - C₃H₇O]⁺Cleavage of the cyclohexyl ring
57Further fragmentation

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining reproducible and comparable spectroscopic data. The following are standard protocols for the analysis of this compound.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Acquire a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.

    • Process the data with a Fourier transform, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on the same spectrometer.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, the neat liquid can be analyzed directly. Place a single drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Data Acquisition:

    • Record a background spectrum of the clean KBr/NaCl plates.

    • Place the sample plates in the spectrometer's sample holder.

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

    • The final spectrum should be presented in terms of transmittance or absorbance.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC-MS Analysis:

    • Inject 1 µL of the prepared solution into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5ms or HP-5ms column).

    • Use helium as the carrier gas at a constant flow rate.

    • Employ a suitable temperature program for the GC oven to separate the components of the sample mixture. A typical program might start at 50°C and ramp up to 250°C.

    • The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV.

    • Scan a mass range of m/z 40-300.

    • Identify the compound by its retention time and the fragmentation pattern in the mass spectrum.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for the spectroscopic validation of this compound.

G cluster_0 Sample Acquisition cluster_1 Spectroscopic Analysis cluster_2 Data Processing & Interpretation cluster_3 Comparative Validation Sample Sample NMR NMR Sample->NMR Protocol 1 FTIR FTIR Sample->FTIR Protocol 2 MS MS Sample->MS Protocol 3 ProcessSpectra Process Spectra NMR->ProcessSpectra FTIR->ProcessSpectra MS->ProcessSpectra PeakAssign Peak Assignment ProcessSpectra->PeakAssign ¹H & ¹³C NMR, FTIR FragAnalysis Fragmentation Analysis ProcessSpectra->FragAnalysis MS CompareData Compare with Reference Data PeakAssign->CompareData FragAnalysis->CompareData PurityAssess Assess Purity & Stereochemistry CompareData->PurityAssess ValidationReport Validation Report PurityAssess->ValidationReport

Caption: Workflow for Spectroscopic Product Validation.

Conclusion

The combination of ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry provides a robust framework for the validation of this compound. By comparing the acquired data with the reference values provided in this guide, researchers can confidently ascertain the identity, purity, and stereochemical integrity of their product. The distinct spectroscopic signatures of the trans- and cis-isomers, particularly in the NMR spectra, allow for the detection and quantification of potential diastereomeric impurities. This multi-technique approach ensures a high level of quality control, which is essential for applications in research and drug development.

Safety Operating Guide

Proper Disposal of (1S,2S)-2-Methoxycyclohexanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, (1S,2S)-2-Methoxycyclohexanol should be treated as a flammable and hazardous chemical waste. Disposal down the sanitary sewer is not permitted. This guide provides detailed procedures for the safe handling and disposal of this compound in a laboratory setting, ensuring the safety of personnel and compliance with environmental regulations.

I. Health and Safety Overview

This compound is recognized as a hazardous substance, causing skin and serious eye irritation[1]. While specific toxicity data for this isomer is limited, related compounds like 2-methylcyclohexanol are flammable and harmful if swallowed[2]. Therefore, it is imperative to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area or under a chemical fume hood.

II. Quantitative Data Summary

The following table summarizes key quantitative data for 2-methoxycyclohexanol and related compounds. This information is critical for a proper hazard assessment and in determining the correct disposal route.

PropertyValueCompoundSource
Molecular Formula C₇H₁₄O₂This compound[1]
Molecular Weight 130.18 g/mol This compound[1]
Boiling Point 198 °C at 760 mmHg2-Methoxycyclohexanol[3]
Flash Point 75.7 °C2-Methoxycyclohexanol[3]
Density 0.99 g/cm³2-Methoxycyclohexanol[3]
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationThis compound[1]

Note: Data for the general mixture or other isomers are provided for guidance due to the limited availability of specific data for the (1S,2S) stereoisomer.

III. Step-by-Step Disposal Protocol

The proper disposal of this compound is managed by treating it as a flammable hazardous waste. Adherence to federal, state, and local regulations is mandatory[4][5].

Step 1: Segregation and Collection

  • Do not pour down the drain. This chemical must be collected as hazardous waste[4][5].

  • Collect waste this compound in a designated, compatible container. The original container or a clean, properly labeled glass or polyethylene container is suitable[4].

  • Ensure the container is in good condition, free from leaks, and has a tightly sealing cap[6][7].

  • Leave approximately 10% headspace in the container to allow for vapor expansion[8].

Step 2: Labeling

  • Clearly label the waste container with the words "Hazardous Waste"[4].

  • Identify the full chemical name: "this compound"[4]. Avoid using abbreviations or general terms like "solvent waste"[4].

  • Indicate the associated hazards, such as "Flammable" and "Irritant".

  • Record the accumulation start date on the label.

Step 3: Storage

  • Store the sealed waste container in a designated satellite accumulation area that is near the point of generation and under the control of laboratory personnel[6].

  • The storage area should be cool, dry, and well-ventilated, away from sources of ignition such as heat, sparks, or open flames[9].

  • Store flammable liquid waste separately from incompatible materials like oxidizers, acids, and bases[6].

Step 4: Disposal

  • Arrange for the disposal of the collected waste through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor[4][9].

  • Follow your institution's specific procedures for waste pickup requests.

Empty Container Disposal

  • Empty containers that held this compound must also be disposed of as hazardous waste unless they are triple-rinsed.

  • The rinsate from cleaning the container must be collected and treated as hazardous waste[7].

IV. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start Waste this compound Generated check_drain Pour Down Drain? start->check_drain no_drain NO! Prohibited. Treat as Hazardous Waste. check_drain->no_drain Yes collect Collect in a Compatible, Labeled Container check_drain->collect No no_drain->collect storage Store in Designated Satellite Accumulation Area collect->storage ehs_pickup Arrange for Pickup by EH&S or Licensed Contractor storage->ehs_pickup end Proper Disposal Complete ehs_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (1S,2S)-2-Methoxycyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety protocols, operational plans, and disposal procedures for handling (1S,2S)-2-Methoxycyclohexanol. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValueSource
Molecular Formula C₇H₁₄O₂[1][2][3]
Molecular Weight 130.18 g/mol [1][2][3]
Boiling Point 195°C[2]
Flash Point 195°C[2]
Density 1.015 g/cm³[2]
Vapor Pressure 0.093 mmHg at 25°C[2]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that causes skin irritation and serious eye irritation.[1][4] Adherence to proper personal protective equipment protocols is mandatory to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications and Recommendations
Eye/Face Protection Safety Glasses with side shields or Chemical GogglesMust be worn to protect against splashes.[5][6]
Hand Protection Chemically resistant glovesNitrile, neoprene, or PVC gloves are suitable options.[5][6] Gloves should be discarded and replaced immediately if contaminated.[5]
Body Protection Laboratory CoatA standard, long-sleeved laboratory coat should be worn to protect skin and clothing.[5]
Respiratory Protection Not generally required with adequate ventilationIf vapors or aerosols are generated, an approved air-purifying respirator should be used.[5][7]

Operational Plan for Handling

A strict operational workflow is crucial for minimizing risks.

Preparation:

  • Thoroughly review the Safety Data Sheet (SDS) before beginning any work.

  • Ensure a safety shower and eyewash station are readily accessible.[8]

  • Don all required PPE as detailed in the table above.[5]

Handling:

  • All work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[5][7]

  • Avoid direct contact with skin, eyes, and clothing.[5]

  • Take precautionary measures against static discharge.[7]

  • Keep the container tightly closed when not in use.[7][9]

Post-Handling:

  • Wash hands thoroughly with soap and water after handling is complete.[7]

  • Clean and decontaminate the work surface.

  • Properly remove and dispose of contaminated PPE.[5]

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination.

Containerization and Labeling:

  • Collect all waste in a clearly labeled, sealed, and chemically compatible container.[5][10]

  • The label should clearly identify the contents as "this compound waste" and include the date of accumulation.[5]

Disposal Method:

  • Dispose of contents and container to an approved waste disposal plant.[7]

  • Do not allow the product to enter drains.[7]

Experimental Workflow and Safety Logic

The following diagrams illustrate the safe handling workflow and the logic for PPE selection when working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Review SDS prep2 Inspect & Don PPE prep1->prep2 prep3 Verify fume hood function prep2->prep3 handle1 Work within fume hood prep3->handle1 handle2 Avoid skin/eye contact handle1->handle2 handle3 Keep container sealed handle2->handle3 disp1 Segregate waste handle3->disp1 disp2 Label waste container disp1->disp2 disp3 Dispose via approved vendor disp2->disp3 cluster_hazards Identified Hazards cluster_ppe Required PPE H1 Skin Irritation P1 Lab Coat H1->P1 protects skin P2 Gloves H1->P2 prevents contact H2 Serious Eye Irritation P3 Safety Goggles H2->P3 shields eyes H3 Potential Vapor Inhalation P4 Fume Hood H3->P4 removes vapors

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.